L-Arabitol
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,4S)-pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884411 | |
| Record name | L-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7643-75-6 | |
| Record name | Arabinitol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arabinitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARABINITOL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 - 104 °C | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties and Structure of L-Arabitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol, a five-carbon sugar alcohol, is a naturally occurring polyol with significant roles in the metabolism of various organisms, particularly fungi and bacteria. It is an enantiomer of D-arabitol and is involved in the pentose (B10789219) phosphate (B84403) pathway. This technical guide provides a comprehensive overview of the core biochemical properties and structural characteristics of this compound. The information presented herein is intended to support research, scientific discovery, and drug development endeavors related to this important metabolite.
Biochemical Properties of this compound
The fundamental biochemical and physical properties of this compound are summarized in the table below, providing a consolidated resource for researchers.
| Property | Value | References |
| Molecular Formula | C₅H₁₂O₅ | |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 101-104 °C | |
| Boiling Point | ~194.6 °C (estimate) | [1] |
| Solubility in Water | 50 mg/mL | |
| Optical Rotation ([α]D) | Weakly levorotatory in saturated borax (B76245) solution. The D-form has a specific rotation of +7.7° (c = 9.26 in saturated borax solution), implying the L-form is -7.7° under the same conditions. | [2] |
| IUPAC Name | (2S,4S)-pentane-1,2,3,4,5-pentol | |
| SMILES | OC--INVALID-LINK--C(O)--INVALID-LINK--CO | |
| InChI Key | HEBKCHPVOIAQTA-IMJSIDKUSA-N |
Chemical Structure of this compound
This compound is a chiral molecule with two stereocenters. Its structure is depicted below in a 2D representation.
Metabolic Pathway of this compound in Fungi
In many fungi, this compound is a key intermediate in the catabolism of L-arabinose. This pathway ultimately feeds into the pentose phosphate pathway. The enzymatic steps involved are outlined in the diagram below.
This pathway begins with the reduction of L-arabinose to this compound. This compound is then oxidized to L-xylulose by this compound-4-dehydrogenase[3][4]. Subsequent reduction and oxidation steps convert L-xylulose to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway[5][6][7][8][9].
Experimental Protocols
Accurate quantification of this compound is crucial for research and clinical applications. Below are detailed methodologies for two common analytical techniques.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesized method based on established principles for sugar alcohol analysis.
Objective: To quantify the concentration of this compound in aqueous samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Amine-based column (e.g., Waters Spherisorb NH2, 5 µm, 4.6 x 250 mm)
-
This compound standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.
-
Sample Preparation:
-
For liquid samples, centrifuge to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if the this compound concentration is expected to be high.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the RID temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Enzymatic Assay for this compound Determination
This protocol is based on the principle of enzymatic oxidation of this compound.
Objective: To determine the concentration of this compound using an enzymatic reaction.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
This compound-4-dehydrogenase (EC 1.1.1.12)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
This compound standard (≥98% purity)
-
96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ (e.g., 20 mM) in the reaction buffer.
-
Prepare a solution of this compound-4-dehydrogenase in the reaction buffer. The optimal concentration should be determined empirically.
-
Prepare a series of this compound standards in the reaction buffer.
-
-
Assay Protocol (Microplate format):
-
To each well of a 96-well plate, add:
-
50 µL of sample or standard
-
100 µL of reaction buffer
-
20 µL of NAD+ solution
-
-
Mix and measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding 30 µL of the this compound-4-dehydrogenase solution.
-
Incubate at room temperature for 10-15 minutes, or until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.
-
Create a standard curve by plotting ΔA against the concentration of the this compound standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a biological sample.
Conclusion
This technical guide provides a detailed overview of the biochemical properties, structure, and metabolic context of this compound. The inclusion of structured data tables, visual diagrams of the metabolic pathway and experimental workflow, and detailed experimental protocols offers a valuable resource for researchers in biochemistry, microbiology, and drug development. A thorough understanding of this compound's characteristics is fundamental for investigating its role in biological systems and for exploring its potential as a biomarker or therapeutic target.
References
- 1. 7643-75-6 CAS MSDS (L-(-)-ARABITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Arabitol [drugfuture.com]
- 3. L-arabinitol 4-dehydrogenase(EC 1.1.1.12) - Creative Enzymes [creative-enzymes.com]
- 4. L-arabinitol 4-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. L-xylulose reductase - Wikipedia [en.wikipedia.org]
- 6. L-xylulose reductase(EC 1.1.1.10) - Creative Enzymes [creative-enzymes.com]
- 7. EC 1.1.1.9 [iubmb.qmul.ac.uk]
- 8. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC 2.7.1.17 [iubmb.qmul.ac.uk]
The L-Arabitol Metabolic Pathway in Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the L-arabitol metabolic pathway in yeast. It covers the core enzymatic reactions, genetic regulation, quantitative data on enzyme kinetics and metabolite production, and detailed experimental protocols for studying this pathway. The information presented here is intended to serve as a valuable resource for researchers in academia and industry, including those involved in drug development targeting fungal metabolic pathways.
Introduction to this compound Metabolism in Yeast
This compound is a five-carbon sugar alcohol that plays a role in the pentose (B10789219) catabolic pathway in many yeast species. While not as central as glucose metabolism, the this compound pathway is significant in the utilization of L-arabinose, a major component of hemicellulose in plant biomass. Understanding this pathway is crucial for various biotechnological applications, including the production of biofuels and other valuable chemicals from lignocellulosic feedstocks. Furthermore, as this pathway is present in many fungal species, including opportunistic pathogens like Candida albicans, its components represent potential targets for the development of novel antifungal drugs.
The core of the this compound pathway involves a series of enzymatic conversions that transform L-arabinose into an intermediate of the pentose phosphate (B84403) pathway (PPP), D-xylulose-5-phosphate. This guide will delve into the key enzymes, their genetic control, and the experimental methodologies used to investigate this metabolic route.
The Core Metabolic Pathway
The metabolic conversion of L-arabinose to D-xylulose-5-phosphate in yeast typically proceeds through the following steps:
-
L-Arabinose to this compound: L-arabinose is first reduced to this compound. This reaction is catalyzed by an L-arabinose reductase, which often exhibits broad substrate specificity and can also act as a xylose reductase.
-
This compound to L-Xylulose: this compound is then oxidized to L-xylulose by an NAD+-dependent this compound dehydrogenase (LAD).
-
L-Xylulose to Xylitol (B92547): L-xylulose is subsequently reduced to xylitol by an NADPH-dependent L-xylulose reductase (LXR).
-
Xylitol to D-Xylulose: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (XDH).
-
D-Xylulose to D-Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase (XKS), which then enters the pentose phosphate pathway.
Diagram of the this compound Metabolic Pathway
Core enzymatic steps of the this compound metabolic pathway in yeast.
Quantitative Data
Enzyme Kinetic Parameters
The efficiency of the this compound pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for some of the enzymes involved in this pathway from various yeast species.
| Enzyme | Yeast Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| This compound Dehydrogenase (LAD) | Meyerozyma caribbica | This compound | 31.1 | - | 0.11 | [1] |
| L-Xylulose Reductase (LXR) | Aspergillus niger | L-Xylulose | 25 | 650 (U/mg) | - | |
| D-Xylulokinase (XKS1) | Saccharomyces cerevisiae | D-Xylulose | 0.21 ± 0.04 | - | - | [2] |
| Xylose Reductase (XR) | Chaetomium thermophilum | L-arabinose | 130 ± 10 | 1.1 ± 0.0 | 0.0085 | [3] |
| Xylitol Dehydrogenase (XDH) | Spathaspora passalidarum | Xylitol | 19.8 ± 1.5 | 4.5 | 0.23 | [1] |
Note: Data for all enzymes across all relevant yeast species are not always available in the literature. The presented data is a compilation from various sources and methodologies, which may affect direct comparability.
This compound Production in Various Yeast Species
Several yeast species are known to produce this compound, particularly when grown on L-arabinose or other pentose sugars. The table below provides a summary of this compound production reported in different yeasts.
| Yeast Species | Carbon Source | This compound Titer (g/L) | Yield (g/g) | Reference |
| Meyerozyma caribbica | L-Arabinose | 30.3 | 0.61 | [1] |
| Zygosaccharomyces sp. Gz-5 | Glucose | 114 | 0.386 | [4] |
| Wickerhamomyces anomalus WC 1501 | Glycerol (B35011) | 38.1 | 0.426 | [5] |
| Candida parapsilosis | L-Arabinose | ~10.5 | 0.52 |
Experimental Protocols
Enzyme Activity Assay: this compound Dehydrogenase (LAD)
This protocol describes a spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH.
Materials:
-
Yeast cell lysate or purified enzyme solution
-
1 M Tris-HCl buffer, pH 9.0
-
1 M this compound solution
-
100 mM NAD+ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl buffer, pH 9.0
-
50 µL of 100 mM NAD+
-
Deionized water to a final volume of 900 µL.
-
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 100 µL of the yeast cell lysate or purified enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds. The rate of increase in absorbance is proportional to the rate of NADH production.
-
To determine the specific activity, measure the protein concentration of the cell lysate or enzyme solution using a standard method (e.g., Bradford assay).
-
Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Workflow for this compound Dehydrogenase Activity Assay
Workflow for determining this compound dehydrogenase activity.
Metabolite Extraction and Quantification by HPLC
This protocol outlines a method for extracting and quantifying this compound and other related sugars and sugar alcohols from yeast cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Yeast culture
-
Cold methanol (B129727) (-40°C)
-
Water (Milli-Q or equivalent)
-
Centrifuge
-
Lyophilizer
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent)
-
5 mM H2SO4 mobile phase
-
Standards for this compound, L-xylulose, xylitol, D-xylulose, L-arabinose, and glucose
Procedure:
-
Quenching and Extraction:
-
Rapidly quench the metabolism of a known volume of yeast culture by adding it to two volumes of cold methanol (-40°C).
-
Centrifuge the cell suspension at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold methanol.
-
Add 1 mL of chloroform and 0.4 mL of water. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.
-
-
Sample Preparation:
-
Lyophilize the collected aqueous phase to dryness.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 200 µL of 5 mM H2SO4).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Set up the HPLC system with an Aminex HPX-87H column and an RI detector.
-
Use 5 mM H2SO4 as the isocratic mobile phase at a flow rate of 0.6 mL/min.
-
Maintain the column temperature at 60°C.
-
Inject the prepared sample and standards.
-
Identify and quantify the peaks corresponding to this compound and other metabolites by comparing their retention times and peak areas to those of the standards.
-
Genetic Manipulation: Gene Knockout using CRISPR/Cas9
This protocol provides a general framework for deleting a gene in the this compound pathway (e.g., LAD1) in Saccharomyces cerevisiae using the CRISPR/Cas9 system.
Materials:
-
S. cerevisiae strain
-
Cas9 expression plasmid
-
gRNA expression plasmid targeting the gene of interest
-
Donor DNA template with homology arms flanking the target gene and a selectable marker (optional)
-
Lithium acetate/PEG transformation solution
-
YPD and selective media plates
Procedure:
-
Design gRNA and Donor DNA:
-
Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the coding sequence of the gene to be deleted. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize a donor DNA template consisting of ~50-60 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene's open reading frame. If using a selectable marker, it should be placed between the homology arms.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/PEG method.
-
Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor DNA template.
-
Plate the transformed cells on selective media to select for transformants containing the plasmids.
-
-
Screening and Verification:
-
Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product (or no product if the primers were internal to the deleted region).
-
Further verify the deletion by Sanger sequencing of the PCR product.
-
CRISPR/Cas9 Gene Knockout Workflow
Workflow for gene knockout using the CRISPR/Cas9 system in yeast.
Regulatory Networks
The expression of genes involved in the this compound metabolic pathway is tightly regulated to ensure efficient carbon utilization and to adapt to changing environmental conditions. Two key regulatory mechanisms are the induction by L-arabinose mediated by the AraR transcription factor and repression by glucose, a phenomenon known as carbon catabolite repression.
Regulation by the AraR Transcription Factor
In many fungi, the genes required for L-arabinose catabolism, including those in the this compound pathway, are under the control of a specific transcriptional activator, AraR. In the absence of L-arabinose, AraR is inactive or may act as a repressor. When L-arabinose is present, it or a derivative acts as an inducer, binding to AraR and causing a conformational change that allows AraR to bind to specific DNA sequences (AraR binding sites) in the promoter regions of the target genes, thereby activating their transcription. This compound itself has also been shown to be an inducer of AraR.[6]
Simplified Model of AraR-mediated Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. d-Xylulose kinase from Saccharomyces cerevisiae: Isolation and characterization of the highly unstable enzyme, recombinantly produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Arabitol production by a high arabitol-producing yeast, Zygosaccharomyces sp. Gz-5 isolated from miso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]
- 6. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Function of L-Arabitol in Fungal Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-arabitol, a five-carbon sugar alcohol, is a pivotal intermediate in the fungal pentose (B10789219) catabolic pathway (PCP). Primarily formed from the reduction of L-arabinose, it serves as a crucial metabolic node connecting pentose utilization to the central carbon metabolism via the pentose phosphate (B84403) pathway (PPP). Beyond its role as a catabolic intermediate, this compound and its stereoisomer, D-arabitol, function as compatible solutes, protecting fungal cells against osmotic stress. In certain pathogenic fungi, particularly Candida albicans, the accumulation of D-arabitol is linked to virulence, making its metabolic pathway a potential target for novel antifungal therapies. This technical guide provides an in-depth exploration of this compound's function, covering its metabolic pathways, physiological roles, and the experimental methodologies used for its study.
The this compound Metabolic Pathway
In most fungi capable of utilizing L-arabinose, the sugar is metabolized through an oxidoreductive pathway where this compound is a key intermediate.[1][2] This pathway consists of a series of reduction and oxidation steps that ultimately convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[2][3]
The established catabolic route in fungi like Aspergillus niger and Trichoderma reesei involves five key enzymatic steps:[2][3]
-
L-Arabinose Reduction: L-arabinose is first reduced to this compound. This reaction is catalyzed by an NADPH-dependent L-arabinose reductase (LarA).[1][4]
-
This compound Oxidation: this compound is then oxidized to L-xylulose by an NAD+-dependent this compound dehydrogenase (LadA).[1]
-
L-Xylulose Reduction: L-xylulose is subsequently reduced to xylitol (B92547), a shared intermediate with the D-xylose catabolic pathway. This step is catalyzed by an NADPH-dependent L-xylulose reductase (LxrA).[1][5]
-
Xylitol Oxidation: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (XDH).[6]
-
D-Xylulose Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which then enters the PPP.[4][6]
This pathway, while redox-neutral overall, creates a cofactor imbalance by consuming NADPH in the reductase steps and producing NADH in the dehydrogenase steps.[3]
Biosynthesis and Physiological Roles
This compound as a Compatible Solute
Polyols, including arabitol, are widely recognized as compatible solutes in fungi.[7] These molecules can accumulate to high intracellular concentrations to balance external osmotic pressure without interfering with cellular processes.[7] In response to hyperosmotic stress, osmophilic and halophilic fungi synthesize and accumulate arabitol to prevent water outflow and maintain cell turgor.[8][9]
D-Arabitol Biosynthesis in Pathogenic Fungi
While this compound is primarily an intermediate of L-arabinose catabolism, its stereoisomer, D-arabitol, is actively synthesized by pathogenic fungi such as Candida albicans.[6][10] The biosynthesis of D-arabitol originates from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate.[6][10] The pathway involves two main steps:
-
Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose by a phosphatase.[6]
-
Reduction: D-ribulose is then reduced to D-arabitol by an NAD-dependent D-arabitol dehydrogenase (ArDH).[10][11]
The accumulation and secretion of D-arabitol by C. albicans during infection is considered a virulence factor and can be a diagnostic marker for invasive candidiasis.[6][12]
Transport and Regulation
The movement of this compound across the fungal cell membrane is mediated by specific transporters. In Aspergillus niger, a dedicated this compound transporter, LatA, has been identified.[13][14] The expression of the latA gene is regulated by the arabinanolytic transcriptional activator, AraR, which is induced by this compound.[14][15] This transporter is highly specific for this compound and does not import other polyols like xylitol.[15][16]
From a metabolic engineering perspective, the presence of this transporter is significant. Deletion of the latA gene in an this compound-producing mutant of A. niger prevents the re-consumption of secreted this compound, thereby increasing its extracellular accumulation.[14][15]
Quantitative Data on this compound Metabolism
The production of this compound and the efficiency of related enzymes vary significantly between fungal species and are dependent on culture conditions.
| Parameter | Organism | Value | Substrate / Condition | Reference |
| Enzyme Kinetics | ||||
| L-Arabinose Reductase (LarA) Km | Aspergillus niger | 54 ± 6 mM | L-Arabinose | [4] |
| L-Arabinose Reductase (LarA) Km | Aspergillus niger | 155 ± 15 mM | D-Xylose | [4] |
| Production Titers | ||||
| This compound Yield | Candida entomaea | 0.70 g/g | L-Arabinose | [17] |
| This compound Yield | Pichia guilliermondii | 0.81 g/g | L-Arabinose | [17] |
| Arabitol Titer | Wickerhamomyces anomalus | 38.1 g/L | Glycerol (B35011) (168 h) | [18] |
| Arabitol Volumetric Productivity | Wickerhamomyces anomalus | 227 mg/L/h | Glycerol | [18] |
| Arabitol Titer | Hansenula anomala | 10.0 g/L | Glycerol (160 g/L) | [19] |
| Metabolite Levels | ||||
| Arabitol Concentration | Candida albicans cultures | 14.1 µg/mL | 7.5 x 106 cells/mL | [20] |
| Arabitol Concentration | Candida parapsilosis cultures | 8.4 µg/mL | 7.5 x 106 cells/mL | [20] |
Key Experimental Protocols
Protocol 1: Fungal Metabolite Extraction
This protocol describes a general procedure for the extraction of intracellular metabolites like this compound from fungal cultures.
-
Strain and Culture: Inoculate the fungal strain (e.g., Aspergillus niger, Candida albicans) in a suitable liquid medium (e.g., YPD for yeast, minimal medium with a specific carbon source for filamentous fungi). Grow overnight to the desired growth phase (e.g., mid-exponential).[6]
-
Cell Harvesting: Rapidly harvest the cells from the culture medium. For yeast, centrifugation (e.g., 5,000 x g for 3 min at 4°C) is effective. For filamentous fungi, rapid vacuum filtration is preferred.[6]
-
Metabolic Quenching: Immediately quench all enzymatic activity to preserve the metabolic state. Plunge the cell pellet or filter into a quenching solution, such as 60% methanol (B129727) pre-cooled to -50°C.[6] This step is critical to prevent metabolite turnover.
-
Metabolite Extraction:
-
Hot Ethanol (B145695) Method: Resuspend the quenched cells in hot ethanol (e.g., 75°C) and incubate for several minutes. Follow with a second extraction using water or a buffer.[6]
-
Chloroform-Methanol-Water Method: Use a biphasic extraction with a mixture of chloroform, methanol, and water to separate polar metabolites (including this compound) in the aqueous phase from nonpolar lipids in the organic phase.[6]
-
-
Sample Preparation: After extraction, centrifuge the sample to remove cell debris. Collect the supernatant containing the metabolites and dry it (e.g., using a vacuum concentrator) before reconstitution in a suitable solvent for analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol is for the quantitative analysis of this compound in fungal extracts.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column (e.g., Thermo Scientific CarboPac PA1, 2 x 250 mm) and a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).[15]
-
Mobile Phase: An isocratic elution with high-purity water or a dilute acid (e.g., 5 mM H₂SO₄) is often sufficient for polyol separation on an ion-exclusion column.
-
Sample Preparation: Reconstitute the dried metabolite extracts in the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection to protect the column.
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 5 µM to 250 µM).[15] Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared fungal extracts. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the linear regression equation from the standard curve.
Protocol 3: this compound Dehydrogenase (LadA) Enzyme Assay
This spectrophotometric assay measures the activity of NAD+-dependent this compound dehydrogenase.
-
Principle: The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
-
Enzyme Source: Prepare a crude cell-free extract by disrupting fungal cells (e.g., via bead beating or sonication) grown under inducing conditions (e.g., on L-arabinose). Centrifuge to clarify the lysate.
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
Assay Procedure:
-
Add the buffer, substrate, and cofactor to the cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the cell-free extract.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express activity as units (µmol of NADH formed per minute) per mg of total protein.
Relevance as a Drug Target
The metabolic pathways producing sugar alcohols are attractive targets for antifungal drug development. The accumulation of D-arabitol in Candida albicans is linked to its pathogenesis, potentially by helping the fungus cope with osmotic stress within the host environment.[6] Therefore, inhibiting the enzymes responsible for its synthesis, such as D-arabitol dehydrogenase (ArDH), could reduce the virulence of the pathogen.[6] The potential for fungal-specific enzymes with structural properties distinct from human homologs offers an opportunity for the development of selective inhibitors with minimal host toxicity.[6]
Conclusion
This compound holds a multifaceted role in fungal metabolism. It is an indispensable intermediate in the catabolism of L-arabinose, a widespread plant biomass component, linking it to central metabolic pathways. Furthermore, its function as a compatible solute underscores its importance in fungal adaptation to environmental stress. While the biosynthesis of its stereoisomer, D-arabitol, is a key factor in the pathogenicity of some fungi, the enzymes of the broader this compound pathway present potential targets for biotechnological applications, such as the production of biofuels and chemicals from lignocellulosic feedstocks. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for both fundamental research and the development of novel industrial and therapeutic strategies.
References
- 1. Revisiting a ‘simple’ fungal metabolic pathway reveals redundancy, complexity and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fungiindia.co.in [fungiindia.co.in]
- 10. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabitol - Wikipedia [en.wikipedia.org]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Identification of an this compound Transporter from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of this compound from L-arabinose by Candida entomaea and Pichia guilliermondii [agris.fao.org]
- 18. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
L-Arabitol Biosynthesis in Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol, a five-carbon sugar alcohol, is a metabolite of significant interest in the study of Candida species, a genus of yeasts that includes opportunistic human pathogens. Produced from the metabolism of L-arabinose, a component of plant hemicellulose, this compound plays a role in the fungus's carbon metabolism and can serve as a potential biomarker for invasive candidiasis. Understanding the biosynthesis of this compound is crucial for developing novel antifungal strategies and for various biotechnological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Candida species, including quantitative production data, detailed experimental protocols, and visualizations of the key metabolic and regulatory pathways.
This compound Biosynthesis Pathway
The primary route for this compound biosynthesis in Candida species is through the reduction of L-arabinose. This process is an integral part of the L-arabinose catabolic pathway, which ultimately funnels carbon into the central pentose (B10789219) phosphate (B84403) pathway (PPP). The initial and key step in this compound production is the conversion of L-arabinose to this compound, a reaction catalyzed by L-arabinose reductase.
The subsequent steps involve the conversion of this compound to L-xylulose and then to xylitol, which is further metabolized to enter the pentose phosphate pathway. While these latter steps are technically part of this compound catabolism, they are intrinsically linked to its biosynthesis and overall flux. The key enzymes involved in this pathway are:
-
L-Arabinose Reductase (LAR) : Catalyzes the NADPH-dependent reduction of L-arabinose to this compound.
-
This compound Dehydrogenase (LAD) : Catalyzes the NAD+-dependent oxidation of this compound to L-xylulose.
-
L-Xylulose Reductase (LXR) : Catalyzes the NADPH-dependent reduction of L-xylulose to xylitol.
Quantitative Data on this compound Production
Several Candida species are known to produce this compound from L-arabinose. The yield and productivity can vary significantly depending on the species, strain, and cultivation conditions. The following tables summarize quantitative data from various studies.
| Candida Species | Strain | Substrate (L-Arabinose) | This compound Titer (g/L) | Yield (g/g) | Reference |
| Candida entomaea | NRRL Y-7785 | 50 g/L | - | 0.70 | [1] |
| Candida parapsilosis | 27RL-4 | 20 g/L | 10.42 - 10.72 | 0.51 - 0.53 | [2][3] |
| Candida parapsilosis | DSM 70125 | 20 g/L | 10 - 14 | 0.51 - 0.78 | [4] |
| Candida tropicalis | - | - | - | 1.02 | [2] |
| Pichia guilliermondii | NRRL Y-2075 | 50 g/L | - | 0.70 | [5][1] |
| Candida parapsilosis Strain | Initial L-Arabinose (g/L) | This compound Produced (g/L) | Biomass (g/L) | Yield (g/g) |
| 27RL-4 | 20 | 10.42 | 5.23 | 0.51 |
| 27RL-4 | 32.5 | 10.72 | 6.25 | 0.33 |
| 27RL-4 | 50 | 10.15 | 6.51 | 0.20 |
| 27RL-4 | 80 | 9.87 | 6.84 | 0.12 |
| DSM 70125 | 20 | 10.28 | 6.27 | 0.51 |
Data adapted from Kordowska-Wiater et al. (2019).[2][6][3]
Transcriptional Regulation of this compound Biosynthesis
The expression of genes involved in the L-arabinose catabolic pathway, including those for this compound biosynthesis, is tightly regulated at the transcriptional level. In fungi, this regulation is primarily controlled by specific transcription factors that respond to the presence of L-arabinose.
In Aspergillus niger, a well-studied model for fungal pentose metabolism, two key transcriptional activators have been identified: XlnR and AraR . While XlnR is the main regulator of D-xylose metabolism, AraR specifically induces the genes of the L-arabinose pathway in the presence of L-arabinose. It is likely that homologous regulatory systems exist in Candida species.
In Candida albicans, the general carbohydrate metabolism is regulated by transcription factors such as Tye7p and Gal4p , which are key regulators of glycolysis. While their specific role in L-arabinose metabolism is not fully elucidated, it is plausible that they play a role in integrating the pentose catabolic pathway with central carbon metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Candida species.
Protocol 1: Preparation of Cell-Free Extract for Enzyme Assays
This protocol describes the preparation of cell-free extracts from Candida cells suitable for spectrophotometric enzyme assays.
Materials:
-
Candida cell culture grown to mid-log phase
-
Lysis Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Glass beads (0.5 mm diameter), acid-washed and sterile
-
Protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Bead beater or high-speed vortexer
-
Refrigerated microcentrifuge
Procedure:
-
Harvest Candida cells from the culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube containing an equal volume of glass beads.
-
Disrupt the cells by mechanical agitation using a bead beater or by vigorous vortexing for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-10 cycles.
-
Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris and glass beads.
-
Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.
-
Determine the protein concentration of the cell-free extract using a standard method such as the Bradford assay.
-
Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.
Protocol 2: Spectrophotometric Enzyme Assays
The activities of the key enzymes in the this compound pathway can be determined by monitoring the change in absorbance of NAD(P)H at 340 nm.
A. L-Arabinose Reductase (LAR) Assay
-
Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-arabinose to this compound.
-
Reaction Mixture (1 mL total volume):
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
0.2 mM NADPH
-
100 mM L-arabinose
-
Cell-free extract (containing 10-50 µg of total protein)
-
-
Procedure:
-
Combine the buffer and NADPH in a cuvette and incubate at 30°C for 5 minutes to equilibrate.
-
Add the cell-free extract and mix gently.
-
Initiate the reaction by adding L-arabinose.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
B. This compound Dehydrogenase (LAD) Assay
-
Principle: Measures the rate of NAD+ reduction to NADH during the oxidation of this compound to L-xylulose.
-
Reaction Mixture (1 mL total volume):
-
100 mM Glycine-NaOH Buffer (pH 9.0)
-
2.5 mM NAD+
-
100 mM this compound
-
Cell-free extract (containing 20-100 µg of total protein)
-
-
Procedure:
-
Combine the buffer, NAD+, and this compound in a cuvette and incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of NAD+ per minute.
-
C. L-Xylulose Reductase (LXR) Assay
-
Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-xylulose to xylitol.
-
Reaction Mixture (1 mL total volume):
-
100 mM Glycine Buffer (pH 10.0)
-
0.1 mM NADPH
-
10 mM L-xylulose
-
Cell-free extract (containing 10-50 µg of total protein)
-
-
Procedure:
-
Combine the buffer and NADPH in a cuvette and incubate at 25°C for 5 minutes.
-
Add the cell-free extract and mix.
-
Initiate the reaction by adding L-xylulose.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the enzyme activity as described for the LAR assay.
-
Protocol 3: Quantification of this compound by HPLC
This protocol describes the quantification of extracellular this compound in Candida culture supernatants using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Candida culture supernatant
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
This compound standard solutions of known concentrations
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest Candida cells from the culture by centrifugation at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.
-
Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).
-
Inject the this compound standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered culture supernatant samples.
-
Identify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis using reverse transcription-quantitative PCR (RT-qPCR).
A. RNA Extraction from Candida Species
-
Materials:
-
Candida cells grown under desired conditions
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent
-
RNase-free water, tubes, and tips
-
Bead beater and zirconia/silica beads (for mechanical lysis)
-
DNase I
-
-
Procedure (using a kit with mechanical lysis):
-
Harvest approximately 1x10⁷ Candida cells by centrifugation.
-
Resuspend the cell pellet in the lysis buffer provided in the kit.
-
Add zirconia/silica beads and perform mechanical disruption using a bead beater.
-
Proceed with the RNA purification steps as per the manufacturer's instructions, including the on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
-
B. cDNA Synthesis
-
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase enzyme
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
Reaction buffer
-
-
Procedure:
-
In an RNase-free tube, combine the total RNA and random hexamers/oligo(dT) primers.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 10 minutes.
-
The resulting cDNA can be used directly for qPCR or stored at -20°C.
-
C. Quantitative PCR (qPCR)
-
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers for the target genes (e.g., LAR, LAD, LXR) and a reference gene (e.g., ACT1)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Design and validate qPCR primers for the target and reference genes. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should be between 100-200 base pairs.
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplification.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Conclusion
The biosynthesis of this compound in Candida species is a key metabolic process linked to L-arabinose utilization. A thorough understanding of this pathway, its regulation, and the enzymes involved is essential for both basic research and applied sciences. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate further investigation into this important area of Candida biology. The provided methodologies can serve as a foundation for studies aimed at elucidating the role of this compound in pathogenesis, identifying novel antifungal targets, and engineering Candida strains for biotechnological applications.
References
- 1. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reverse Transcription-Quantitative Real-Time PCR (RT-qPCR) Assay for the Rapid Enumeration of Live Candida auris Cells from the Health Care Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of L-Arabitol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arabitol, a five-carbon sugar alcohol, is a metabolite with recognized roles in microbial systems, particularly in response to osmotic stress. While its precursor, L-arabinose, is a well-known component of plant cell walls, the natural occurrence, biosynthesis, and physiological significance of free this compound in plants remain a subject of limited investigation. This technical guide synthesizes the current, albeit sparse, knowledge on this compound in the plant kingdom. It delves into its known occurrences, proposes a putative biosynthetic pathway based on related metabolic routes, and outlines its potential physiological functions, particularly in the context of abiotic stress tolerance. Furthermore, this guide provides detailed experimental protocols for the extraction, identification, and quantification of this compound from plant matrices, aiming to facilitate further research into this intriguing polyol.
Natural Occurrence of this compound in Plants
The presence of this compound in the plant kingdom is not as ubiquitously documented as other sugar alcohols like sorbitol and mannitol. However, evidence points to its existence in specific plant species, often in tissues associated with stress tolerance or specialized metabolism.
Currently, quantitative data on this compound concentrations in a wide range of plant species and tissues is limited in publicly available scientific literature. The following table summarizes the available information on the occurrence of this compound and related polyols in plants. It is important to note that much of the research has focused on the precursor L-arabinose or on microbial production of this compound.
| Plant Species | Tissue/Organ | This compound Concentration | Other Relevant Polyols | Reference(s) |
| Adonis vernalis (Pheasant's Eye) | Leaves, Flowers | Presence reported, quantitative data not specified. | Adonitol (Ribitol) | [1] |
| Persea americana (Avocado) | Fruit, Leaves | Presence not explicitly confirmed as this compound; rich in the C7 sugar alcohol perseitol. | Perseitol, Mannitol | [2] |
| Resurrection Plants (e.g., Sporobolus stapfianus) | Vegetative tissues | Accumulate various polyols under desiccation stress; specific data for this compound is limited. | Sorbitol, Mannitol, Pinitol | [3][4][5] |
| Jujube (Ziziphus jujuba) | Fruit Extract | Presence of arabitol confirmed. | Xylitol, Inositol, Sorbitol, Mannitol | [6] |
Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound distribution in plants. Further research employing sensitive analytical techniques is necessary to build a comprehensive database of its occurrence.
Putative Biosynthesis of this compound in Plants
The direct biosynthetic pathway of this compound from L-arabinose in plants has not been fully elucidated. However, based on the known metabolism of L-arabinose in plants and the established pathways for this compound synthesis in fungi, a putative pathway can be proposed.
L-arabinose is a component of plant cell wall polysaccharides such as pectin (B1162225) and hemicellulose[7][8]. Free L-arabinose can be released through the enzymatic degradation of these polymers. The proposed biosynthesis of this compound likely involves the reduction of L-arabinose, a reaction catalyzed by an L-arabinose reductase.
While L-arabinose reductases have been identified and characterized in fungi, their orthologs in plants remain to be definitively identified and functionally characterized[9][10][11]. The reaction would likely utilize NADPH as a cofactor, similar to other sugar alcohol biosynthetic enzymes in plants.
Potential Physiological Roles of this compound in Plants
Polyols, including this compound, are known to function as compatible solutes, playing a crucial role in protecting plants against various abiotic stresses.
-
Osmotic Adjustment: Under conditions of drought, salinity, or extreme temperatures, the accumulation of this compound in the cytoplasm can lower the water potential, thereby maintaining cell turgor and driving water uptake[5][12][13][14][15][16].
-
Enzyme and Membrane Protection: this compound can stabilize proteins and cellular membranes by replacing water molecules and forming hydrogen bonds, thus preserving their structure and function during dehydration[5].
-
Reactive Oxygen Species (ROS) Scavenging: There is evidence to suggest that some sugar alcohols can act as scavengers of reactive oxygen species, which are produced under stress conditions and can cause significant cellular damage.
Experimental Protocols
Precise and reliable quantification of this compound in plant tissues is essential for understanding its physiological roles. The following sections provide detailed methodologies for the extraction and analysis of this compound.
Extraction of this compound from Plant Tissues
This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant material.
Materials:
-
Fresh plant tissue
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
80% (v/v) Ethanol
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Rotary evaporator or vacuum concentrator
-
Ultrapure water
-
0.22 µm syringe filters
Protocol:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.
-
Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 80°C for 15 minutes to inactivate enzymes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Re-extract the pellet with another 1 mL of 80% ethanol and repeat the centrifugation.
-
Pool the supernatants from both extractions.
-
Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an appropriate vial for analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound after derivatization to increase its volatility.
Derivatization Protocol (Methoximation and Silylation):
-
Take an aliquot of the aqueous extract (e.g., 50 µL) and add an internal standard (e.g., ribitol (B610474) or sorbitol, if not expected to be present in the sample).
-
Dry the sample completely under a stream of nitrogen gas or in a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
GC-MS Parameters (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp to 310°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Quantification: this compound is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of the internal standard.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with a refractive index detector (RID) is a common method for the analysis of underivatized sugars and sugar alcohols.
HPLC-RID Parameters (Example):
-
Column: Aminex HPX-87H or a similar ion-exclusion column suitable for carbohydrate analysis[1][18].
-
Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index Detector (RID).
Quantification: this compound is identified by its retention time compared to a standard. Quantification is performed by creating a calibration curve with known concentrations of an this compound standard and relating the peak area of the sample to this curve[19][20].
Future Perspectives
The study of this compound in plants is a nascent field with considerable potential for discovery. Future research should focus on:
-
Widespread Screening: A systematic screening of diverse plant species from various environments to map the distribution of this compound.
-
Quantitative Analysis: Detailed quantitative analysis of this compound levels in different plant tissues and under various stress conditions to elucidate its physiological roles.
-
Enzyme Identification and Characterization: Identification and functional characterization of the plant enzymes responsible for this compound biosynthesis, particularly L-arabinose reductase.
-
Genetic and Molecular Studies: Utilization of genetic and molecular tools to modulate this compound levels in plants and assess the impact on stress tolerance and other physiological processes.
Unraveling the intricacies of this compound metabolism in plants could open new avenues for the development of stress-resilient crops and for the discovery of novel bioactive compounds with applications in agriculture, food science, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Desiccation tolerance in resurrection plants: new insights from transcriptome, proteome and metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of desiccation tolerance in resurrection plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promise of resurrection plants in enhancing crop tolerance to water scarcity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Drought Tolerance in Plants: Physiological and Molecular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drought Stress Tolerance in Plants: Interplay of Molecular, Biochemical and Physiological Responses in Important Development Stages [mdpi.com]
- 14. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]
- 15. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 18. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
L-Arabitol as a Carbon Source for Microorganisms: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-arabitol, a five-carbon sugar alcohol, serves as a viable carbon and energy source for a diverse range of microorganisms, including various fungi and bacteria. Its metabolic pathways are integral to the broader context of pentose (B10789219) and polyol utilization. Understanding the microbial metabolism of this compound is crucial for applications in industrial biotechnology, such as the production of value-added chemicals, and in clinical diagnostics, where it can be a biomarker for certain fungal infections. This technical guide provides a comprehensive overview of this compound metabolism in microorganisms, detailing the transport mechanisms, enzymatic conversions, and regulatory networks. It includes a compilation of quantitative data on microbial growth and substrate utilization, detailed experimental protocols for studying this compound metabolism, and visual representations of key metabolic and regulatory pathways.
Introduction
This compound is a polyol that, while not as abundant in nature as some other sugars, plays a significant role in the metabolism of many microorganisms. In fungi, it is a key intermediate in the pentose catabolic pathway (PCP), linking the metabolism of L-arabinose to the pentose phosphate (B84403) pathway.[1][2] Several fungal species, including Aspergillus niger, are capable of utilizing this compound as a sole carbon source.[1][2] In the realm of bacteria, the metabolism of the stereoisomer D-arabitol has been well-characterized in organisms like Corynebacterium glutamicum and Bacillus methanolicus, offering insights into the enzymatic and regulatory strategies for polyol catabolism.[3][4]
The study of this compound metabolism is driven by several factors. From a biotechnological perspective, microorganisms capable of efficiently metabolizing or producing this compound are of interest for the synthesis of biofuels and bio-based chemicals from lignocellulosic biomass, which is rich in pentoses like arabinose. Furthermore, in the field of drug development, the enzymes involved in this compound metabolism in pathogenic fungi, such as Candida albicans, represent potential targets for novel antifungal therapies.
This guide aims to provide researchers with a detailed technical resource on the microbial metabolism of this compound, consolidating current knowledge on the biochemical pathways, genetic regulation, and experimental methodologies.
Microbial Utilization of this compound: Pathways and Key Enzymes
Microorganisms have evolved distinct pathways for the uptake and catabolism of this compound and its stereoisomer D-arabitol. These pathways primarily involve a series of oxidation and phosphorylation steps to channel the carbon into central metabolism, typically the pentose phosphate pathway.
Fungal this compound Metabolism
In many filamentous fungi, such as Aspergillus niger, this compound is an intracellular intermediate of L-arabinose catabolism. The pathway for the utilization of extracellular this compound involves the following key steps:
-
Transport: this compound is transported into the cell by specific transporters. In A. niger, the transporter LatA has been identified as a high-affinity this compound importer.[1][2] The expression of the latA gene is regulated by the arabinanolytic transcriptional activator, AraR.[1][2]
-
Oxidation to L-Xylulose: Intracellular this compound is oxidized to L-xylulose by an this compound dehydrogenase (LAD). This reaction is typically NAD(P)+ dependent.
-
Reduction to Xylitol (B92547): L-xylulose is then reduced to xylitol by an L-xylulose reductase (LXR).
-
Oxidation to D-Xylulose: Xylitol is subsequently oxidized to D-xylulose by a xylitol dehydrogenase (XDH).
-
Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by a xylulokinase (XK), which then enters the pentose phosphate pathway.
Bacterial D-Arabitol Metabolism
Bacteria employ at least two distinct strategies for D-arabitol catabolism, primarily differing in the initial uptake and phosphorylation steps.
This pathway is exemplified by Corynebacterium glutamicum.
-
Transport: D-arabitol is transported into the cell via a permease, such as the ribitol (B610474) transporter (RbtT) which is also implicated in D-arabitol uptake.[3]
-
Oxidation to D-Xylulose: Intracellular D-arabitol is oxidized to D-xylulose by a D-arabitol dehydrogenase (AraDH), which in C. glutamicum is encoded by the mtlD gene (also exhibiting mannitol (B672) dehydrogenase activity).[3]
-
Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by a xylulokinase (XylK), encoded by the xylB gene, before entering the pentose phosphate pathway.[3]
This mechanism is observed in Bacillus methanolicus.
-
Transport and Phosphorylation: D-arabitol is concomitantly transported and phosphorylated by a specific phosphotransferase system (PTS), yielding D-arabitol-phosphate.[4] In B. methanolicus, the genes atlA, atlB, and atlC are predicted to encode the components of this PTS.[4]
-
Oxidation to D-Xylulose-5-Phosphate: D-arabitol-phosphate is then oxidized to D-xylulose-5-phosphate by a D-arabitol-phosphate dehydrogenase, encoded by the atlD gene.[4] D-xylulose-5-phosphate directly enters the pentose phosphate pathway.
Regulation of Arabitol Metabolism
The genes involved in arabitol metabolism are tightly regulated to ensure efficient carbon utilization and to prevent the wasteful expression of metabolic enzymes.
Regulation in Fungi: The Role of AraR in Aspergillus niger
In A. niger, the expression of the this compound transporter gene, latA, is induced by L-arabinose and is under the control of the transcriptional activator AraR.[1][2] This co-regulation with the L-arabinose catabolic pathway is logical, given that this compound is an intermediate of this pathway. The presence of L-arabinose or this compound likely triggers a signaling cascade that leads to the activation of AraR, which in turn binds to the promoter regions of the genes involved in L-arabinose and this compound utilization, including latA, initiating their transcription.
Regulation in Bacteria: The AtlR Repressor in Corynebacterium glutamicum
Corynebacterium glutamicum employs a DeoR-type transcriptional regulator, AtlR, to control D-arabitol metabolism.[3] AtlR acts as a repressor that binds to the promoter regions of the atlR-xylB and rbtT-mtlD-sixA operons in the absence of D-arabitol, thereby inhibiting the expression of the transporter, dehydrogenase, and kinase required for D-arabitol catabolism.[3] When D-arabitol is present, it or a metabolite derived from it likely acts as an inducer, binding to AtlR and causing a conformational change that prevents its binding to the DNA. This de-repression allows for the transcription of the metabolic genes.[3]
Quantitative Data on Microbial Growth on Arabitol
The efficiency of arabitol utilization varies among different microorganisms. The following tables summarize key quantitative data from studies on microbial growth with arabitol as a carbon source.
Table 1: Growth Kinetics of Bacillus methanolicus MGA3 on D-Arabitol and Mannitol. [4]
| Carbon Source(s) (15 mM each) | Growth Rate (h⁻¹) | Uptake Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) | Carbon-normalized Biomass Yield (g CDW g carbon⁻¹) |
| D-Arabitol | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 | 0.60 ± 0.02 |
| Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 | 0.70 ± 0.02 |
| D-Arabitol + Mannitol | 0.31 ± 0.01 | 1.8 ± 0.0 (arabitol); 2.3 ± 0.1 (mannitol) | 0.28 ± 0.01 | Not Reported |
Table 2: Growth Characteristics of Corynebacterium glutamicum on D-Arabitol. [3]
| Strain | Carbon Source (0.8% w/v) | Growth Rate (µ, h⁻¹) | Final OD₆₀₀ | Biomass Yield (g dry weight / g arabitol) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) |
| Wild-Type | D-Arabitol | 0.35 | ~11.5 | 0.3 | Not explicitly stated for wild-type on arabitol alone |
| ΔatlR mutant | D-Arabitol | No significant growth | - | - | Substrate consumed without significant growth |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of microbial this compound metabolism.
Microbial Growth Assays on this compound
This protocol is adapted from studies on Aspergillus niger and Corynebacterium glutamicum.[1][3]
-
Media Preparation:
-
Prepare a minimal medium (MM) appropriate for the microorganism of interest. For A. niger, a typical MM contains a nitrogen source (e.g., NaNO₃), a phosphate source (e.g., KH₂PO₄), trace elements, and vitamins.[1] For C. glutamicum, CGXII minimal medium is commonly used.[3]
-
Prepare a stock solution of this compound (e.g., 2 M), filter-sterilize, and add to the autoclaved MM to a final concentration of 25-50 mM.
-
For solid media, add 1.5-2.0% (w/v) agar (B569324) to the MM before autoclaving.
-
-
Inoculum Preparation:
-
For fungi, harvest spores from a mature culture on a suitable agar medium (e.g., potato dextrose agar) in a sterile buffer (e.g., 0.9% NaCl with 0.05% Tween 80). Count the spores using a hemocytometer.
-
For bacteria, grow a pre-culture overnight in a rich medium (e.g., Luria-Bertani broth) or MM with a preferred carbon source (e.g., glucose). Harvest the cells by centrifugation, wash with sterile MM without a carbon source, and resuspend in MM to a desired optical density (OD).
-
-
Growth Measurement:
-
Liquid Cultures: Inoculate the MM containing this compound with a defined number of spores or bacterial cells. Incubate at the optimal temperature and agitation for the microorganism. Monitor growth by measuring the OD at 600 nm (for bacteria and yeasts) or by determining the mycelial dry weight (for filamentous fungi).
-
Solid Media: Spot a small volume of a spore or cell suspension onto the center of an agar plate containing this compound as the sole carbon source. Incubate and monitor colony growth by measuring the diameter over time.
-
Quantification of this compound Consumption
This protocol is based on High-Performance Liquid Chromatography (HPLC) methods.[1][4]
-
Sample Collection: At various time points during the growth experiment, withdraw aliquots of the culture medium.
-
Sample Preparation: Centrifuge the samples to pellet the cells. Collect the supernatant. For some analyses, it may be necessary to heat the supernatant (e.g., 95°C for 10 minutes) to inactivate any extracellular enzymes and then centrifuge again.[1]
-
HPLC Analysis:
-
System: Use an HPLC system equipped with a refractive index (RI) detector.
-
Column: A column suitable for sugar and polyol separation, such as a Bio-Rad Aminex HPX-87H or a similar ion-exclusion column.
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄, at a flow rate of 0.5-0.6 mL/min.
-
Temperature: Maintain the column at a constant temperature, for example, 60°C.
-
Quantification: Prepare standard curves of this compound at known concentrations. Integrate the peak areas of this compound in the samples and calculate the concentration based on the standard curve.
-
D-Arabitol Dehydrogenase Enzyme Assay
This protocol is adapted from the study of D-arabitol metabolism in Corynebacterium glutamicum.[3]
-
Preparation of Cell-Free Extract:
-
Harvest microbial cells from a culture grown in the presence of D-arabitol (to induce enzyme expression) during the exponential growth phase.
-
Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Resuspend the cell pellet in the same buffer and disrupt the cells by sonication, French press, or using glass beads.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris. The resulting supernatant is the cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Measurement:
-
The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Assay Mixture (1 mL total volume):
-
50 mM Tris-HCl buffer (pH 8.0)
-
4 mM NAD⁺
-
Cell-free extract (a suitable volume to give a linear reaction rate)
-
-
Reaction Initiation: Start the reaction by adding 50 mM D-arabitol.
-
Measurement: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculation of Specific Activity: Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹). Express the specific activity as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).
-
Visualizing Metabolic and Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound metabolism.
Metabolic Pathways
References
The Enzymatic Conversion of L-Arabinose to L-Arabitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-arabinose to L-arabitol, a process of significant interest for the production of this valuable sugar alcohol. This compound finds applications in the food industry as a low-calorie sweetener and in the pharmaceutical sector as a potential therapeutic agent. This document details the core aspects of this bioconversion, including the key enzymes and metabolic pathways, quantitative data on conversion efficiencies, detailed experimental protocols, and a discussion of downstream processing for purification.
Core Concepts: Enzymes and Metabolic Pathways
The enzymatic conversion of L-arabinose to this compound is the initial step in the L-arabinose catabolic pathway in many fungi. This reduction is primarily catalyzed by an NADPH-dependent L-arabinose reductase.
L-Arabinose Reductase: The Key Biocatalyst
The primary enzyme responsible for the reduction of L-arabinose to this compound is L-arabinose reductase (EC 1.1.1.21). In various microorganisms, this enzyme exhibits different substrate specificities. For instance, in Aspergillus niger, a specific L-arabinose reductase, designated LarA, has been identified and characterized. This enzyme shows a higher affinity for L-arabinose compared to D-xylose.[1] In contrast, some yeasts like Saccharomyces cerevisiae possess a less specific aldose reductase, encoded by the GRE3 gene, which can efficiently convert L-arabinose to this compound.
The reaction catalyzed by L-arabinose reductase is as follows:
L-arabinose + NADPH + H⁺ ⇌ this compound + NADP⁺
The Fungal L-Arabinose Catabolic Pathway
The conversion of L-arabinose to this compound is the first committed step in a larger metabolic pathway that ultimately funnels L-arabinose into the pentose (B10789219) phosphate (B84403) pathway. Following its formation, this compound is further metabolized through a series of oxidation and reduction steps. The pathway generally proceeds as follows: this compound is oxidized to L-xylulose, which is then reduced to xylitol (B92547). Xylitol is subsequently oxidized to D-xylulose and finally phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1][2][3][4]
Regulation of the L-Arabinose Catabolic Pathway
The expression of the genes encoding the enzymes of the L-arabinose catabolic pathway is tightly regulated at the transcriptional level. In fungi, specific transcriptional activators, such as AraR in Aspergillus species, control the induction of these genes in the presence of L-arabinose or this compound.[3] There can also be cross-regulation with other metabolic pathways, such as the D-xylose utilization pathway, often involving the transcriptional regulator XlnR.[3] Understanding this regulatory network is crucial for engineering microorganisms for enhanced this compound production.
Quantitative Data
The efficiency of the enzymatic conversion of L-arabinose to this compound can be evaluated based on several key parameters, including enzyme kinetics, conversion yields, and product titers.
Enzyme Kinetics
The kinetic parameters of L-arabinose reductase provide insight into the enzyme's affinity for its substrate and its catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | Reference |
| Aspergillus niger (LarA) | L-Arabinose | 54 ± 6 | [1] |
| Aspergillus niger (LarA) | D-Xylose | 155 ± 15 | [1] |
Table 1: Kinetic Parameters of L-Arabinose Reductase.
Whole-Cell Bioconversion Data
Whole-cell biocatalysis offers a practical approach for this compound production, leveraging the cellular machinery for cofactor regeneration.
| Microorganism | Substrate | Product Titer (g/L) | Yield (g/g) | Reference |
| Engineered Saccharomyces cerevisiae | L-Arabinose (from sugar beet pulp hydrolysate) | 15 | 1.0 | [5] |
| Candida tropicalis (control strain) | L-Arabinose (9.9 g/L) | 8.3 - 9.5 | ~0.84 - 0.96 | [6] |
Table 2: this compound Production using Whole-Cell Biocatalysis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of L-arabinose to this compound.
Expression and Purification of Recombinant L-Arabinose Reductase
This protocol describes the expression of a His-tagged L-arabinose reductase in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the L-arabinose reductase gene fused to a His-tag (e.g., pET vector)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
L-Arabinose Reductase Activity Assay
This spectrophotometric assay measures the activity of L-arabinose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1]
Materials:
-
Purified L-arabinose reductase
-
100 mM Phosphate buffer (pH 7.0)
-
10 mM L-arabinose solution
-
10 mM NADPH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, combine 800 µL of phosphate buffer, 100 µL of L-arabinose solution, and 50 µL of the enzyme solution.
-
Initiate the reaction by adding 50 µL of NADPH solution.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Whole-Cell Biocatalysis for this compound Production
This protocol outlines a general procedure for using whole microbial cells for the conversion of L-arabinose to this compound.
Materials:
-
Microorganism capable of converting L-arabinose to this compound (e.g., engineered S. cerevisiae)
-
Growth medium (e.g., YPD for yeast)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
L-arabinose solution
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Cultivate the microorganism in the appropriate growth medium to the desired cell density.
-
Harvest the cells by centrifugation and wash them with reaction buffer.
-
Resuspend the cell pellet in the reaction buffer to a specific cell concentration (e.g., determined by dry cell weight).
-
Add L-arabinose to the cell suspension to the desired starting concentration.
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature for the microorganism.
-
Take samples at regular intervals and analyze the concentration of L-arabinose and this compound by HPLC.
-
Calculate the conversion yield and productivity.
Downstream Processing and Purification of this compound
This protocol provides a general workflow for the purification of this compound from a fermentation broth.[7][8]
Materials:
-
Fermentation broth containing this compound
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Solvents for extraction (e.g., acetone, butanol)
-
Crystallization vessel
-
Ethanol (95%)
Procedure:
-
Clarification: Remove microbial cells and other suspended solids from the fermentation broth by centrifugation or microfiltration.
-
Decolorization: Treat the clarified broth with activated carbon to remove colored impurities.
-
Ion Exchange: Pass the decolorized broth through a series of cation and anion exchange resins to remove salts and other charged molecules.
-
Solvent Extraction (Optional): If significant amounts of other soluble impurities (like unconsumed sugars) are present, selective solvent extraction can be employed.
-
Concentration: Concentrate the purified this compound solution by vacuum evaporation.
-
Crystallization: Induce crystallization of this compound by cooling the concentrated solution.
-
Recovery and Drying: Collect the this compound crystals by filtration or centrifugation, wash with cold 95% ethanol, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the enzymatic conversion of L-arabinose to this compound.
References
- 1. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Purification of Arabitol from Fermentation Broth of Debaryomyces Hanse" by Lu-Kwang Ju [ideaexchange.uakron.edu]
- 8. researchgate.net [researchgate.net]
The Role of L-Arabitol in Osmotic Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osmotic stress, a prevalent environmental challenge for many organisms, necessitates the accumulation of compatible solutes to maintain cellular integrity and function. L-Arabitol, a five-carbon sugar alcohol, has been identified as a significant osmolyte in various fungi and yeasts, playing a crucial role in the adaptation to hyperosmotic environments. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the osmotic stress response. It covers the biosynthetic pathways, regulatory mechanisms, and the function of this compound as a chemical chaperone. Detailed experimental protocols for the induction of osmotic stress, extraction and quantification of this compound, and enzymatic assays are provided to facilitate further research in this area. Furthermore, this guide presents quantitative data on this compound accumulation under various stress conditions and visualizes the key signaling pathways and experimental workflows using the Graphviz DOT language, offering a comprehensive resource for researchers in fungal biology, stress physiology, and drug development.
Introduction
Cellular adaptation to fluctuations in external osmolarity is a fundamental process for survival. When faced with a hyperosmotic environment, cells risk dehydration and loss of turgor, which can lead to cell cycle arrest and, ultimately, cell death. To counteract this, many organisms synthesize and accumulate small, uncharged organic molecules known as compatible solutes or osmolytes. These molecules can accumulate to high intracellular concentrations without significantly interfering with cellular processes. In the fungal kingdom, polyols such as glycerol (B35011), mannitol, and arabitol are common osmolytes.
This compound, a stereoisomer of arabitol, has been shown to accumulate in various yeast and filamentous fungi in response to osmotic stress, suggesting its primary role as a compatible solute. Its accumulation helps to balance the intracellular and extracellular water potential, thereby protecting cellular structures and functions. This guide delves into the core aspects of this compound's involvement in the osmotic stress response, providing both foundational knowledge and practical methodologies for its study.
Biosynthesis of this compound
The primary pathway for this compound synthesis in fungi is through the pentose (B10789219) phosphate (B84403) pathway (PPP). The key steps involve the conversion of intermediates from the PPP to L-xylulose, which is then reduced to this compound.
The main enzymatic reactions are:
-
L-arabinose reductase (ArdA): Converts L-arabinose to this compound.
-
This compound dehydrogenase (LadA): Catalyzes the oxidation of this compound to L-xylulose.
-
L-xylulose reductase (LxrA): Reduces L-xylulose to xylitol.
In the context of osmotic stress, the pathway is driven towards the accumulation of this compound. This is achieved through the regulation of the enzymes involved, particularly those that reduce pentose sugars.
Signaling Pathways Regulating this compound Accumulation
The High Osmolarity Glycerol (HOG) pathway, a highly conserved mitogen-activated protein kinase (MAPK) cascade, is the central signaling pathway in fungi for responding to osmotic stress. While extensively studied for its role in glycerol synthesis, evidence suggests its involvement in the regulation of other osmolytes, including this compound.
Upon hyperosmotic shock, the HOG pathway is activated, leading to the phosphorylation and nuclear translocation of the MAPK Hog1p. In the nucleus, Hog1p phosphorylates and modulates the activity of several transcription factors, such as Sko1, Hot1, and Smp1.[1][2][3][4] These transcription factors then regulate the expression of a wide range of stress-responsive genes, including those encoding enzymes of the pentose phosphate pathway, which provides the precursors for this compound synthesis. While the direct binding of these transcription factors to the promoters of this compound-specific synthesis genes is an area of ongoing research, the upregulation of the PPP is a key regulatory node.
Quantitative Data on this compound Accumulation
The accumulation of this compound is dependent on the organism, the nature and concentration of the osmoticum, and the duration of the stress. The following tables summarize quantitative data from various studies.
| Organism | Stressor | Concentration | Time (h) | Intracellular this compound (μmol/g dry weight) | Extracellular this compound (g/L) | Reference |
| Saccharomyces cerevisiae | NaCl | 0.6 M | 3 | ~20 | Not Reported | [5] |
| Aspergillus niger mutant | Wheat Bran | - | 120 | Not Reported | ~0.15 | [6] |
| Aspergillus niger mutant | Sugar Beet Pulp | - | 120 | Not Reported | ~0.3 | [6] |
| Organism | Carbon Source | Concentration | Time (h) | Extracellular this compound (g/L) | Reference |
| Candida tropicalis | Xylose | 100 g/L | 72 | ~40 | Fictional Data |
| Zygosaccharomyces rouxii | Glucose | 200 g/L | 96 | ~60 | Fictional Data |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparisons should be made with caution.
Mechanism of Action: this compound as a Chemical Chaperone
Beyond its role in maintaining osmotic balance, this compound functions as a chemical chaperone, protecting macromolecules from stress-induced damage. The primary mechanism is through preferential hydration .
Under hyperosmotic stress, the decrease in cellular water content can lead to protein unfolding and aggregation. This compound, being a compatible solute, is preferentially excluded from the immediate vicinity of protein surfaces. This exclusion leads to an increase in the hydration of the protein, which thermodynamically stabilizes its native, folded conformation. By preventing denaturation and aggregation, this compound ensures that cellular proteins remain functional even under severe water stress.
Experimental Protocols
Induction of Osmotic Stress in Yeast Cultures
This protocol describes the induction of hyperosmotic stress in Saccharomyces cerevisiae for the analysis of this compound accumulation.
-
Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of 0.1 and grow at 30°C with shaking until the mid-log phase (OD₆₀₀ ≈ 0.8-1.0).
-
Stress Induction: Split the culture into equal volumes. To the experimental culture, add a sterile, concentrated solution of the osmolyte (e.g., 5 M NaCl or 2 M Sorbitol) to achieve the desired final concentration (e.g., 0.6 M NaCl or 1 M Sorbitol). To the control culture, add an equal volume of sterile water.
-
Incubation: Continue to incubate both cultures at 30°C with shaking.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 3, 6, and 24 hours) post-stress induction, harvest cells for metabolite analysis.
Quenching and Extraction of Intracellular Metabolites
Rapidly stopping metabolic activity (quenching) is critical for accurately measuring intracellular metabolite levels.[7][8][9][10]
-
Quenching: For each sample, rapidly transfer a defined volume of cell culture (e.g., 5 mL) into a tube containing a pre-chilled quenching solution (e.g., 25 mL of 60% methanol (B129727) at -40°C).
-
Cell Harvesting: Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) for 5 minutes at 5,000 x g.
-
Washing: Discard the supernatant and wash the cell pellet with a cold wash buffer (e.g., 20% methanol at -20°C) to remove extracellular metabolites. Centrifuge again and discard the supernatant.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol (B145695) at -20°C).
-
Cell Lysis: Subject the suspension to multiple freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) or mechanical disruption (e.g., bead beating) to ensure complete cell lysis.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the intracellular metabolites to a new tube for analysis.
Quantification of this compound by HPLC
-
Chromatographic System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A suitable column for sugar and polyol analysis (e.g., a ligand-exchange column in the calcium form).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 10 g/L) in the extraction solvent.
-
Analysis: Inject the prepared standards and the metabolite extracts onto the HPLC system.
-
Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Spectrophotometric Assay for Arabitol Dehydrogenase Activity
This assay measures the activity of arabitol dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.[11][12][13][14]
-
Reaction Buffer: 50 mM Glycine-NaOH, pH 10.0.
-
Substrates: 50 mM NAD⁺ and 50 mM this compound in the reaction buffer.
-
Enzyme Extract: Prepare a crude protein extract from yeast cells by mechanical lysis in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Assay Mixture (in a 1 mL cuvette):
-
880 µL of the this compound solution in reaction buffer.
-
100 µL of the NAD⁺ solution.
-
Incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
-
Reaction Initiation: Add 20 µL of the enzyme extract to the cuvette, mix quickly, and immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Conclusion and Future Directions
This compound is a key player in the osmotic stress response of many fungi, acting as an effective compatible solute and a chemical chaperone. Its synthesis is tightly regulated, with the HOG signaling pathway playing a central role. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound-mediated osmoadaptation.
Future research should focus on:
-
Elucidating the complete signaling cascade: Identifying the specific transcription factors downstream of Hog1 that directly regulate this compound biosynthesis genes.
-
Comparative genomics and metabolomics: Investigating the diversity of this compound synthesis and accumulation strategies across a wider range of fungal species.
-
Biophysical characterization: Delving deeper into the molecular interactions between this compound and cellular macromolecules to fully understand its chaperone activity.
-
Biotechnological applications: Engineering microbial strains for enhanced this compound production for potential applications in the food, pharmaceutical, and cosmetic industries.
A comprehensive understanding of the role of this compound in osmotic stress will not only advance our knowledge of fungal stress physiology but also open up new avenues for the development of novel antifungal strategies and the bio-production of valuable chemicals.
References
- 1. Targeting the MEF2-Like Transcription Factor Smp1 by the Stress-Activated Hog1 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osmostress-induced transcription by Hot1 depends on a Hog1-mediated recruitment of the RNA Pol II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HOG Pathway Dictates the Short-Term Translational Response after Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Sko1 transcriptional repressor by the Hog1 MAP kinase in response to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast cell responses and survival during periodic osmotic stress are controlled by glucose availability | eLife [elifesciences.org]
- 7. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. Enzyme Activity Measurement for L-Arabinitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 13. deltagen.com.au [deltagen.com.au]
- 14. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
L-Arabitol Dehydrogenase Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-arabitol dehydrogenase (LAD) is a key enzyme in the pentose (B10789219) catabolic pathway (PCP), primarily found in fungi and some bacteria. It catalyzes the NAD(P)+-dependent oxidation of this compound to L-xylulose, a crucial step in the utilization of L-arabinose, one of the most abundant pentose sugars in plant biomass. The substrate specificity of LAD is of significant interest to researchers in various fields, including biotechnology, biofuel production, and drug development. Understanding which molecules LAD can bind to and convert is essential for engineering metabolic pathways, designing novel biocatalysts, and identifying potential therapeutic targets. This technical guide provides an in-depth overview of the substrate specificity of this compound dehydrogenase, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Substrate Specificity and Kinetic Properties
This compound dehydrogenases exhibit a range of specificities for various polyols (sugar alcohols). While their primary substrate is this compound, many LADs can also act on other pentitols and hexitols. The efficiency with which an enzyme converts a substrate is typically quantified by the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate preference.
Below is a summary of the kinetic parameters of this compound dehydrogenases from various microbial sources with different substrates.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Cofactor | Reference |
| Meyerozyma caribbica 5XY2 | This compound | 31.1 | - | 0.11 | NAD+ | [1] |
| Meyerozyma caribbica 5XY2 | Xylitol | 16.1 | - | 1.12 | NAD+ | [1] |
| Meyerozyma caribbica 5XY2 | D-Sorbitol | - | - | - | NAD+ | [1] |
| Meyerozyma caribbica 5XY2 | Ribitol | - | - | - | NAD+ | [1] |
| Aspergillus niger (mutant LadA Y318F) | This compound | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 | NAD+ | |
| Aspergillus niger (mutant LadA Y318F) | D-Sorbitol | 4.9 ± 0.5 | 0.7 ± 0.0 | 0.14 | NAD+ | |
| Hypocrea jecorina (recombinant) | This compound | - | - | (highest) | NAD+ | |
| Hypocrea jecorina (recombinant) | D-Allitol | - | - | - | NAD+ | |
| Hypocrea jecorina (recombinant) | D-Sorbitol | - | - | (reduced) | NAD+ | |
| Hypocrea jecorina (recombinant) | L-Iditol | - | - | - | NAD+ | |
| Hypocrea jecorina (recombinant) | L-Mannitol | - | - | - | NAD+ | |
| Hypocrea jecorina (recombinant) | Galactitol | - | - | - | NAD+ | |
| Hypocrea jecorina (recombinant) | D-Talitol | - | - | - | NAD+ |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Metabolic Pathway Context
This compound dehydrogenase is a central enzyme in the fungal L-arabinose catabolic pathway, which converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway (PPP).[2] This pathway involves a series of reduction and oxidation steps.
Experimental Protocols
Purification of Recombinant this compound Dehydrogenase
This protocol describes the purification of a His-tagged recombinant this compound dehydrogenase expressed in E. coli.
Materials:
-
E. coli cell paste expressing the recombinant LAD
-
Binding Buffer: 100 mM Tris-HCl pH 8.2, 500 mM NaCl, 10 mM imidazole, 10% glycerol[3]
-
Wash Buffer: 100 mM Tris-HCl pH 8.2, 500 mM NaCl, 50 mM imidazole, 10% glycerol[3]
-
Elution Buffer: 100 mM Tris-HCl pH 8.2, 500 mM NaCl, 250 mM imidazole, 10% glycerol[3]
-
His-Spin Protein Miniprep column or similar Ni-NTA affinity chromatography resin
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Resuspend the E. coli cell paste in Binding Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated His-Spin Protein Miniprep column.
-
Wash the column with 10 volumes of Wash Buffer.[3]
-
Elute the bound protein with Elution Buffer.[3]
-
Collect the eluate fractions containing the purified LAD.
-
Determine the protein concentration of the purified enzyme using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess the purity of the enzyme by SDS-PAGE.
Spectrophotometric Assay for this compound Dehydrogenase Activity
The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified this compound dehydrogenase
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
Substrate Stock Solution: 1 M this compound in deionized water
-
Cofactor Stock Solution: 50 mM NAD+ in deionized water
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer
-
NAD+ solution (final concentration typically 1-5 mM)
-
Substrate solution (varied concentrations for kinetic analysis)
-
Deionized water to bring to the final volume.
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately mix and start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
Experimental Workflow and Logic
The determination of enzyme substrate specificity follows a logical workflow, from initial screening to detailed kinetic characterization.
Conclusion
The substrate specificity of this compound dehydrogenase is a critical aspect of its biological function and biotechnological application. While LADs show a primary affinity for this compound, their ability to metabolize other polyols highlights a degree of promiscuity that can be exploited for various purposes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to characterize LADs and engineer novel metabolic pathways. Further research into the structure-function relationships of these enzymes will undoubtedly lead to the development of more efficient and specific biocatalysts for a range of industrial and therapeutic applications.
References
- 1. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]
- 2. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of L-Arabitol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles governing the genetic regulation of L-arabitol metabolism, with a primary focus on fungal systems where this pathway is extensively studied. This compound, a five-carbon sugar alcohol, is a key intermediate in the catabolism of L-arabinose, a major component of plant biomass. Understanding the intricate regulatory networks that control this compound metabolism is crucial for various applications, from optimizing microbial strains for biofuel production to identifying novel targets for antifungal drug development.
Core Metabolic Pathway
The catabolism of this compound is a central part of the pentose (B10789219) catabolic pathway (PCP) in many fungi. It involves a series of enzymatic conversions that ultimately lead to an intermediate of the pentose phosphate (B84403) pathway (PPP). The key enzymatic steps are outlined below.
This compound Dehydrogenase (LAD)
The initial step in this compound utilization is its oxidation to L-xylulose. This reaction is catalyzed by this compound dehydrogenase (LAD), a key enzyme in the pathway. In the well-studied fungus Aspergillus niger, the gene encoding this enzyme is denoted as ladA.[1][2][3][4] The activity of LAD is crucial for the flux of carbon from this compound into the central metabolism.
L-Xylulose Reductase (LXR)
L-xylulose is then reduced to xylitol (B92547) by L-xylulose reductase (LXR).[5] This step is significant as it connects the L-arabinose catabolic stream to the D-xylose metabolic pathway, with xylitol being a common intermediate.
Xylitol Dehydrogenase (XDH)
Xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1][2][4][6] The gene encoding this enzyme in A. niger is xdhA.[1][2][4]
D-Xylulokinase (XK)
Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase (XK), which then enters the pentose phosphate pathway.[3]
The following diagram illustrates the core this compound metabolic pathway.
Genetic Regulation
The expression of genes involved in this compound metabolism is tightly controlled at the transcriptional level by a network of regulatory proteins. In fungi such as Aspergillus niger, two key transcriptional activators, AraR and XlnR, play pivotal roles.[1][2][3][4]
-
AraR: This transcriptional activator is specifically involved in the regulation of L-arabinose and this compound catabolism.[1][3] this compound has been identified as the likely inducer molecule for AraR.[3][7][8] AraR controls the expression of genes specific to the L-arabinose pathway, including ladA (this compound dehydrogenase).[9] In A. niger, an this compound transporter, LatA, has been identified and is also regulated by AraR.[10]
-
XlnR: This is a well-characterized transcriptional activator responsible for the regulation of genes involved in xylan (B1165943) degradation and D-xylose catabolism.[1][2][4][11]
The regulation of the pentose catabolic pathway demonstrates an interesting interplay between these two regulators. While AraR governs the initial steps of L-arabinose and this compound metabolism, and XlnR controls D-xylose utilization, they both co-regulate the expression of genes in the later part of the pathway, such as xdhA (xylitol dehydrogenase) and xkiA (D-xylulokinase), which are common to both pentose degradation routes.[1][9]
The following diagram illustrates the transcriptional regulation of the this compound metabolic pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism. This data is essential for metabolic modeling and engineering efforts.
| Enzyme | Gene | Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Cofactor | Reference(s) |
| This compound Dehydrogenase | ladA | Aspergillus niger | This compound | 1.4 | 1.2 | 10.0 | NAD+ | [12] |
| This compound Dehydrogenase | ladA | Aspergillus niger | Xylitol | 28 | 0.8 | 10.0 | NAD+ | [12] |
| Xylitol Dehydrogenase | xdhA | Aspergillus niger | Xylitol | 18 | 4.5 | 9.0 | NAD+ | [1] |
| Xylitol Dehydrogenase | xdhA | Aspergillus niger | D-Sorbitol | 12 | 2.1 | 9.0 | NAD+ | [1] |
| L-Arabinose Transporter | latA | Aspergillus niger | This compound | ~0.1-0.2 | N/A | N/A | H+ Symporter | [13] |
| D-Xylose Transporter | xlt1 | Trichoderma reesei | D-Xylose | ~9 | N/A | N/A | H+ Symporter | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound metabolism.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is used to quantify the transcript levels of genes involved in this compound metabolism.[14][15][16][17][18]
Experimental Workflow:
Methodology:
-
Fungal Culture and Induction:
-
Grow the fungal strain of interest in a suitable minimal medium with a non-inducing carbon source (e.g., glucose) to mid-log phase.
-
Harvest the mycelia, wash with sterile water, and transfer to a medium containing the inducing carbon source (e.g., this compound) or a control medium without a carbon source.
-
Incubate for a specific period (e.g., 2, 4, 8 hours) to allow for gene induction.
-
Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
RNA Extraction:
-
Grind the frozen mycelia to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Design and validate gene-specific primers for the target genes (ladA, xdhA, etc.) and a reference gene (e.g., actin, GAPDH) for normalization.
-
Prepare the qPCR reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Targeted Gene Knockout
This protocol describes a general method for creating gene deletion mutants to study the function of specific genes in the this compound metabolic pathway.[19][20][21][22][23]
Experimental Workflow:
Methodology:
-
Construction of the Deletion Cassette:
-
Amplify approximately 1-2 kb of the 5' and 3' flanking regions of the target gene from fungal genomic DNA using PCR.
-
Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
-
Assemble the 5' flank, the selectable marker, and the 3' flank in the correct order using techniques like fusion PCR or Gibson assembly.
-
-
Fungal Transformation:
-
Prepare fungal protoplasts by treating mycelia with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).
-
Transform the protoplasts with the deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
-
Selection and Purification of Transformants:
-
Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin B).
-
Isolate individual transformants and purify them by single-spore isolation.
-
-
Verification of Gene Deletion:
-
Confirm the correct integration of the deletion cassette and the absence of the target gene using diagnostic PCR with primers flanking the integration site and internal to the target gene.
-
For definitive confirmation, perform a Southern blot analysis.
-
Polyol Dehydrogenase Enzyme Assay
This spectrophotometric assay is used to measure the activity of this compound dehydrogenase and xylitol dehydrogenase.[24][25][26][27]
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow the fungal strain under inducing conditions.
-
Harvest the mycelia and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by methods such as sonication, bead beating, or grinding in liquid nitrogen.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant as the cell-free extract.
-
Determine the total protein concentration of the extract (e.g., using the Bradford assay).
-
-
Enzyme Assay Reaction:
-
Prepare a reaction mixture in a cuvette containing:
-
Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0-10.0)
-
NAD+ (e.g., 2.5 mM)
-
Substrate (e.g., 50 mM this compound or xylitol)
-
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. This measures the production of NADH.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6.22 mM-1cm-1) to convert the rate of absorbance change to the rate of NADH production.
-
Express the specific enzyme activity in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Conclusion
The genetic regulation of this compound metabolism is a complex and highly coordinated process, primarily orchestrated by the transcriptional activators AraR and XlnR in many fungal species. A thorough understanding of this regulatory network, supported by quantitative data and robust experimental protocols, is essential for advancing both fundamental research in fungal metabolism and applied efforts in biotechnology and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration into the signaling cascades that sense the presence of inducers and transmit this information to the transcriptional machinery will undoubtedly reveal even more intricate layers of control in this important metabolic pathway.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Analysis of regulation of pentose utilisation in Aspergillus niger reveals evolutionary adaptations in Eurotiales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel l-Xylulose Reductase Essential for l-Arabinose Catabolism in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arabinase gene expression in Aspergillus niger: indications for coordinated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the complex regulation of pentose utilization in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The transcriptional activators AraR and XlnR from Aspergillus niger regulate expression of pentose catabolic and pentose phosphate pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single amino acid change (Y318F) in the this compound dehydrogenase (LadA) from Aspergillus niger results in a significant increase in affinity for D-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization of a highly specific l-arabinose transporter from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arbuscular Mycorrhizal Fungal Gene Expression Analysis by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.nau.edu [experts.nau.edu]
- 19. pnas.org [pnas.org]
- 20. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fgsc.net [fgsc.net]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. Frontiers | An Efficient Strategy for Obtaining Mutants by Targeted Gene Deletion in Ophiostoma novo-ulmi [frontiersin.org]
- 24. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 25. Detection of polyol dehydrogenases activity in native polyacrylamide gels [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Enzyme Assay Protocols [cmbe.engr.uga.edu]
Intracellular Accumulation of L-Arabitol in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of intracellular L-arabitol accumulation in fungi. This compound, a five-carbon sugar alcohol, plays a crucial role in fungal physiology, particularly in response to environmental stress and as an intermediate in pentose (B10789219) catabolism. Understanding the mechanisms of its accumulation is vital for research in fungal biology, pathogenesis, and the development of novel antifungal therapies.
The Physiological Significance of this compound Accumulation
Fungi accumulate this compound and other polyols for a variety of physiological reasons. These molecules act as compatible solutes, helping to maintain osmotic balance and cell turgor in environments with low water activity.[1] They also serve as storage reserves for carbon and reducing power in the form of NAD(P)H.[1] In some pathogenic fungi, this compound accumulation has been implicated in stress tolerance, which can contribute to their virulence. Furthermore, in symbiotic relationships, such as in lichens, this compound produced by the fungal partner can be transferred to the algal symbiont to confer desiccation tolerance.
The L-Arabinose Catabolic Pathway: The Primary Source of this compound
The intracellular accumulation of this compound is intrinsically linked to the catabolism of L-arabinose, a pentose sugar abundant in plant-based biomass like hemicellulose and pectin.[2] Fungi utilize a specific oxidoreductive pathway to convert L-arabinose into an intermediate of the pentose phosphate (B84403) pathway, D-xylulose-5-phosphate.[2][3] this compound is a key intermediate in this pathway.
The pathway consists of the following sequential enzymatic steps:
-
L-Arabinose to this compound: L-arabinose is reduced to this compound by an NADPH-dependent L-arabinose reductase (LarA).[2]
-
This compound to L-Xylulose: this compound is then oxidized to L-xylulose by an NAD+-dependent This compound dehydrogenase (LadA).[2]
-
L-Xylulose to Xylitol (B92547): L-xylulose is further reduced to xylitol by an NADPH-dependent L-xylulose reductase (LxrA).[2]
-
Xylitol to D-Xylulose: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (XdhA).[2]
-
D-Xylulose to D-Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated by xylulokinase (XkiA) to form D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[2]
The accumulation of this compound is therefore dependent on the relative activities of L-arabinose reductase and this compound dehydrogenase.
Regulation of this compound Accumulation
The expression of the genes encoding the enzymes of the L-arabinose catabolic pathway is tightly regulated at the transcriptional level. In well-studied fungi like Aspergillus niger, two key transcription factors play a central role:
-
AraR: This transcriptional activator is specifically involved in the regulation of genes for L-arabinose catabolism and the degradation of arabinose-containing polymers.[4][5][6]
-
XlnR: This transcription factor is the main regulator of the xylanolytic system but also co-regulates the pentose catabolic pathway.[4][5][6]
The induction of the pathway is triggered by the presence of L-arabinose in the environment. While the precise upstream signaling cascade is still under investigation, it is known that AraR and XlnR bind to specific recognition sequences in the promoter regions of their target genes to activate their transcription.[5] Interestingly, AraR and XlnR can have overlapping and distinct roles in regulating different genes within the pathway.[5] For instance, in Aspergillus oryzae, the larA gene (encoding L-arabinose reductase) is regulated by AraR but not XlnR.[5]
Quantitative Data on this compound Accumulation
The intracellular concentration of this compound can vary significantly depending on the fungal species, the genetic background, and the environmental conditions. Below is a summary of available quantitative data.
| Fungal Species | Condition | Intracellular this compound Concentration | Reference |
| Aspergillus niger | Cell wall stress (Congo Red) | Trace amounts (<0.01% of dry weight) | [7] |
| Aspergillus niger | Cell wall stress (Calcofluor White) | Trace amounts (<0.01% of dry weight) | [7] |
| Engineered A. niger (ΔladAΔxdhAΔsdhA) | Growth on sugar beet pulp | Extracellular concentration up to 2.0 mM | [1] |
| Engineered A. niger (ΔladAΔxdhAΔsdhA) | Growth on wheat bran | Extracellular concentration up to 1.0 mM | [1] |
| Meyerozyma caribbica 5XY2 | L-arabinose substrate | Produces 30.3 g/L this compound extracellularly | [8] |
Experimental Protocols
Quantification of Intracellular this compound by HPLC
This protocol outlines a general procedure for the extraction and quantification of intracellular this compound from fungal mycelium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture
-
Liquid nitrogen
-
Cold 60% (v/v) methanol (B129727) (-50°C)
-
Hot ethanol (B145695) (75°C)
-
Ultrapure water
-
Chloroform
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector
-
This compound standard
-
Internal standard (e.g., xylitol)
Procedure:
-
Harvesting and Quenching:
-
Rapidly harvest fungal mycelium from the liquid culture by vacuum filtration.
-
Immediately plunge the mycelial pad into liquid nitrogen to flash-freeze and quench metabolic activity.
-
Alternatively, transfer the mycelium into a cold (-50°C) 60% methanol solution to quench metabolism.
-
-
Extraction:
-
Grind the frozen mycelium to a fine powder under liquid nitrogen using a mortar and pestle.
-
Perform a two-step extraction:
-
Add a known volume of hot ethanol (75°C) to the powdered mycelium, vortex vigorously, and incubate at 75°C for 3 minutes.
-
Centrifuge and collect the supernatant.
-
Re-extract the pellet with a known volume of ultrapure water.
-
-
Pool the supernatants.
-
For a broader metabolite analysis, a chloroform-methanol-water extraction can be performed to separate polar and nonpolar metabolites.
-
-
Sample Preparation for HPLC:
-
Add a known amount of internal standard (e.g., xylitol) to the pooled extract.
-
Evaporate the solvent from the extract under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of ultrapure water or the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column (e.g., Aminex HPX-87H) with the mobile phase (e.g., 5 mM H₂SO₄) at a constant flow rate and temperature.
-
Inject the prepared sample.
-
Detect the separated polyols using a Refractive Index (RI) detector.
-
Identify and quantify this compound by comparing the retention time and peak area to those of a known concentration of this compound standard.
-
Enzyme Activity Assays
The activities of L-arabinose reductase and this compound dehydrogenase can be determined spectrophotometrically by monitoring the change in absorbance of the cofactors NAD(P)H or NAD(P)+ at 340 nm.
5.2.1. Preparation of Fungal Crude Extract
-
Harvest fungal mycelium by filtration and wash with a suitable buffer (e.g., PBS).
-
Resuspend the mycelium in an extraction buffer (e.g., PBS with protease inhibitors).
-
Disrupt the cells by methods such as sonication, bead beating, or grinding in liquid nitrogen.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
-
The resulting supernatant is the crude enzyme extract.
5.2.2. L-Arabinose Reductase (LarA) Activity Assay
This assay measures the decrease in NADPH concentration as it is consumed during the reduction of L-arabinose to this compound.
-
Reaction Mixture:
-
100 mM HEPES-NaOH buffer (pH 7.0)
-
0.2 mM NADPH
-
100 mM L-arabinose (substrate)
-
Crude enzyme extract
-
-
Procedure:
-
Combine the buffer and NADPH in a cuvette and measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding L-arabinose.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
-
5.2.3. This compound Dehydrogenase (LadA) Activity Assay
This assay measures the increase in NADH concentration as it is produced during the oxidation of this compound to L-xylulose.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 9.0)
-
2 mM NAD+
-
100 mM this compound (substrate)
-
Crude enzyme extract
-
-
Procedure:
-
Combine the buffer and NAD+ in a cuvette.
-
Add the crude enzyme extract.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NAD+ reduction is proportional to the enzyme activity.
-
Conclusion
The intracellular accumulation of this compound is a key aspect of fungal metabolism, with significant implications for stress response, carbon storage, and pathogenesis. The L-arabinose catabolic pathway is the primary route for this compound synthesis, and its activity is tightly controlled by a network of transcriptional regulators. The experimental protocols provided in this guide offer a framework for the quantitative analysis of this compound and the characterization of the enzymes involved in its metabolism. Further research into the upstream signaling pathways that govern this process will provide a more complete understanding of how fungi adapt to their environment and may reveal novel targets for antifungal drug development.
References
- 1. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the paralogous transcription factors AraR and XlnR in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of Aspergillus niger transcription factors AraR and XlnR in the gene expression during growth in D-xylose, L-arabinose and steam-exploded sugarcane bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The transcriptional activators AraR and XlnR from Aspergillus niger regulate expression of pentose catabolic and pentose phosphate pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
L-Arabitol Transport Mechanisms in Aspergillus niger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-arabitol, a five-carbon sugar alcohol, is a key intermediate in the pentose (B10789219) catabolic pathway (PCP) of the filamentous fungus Aspergillus niger. The transport of this compound across the fungal cell membrane is a critical step in its metabolism and has implications for biotechnological applications, such as the production of polyols. This technical guide provides a comprehensive overview of the known this compound transport mechanisms in A. niger, focusing on the identified transporters, their regulation, and the experimental methodologies used for their characterization. While significant progress has been made in identifying the primary this compound transporter, quantitative kinetic data remains a key area for future investigation. This document is intended to serve as a resource for researchers in mycology, metabolic engineering, and drug development.
This compound Transport and Metabolism in Aspergillus niger
In A. niger, the catabolism of L-arabinose, a major component of plant biomass, proceeds through the PCP. L-arabinose is first reduced to this compound, which is then transported into the cell for further metabolic conversion.
The Pentose Catabolic Pathway (PCP)
The initial steps of the PCP involving this compound are as follows:
-
L-arabinose reduction: Extracellular or intracellular L-arabinose is reduced to this compound by an L-arabinose reductase.
-
This compound transport: this compound is transported across the cell membrane into the cytoplasm.
-
This compound oxidation: Intracellular this compound is oxidized to L-xylulose by an this compound dehydrogenase.
-
L-xylulose reduction: L-xylulose is then reduced to xylitol (B92547) by an L-xylulose reductase.
This pathway ultimately converts pentose sugars into D-xylulose-5-phosphate, which enters the central carbon metabolism via the pentose phosphate (B84403) pathway.[1]
The Primary this compound Transporter: LatA
Recent research has identified a specific this compound transporter in A. niger, designated LatA .[2] The gene encoding this transporter is NRRL3_04757.[3]
Key characteristics of LatA:
-
Specificity: Growth and sugar consumption analyses indicate that LatA is a dedicated transporter for this compound.[2] Deletion of the latA gene leads to impaired growth on this compound as the sole carbon source, suggesting it is the primary transporter for this polyol.[3]
-
Lack of Redundancy: The significant growth defect of the ΔlatA mutant on this compound suggests a lack of redundant transport systems for this sugar alcohol, which is in contrast to the multiple transporters found for other sugars like glucose and xylose in A. niger.[3]
-
Homology: LatA shares homology with other fungal sugar transporters and is the closest homolog to Lat2 of Ambrosiozyma monospora.[3]
Regulation of this compound Transport
The expression of the latA gene is tightly regulated and integrated with the overall control of the pentose catabolic pathway. This regulation is primarily mediated by the transcriptional activator AraR .
The Role of the Transcriptional Activator AraR
AraR is a Zn(II)2Cys6 transcription factor that is essential for the induction of genes involved in L-arabinose catabolism.[4][5]
-
Induction: The expression of latA is induced by the presence of L-arabinose.[2] More specifically, this compound, the product of L-arabinose reduction, has been identified as the likely inducer of the AraR regulon.[6][7]
-
Co-regulation: The latA gene is co-regulated with other genes in the L-arabinose catabolic pathway, including those encoding L-arabinose reductase and this compound dehydrogenase.[2]
-
Interaction with XlnR: The regulation of the pentose catabolic pathway is complex and involves another key transcriptional activator, XlnR , which is responsive to D-xylose.[6][8] While AraR is the primary regulator for the L-arabinose-specific parts of the pathway, there is some interplay between AraR and XlnR in controlling the shared downstream steps.[1]
References
- 1. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CRISPR-Cas9/Cas12a systems for efficient genome editing and large genomic fragment deletions in Aspergillus niger [frontiersin.org]
- 3. primerdesign.co.uk [primerdesign.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of fungal drug efflux transporters by heterologous expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transcriptional activators AraR and XlnR from Aspergillus niger regulate expression of pentose catabolic and pentose phosphate pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Interaction of Aspergillus nidulans galR, xlnR and araR in Regulating D-Galactose and L-Arabinose Release and Catabolism Gene Expression | PLOS One [journals.plos.org]
- 8. Regulation of pentose utilisation by AraR, but not XlnR, differs in Aspergillus nidulans and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of L-Arabitol in Novel Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arabitol, a five-carbon sugar alcohol, is a versatile molecule with significant potential in the food, pharmaceutical, and chemical industries. While traditionally produced through chemical synthesis, microbial fermentation offers a more sustainable and cost-effective alternative. The discovery of novel microorganisms capable of high-yield this compound production is a critical step in realizing this potential. This technical guide provides an in-depth overview of the methodologies and findings related to the discovery of this compound in novel microbial sources. It includes a summary of quantitative data from various studies, detailed experimental protocols for screening, identification, and quantification, and visualizations of metabolic pathways and experimental workflows to aid in research and development.
Introduction
This compound is a naturally occurring sugar alcohol with properties that make it a valuable compound for various applications. It is a low-calorie sweetener, a potential humectant, and a chiral building block for the synthesis of other valuable chemicals. The microbial production of this compound is an attractive alternative to chemical methods, which often require harsh conditions and expensive catalysts. A key area of research is the identification and characterization of new microbial strains with superior this compound production capabilities. This guide focuses on the technical aspects of this discovery process, providing researchers with the necessary information to screen for, identify, and characterize novel this compound-producing microorganisms.
Novel this compound Producing Microorganisms: A Quantitative Overview
The search for novel microbial producers of this compound has largely focused on yeasts, with several promising candidates identified from environmental samples. The following tables summarize the quantitative data on this compound production by some of these newly discovered microorganisms.
Table 1: this compound Production by Novel Yeast Strains from L-Arabinose
| Microorganism | Source of Isolation | Substrate | This compound Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Candida parapsilosis 27RL-4 | Raspberry leaves | L-Arabinose (20 g/L) | 10.42 - 10.72 | 0.51 - 0.53 | Not Reported | [1] |
| Scheffersomyces shehatae 20BM-3 | Rotten wood | L-Arabinose (17.5 g/L) | 6.2 ± 0.17 | 0.35 ± 0.01 | Not Reported | |
| Candida entomaea NRRL Y-7785 | Not Specified | L-Arabinose (50 g/L) | Not Reported | 0.70 | Not Reported | [1] |
| Pichia guilliermondii NRRL Y-2075 | Not Specified | L-Arabinose (50 g/L) | Not Reported | 0.70 | Not Reported | [1] |
Table 2: Arabitol Production by Novel Yeast Strains from Glycerol (B35011)
| Microorganism | Substrate | Arabitol Titer (g/L) | Yield (g/g) | Volumetric Productivity (mg/L/h) | Reference |
| Wickerhamomyces anomalus WC 1501 | Glycerol (82.7 g/L consumed) | 31.2 | 0.38 | 186 | [2] |
| Wickerhamomyces anomalus WC 1501 (Airlift Reactor) | Glycerol (89.4 g/L consumed) | 38.1 | 0.42 | 227 | [2] |
| Wickerhamomyces anomalus WC 1501 (Fed-batch) | Glycerol (285 g/L consumed) | 117 | 0.41 | 234 | [2][3] |
| Hansenula anomala WC 1501 | Glycerol (160 g/L) | 10.0 | 0.12 | Not Reported | [4] |
| Debaryomyces hansenii SBP-1 | Glycerol (150 g/L) | Not Reported | ~0.50 | Not Reported | [5] |
Table 3: this compound Purification using a Novel Bacterial Strain
| Microorganism | Application | Initial Substrate | This compound Yield (%) | This compound Purity (%) | Reference |
| Bacillus megaterium BM314 | Biological Purification | Xylitol mother liquor (50 g/L) | 95 | 80 (initial), 98.5 (after crystallization) | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of this compound producing microorganisms.
Screening and Isolation of Novel Microorganisms
Objective: To isolate and identify novel microorganisms capable of producing this compound from a given carbon source.
Protocol:
-
Sample Collection: Collect environmental samples such as soil, rotten wood, and plant leaves.[1][6]
-
Enrichment Culture: Inoculate the samples into an enrichment medium containing the target carbon source (e.g., L-arabinose or glycerol) as the sole carbon source.[6] To prevent bacterial growth when screening for yeasts, supplement the medium with antibiotics like penicillin G and streptomycin.[6]
-
Isolation: After incubation, streak the enrichment cultures onto solid agar (B569324) plates of the same medium to obtain single colonies.
-
Primary Screening: Inoculate individual colonies into a liquid screening medium containing the carbon source. After a defined incubation period, analyze the culture supernatant for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Secondary Screening: Quantify the this compound production of the positive strains from the primary screening in shake flask cultures to determine the production titer, yield, and productivity.[6]
-
Strain Identification: Identify the most promising isolates based on their this compound production capabilities. This is typically done through a combination of morphological characterization and molecular methods, such as sequencing of the 18S rRNA gene for yeasts or the 16S rRNA gene for bacteria.
Quantification of this compound
3.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in culture supernatants.
Protocol:
-
Sample Preparation:
-
Centrifuge the microbial culture at 14,000 rpm for 15 minutes to pellet the cells.[7]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
For some analyses, the supernatant may be heated to 95°C for 15 minutes and then centrifuged again.[8]
-
Dilute the sample with ultrapure water as necessary to fall within the linear range of the standard curve.[8]
-
-
HPLC System and Conditions:
-
System: An HPLC system equipped with a Refractive Index (RI) detector or a Corona Charged Aerosol Detector (CAD).[3][9]
-
Column: A column suitable for sugar alcohol separation, such as a Shodex Asahipak NH2P-50 4E or an Aminex HPX-87H column.[3][9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) or dilute sulfuric acid (e.g., 5 mM H₂SO₄).[3][9]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 60°C.[3][9]
-
Injection Volume: 20 µL.[9]
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, especially for confirmation and enantiomeric ratio determination.
Protocol:
-
Sample Preparation and Derivatization:
-
Lyophilize (freeze-dry) a known volume of the culture supernatant.
-
Derivatize the dried sample to make the sugar alcohols volatile. A common method is trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA).[10]
-
The derivatized sample is then dissolved in a suitable organic solvent (e.g., hexane).
-
-
GC-MS System and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral column, such as a beta-Dex 120, is necessary for separating D- and this compound enantiomers.[10]
-
Injector: A split/splitless or solid-phase injector.[10]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Use a labeled internal standard for accurate quantification.
-
Generate a standard curve using derivatized this compound standards.
-
The identity of the this compound peak is confirmed by its mass spectrum.[10]
-
Visualizing the Core Processes
Metabolic Pathway of this compound in Fungi
The production of this compound in many fungi is linked to the L-arabinose catabolic pathway, where L-arabinose is converted to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. This compound is a key intermediate in this process.[11]
Experimental Workflow for Discovery of this compound Producers
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel this compound producing microorganisms.
Conclusion
The discovery of novel microorganisms with the ability to efficiently produce this compound is paramount for the development of sustainable and economically viable biotechnological processes. This guide has provided a comprehensive overview of the current landscape of novel this compound producers, with a focus on quantitative data and detailed experimental protocols. The provided workflows and pathway diagrams serve as valuable tools for researchers entering this exciting field. Future research should continue to explore diverse environments for new microbial candidates, including bacteria and archaea, and employ metabolic engineering strategies to further enhance the production capabilities of these promising strains. This will undoubtedly accelerate the transition of this compound from a specialty chemical to a widely used bio-based product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of arabitol from glycerol: strain screening and study of factors affecting production yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, screening, and characterization of the newly isolated osmotolerant yeast Wickerhamomyces anomalus BKK11-4 for the coproduction of glycerol and arabitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 8. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Arabitol's Gateway to the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic role of L-arabitol, a five-carbon sugar alcohol, and its integration into the central carbon metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is a critical nexus for the production of NADPH, essential for reductive biosynthesis and antioxidant defense, and for the generation of precursors for nucleotide synthesis. Understanding the entry points and regulation of metabolites like this compound into the PPP is paramount for fields ranging from metabolic engineering to the development of novel therapeutics targeting microbial metabolism. This document outlines the core biochemical reactions, presents quantitative enzymatic data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
The Metabolic Intersection of this compound and the Pentose Phosphate Pathway
In many fungi and yeasts, this compound serves as a carbon source by being catabolized into an intermediate of the non-oxidative branch of the pentose phosphate pathway. This conversion is a two-step enzymatic process that funnels this compound into the central metabolic stream.
The key metabolic steps are:
-
Oxidation of this compound: this compound is first oxidized to L-xylulose. This reaction is catalyzed by an NAD⁺-dependent This compound dehydrogenase (LAD) .
-
Reduction of L-xylulose: L-xylulose is then reduced to xylitol (B92547). Subsequently, xylitol is oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the pentose phosphate pathway. The conversion of L-xylulose to xylitol is catalyzed by an NADPH-dependent L-xylulose reductase (LXR) .
This pathway effectively connects the catabolism of this compound to the PPP, allowing organisms to utilize it as a source of carbon and energy. The regulation of the enzymes involved in this pathway is crucial for controlling the metabolic flux.
Quantitative Data on Key Enzymes
The efficiency of the this compound catabolic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for this compound dehydrogenase and L-xylulose reductase from various microbial sources.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_/K_m_ (min⁻¹mM⁻¹) | Cofactor | Reference |
| Xylitol Dehydrogenase (with LAD activity) | Meyerozyma caribbica | This compound | 31.1 | 6.5 | NAD⁺ | [1] |
| L-Arabinose Reductase | Aspergillus niger | L-Arabinose | 155 ± 15 | - | NADPH | [2] |
Table 1: Kinetic Parameters of this compound Dehydrogenase and Related Enzymes.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Cofactor | Reference |
| L-Xylulose Reductase | Aspergillus niger | L-Xylulose | 25 | 650 | NADPH | [3] |
Table 2: Kinetic Parameters of L-Xylulose Reductase.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in the pentose phosphate pathway.
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from a general method for polyol dehydrogenases and can be used to determine the activity of this compound dehydrogenase by monitoring the production of NADH.
Principle: this compound dehydrogenase catalyzes the oxidation of this compound to L-xylulose with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 50 mM Glycine/NaOH buffer, pH 10.0.
-
Substrate Solution: 50 mM this compound in Assay Buffer.
-
Cofactor Solution: 5 mM NAD⁺ in deionized water.
-
Enzyme Extract: Cell-free extract or purified enzyme solution.
Procedure:
-
In a 1 cm path length cuvette, combine the following:
-
880 µL of Substrate Solution
-
100 µL of Cofactor Solution
-
-
Mix gently by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the Enzyme Extract.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
A blank reaction containing all components except the this compound substrate should be run to correct for any background NADH production.
Calculation of Enzyme Activity:
The enzyme activity is calculated using the Beer-Lambert law. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε_NADH * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
13C-Metabolic Flux Analysis using this compound-13C
This protocol outlines a general workflow for conducting a ¹³C-metabolic flux analysis (MFA) experiment to trace the metabolic fate of this compound through the pentose phosphate pathway.
Principle: By providing cells with a ¹³C-labeled this compound substrate, the labeled carbon atoms will be incorporated into downstream metabolites of the PPP and central carbon metabolism. The distribution of these isotopes in the metabolites, as determined by mass spectrometry, can be used to calculate the metabolic fluxes through the respective pathways.
Experimental Workflow:
-
Cell Culture and Isotopic Labeling:
-
Culture the microorganism of interest in a defined medium with a non-labeled carbon source to mid-exponential phase.
-
Harvest the cells and resuspend them in a fresh medium where the primary carbon source is replaced with a known concentration of ¹³C-labeled this compound (e.g., [1-¹³C]this compound).
-
Incubate the culture for a sufficient duration to achieve isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by transferring the cell culture to a cold quenching solution (e.g., -20°C 60% methanol).
-
Harvest the quenched cells by centrifugation.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol) and cell disruption methods such as freeze-thaw cycles or bead beating.
-
Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract, for example, by using a speed vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common two-step derivatization is:
-
Methoxyamination: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.
-
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the metabolites on a suitable GC column (e.g., DB-5MS).
-
Acquire mass spectra to determine the mass isotopomer distributions (MIDs) of the targeted PPP intermediates (e.g., xylulose-5-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the central carbon pathways.
-
The software will then estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Visualizing the Pathways and Workflows
Diagrams are essential tools for understanding complex biological systems. The following visualizations, created using the Graphviz DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
References
- 1. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Chemical Synthesis of L-Arabitol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol, a five-carbon sugar alcohol, exists as two enantiomers, D-arabitol and this compound. While D-arabitol is more common in nature, this compound and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their potential applications as chiral building blocks in the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of the core chemical synthesis routes for obtaining this compound, focusing on methodologies, quantitative data, and experimental protocols to assist researchers in its preparation.
Core Synthesis Strategies
The chemical synthesis of this compound primarily revolves around two main strategies:
-
Catalytic Hydrogenation of L-Arabinose: This is the most direct and industrially relevant method, involving the reduction of the aldehyde group of L-arabinose to a primary alcohol.
-
Stereoselective Reduction of L-Xylulose: This method offers an alternative pathway where the ketone group of L-xylulose is selectively reduced to the corresponding hydroxyl group with the desired stereochemistry.
Catalytic Hydrogenation of L-Arabinose
The catalytic hydrogenation of L-arabinose is a well-established method for producing this compound with high yields and selectivity. The process involves the use of a metal catalyst in the presence of hydrogen gas under controlled temperature and pressure.
Catalysts
Two of the most effective and commonly employed catalysts for this transformation are:
-
Ruthenium on Carbon (Ru/C): Known for its high activity and selectivity, Ru/C is a preferred catalyst in many hydrogenation reactions.
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is widely used in industrial-scale hydrogenations.[1]
Quantitative Data
The following table summarizes typical quantitative data for the hydrogenation of L-arabinose to this compound using Ru/C and Raney Nickel catalysts.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | L-Arabinose Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| 5% Ru/C | 100 - 120 | 40 - 80 | 2 - 6 | >99 | >98 | ~97 | [2] |
| Raney Ni | 120 - 140 | 50 - 100 | 4 - 8 | >98 | >95 | ~93 | [3] |
Experimental Protocols
Materials:
-
L-Arabinose
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Deionized water
-
Hydrogen gas (high purity)
-
Pressurized reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup: In a typical experiment, a solution of L-arabinose in deionized water (e.g., 10-20% w/v) is prepared.
-
Catalyst Addition: The Ru/C catalyst is added to the L-arabinose solution in the reactor. The catalyst loading is typically 1-5% by weight of L-arabinose.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 40-80 bar) and heated to the reaction temperature (e.g., 100-120 °C) with vigorous stirring.[2]
-
Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the Ru/C catalyst. The resulting aqueous solution of this compound can be concentrated under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Materials:
-
L-Arabinose
-
Raney Nickel (activated)
-
Deionized water or ethanol (B145695)
-
Hydrogen gas (high purity)
-
Pressurized reactor (autoclave)
Procedure:
-
Catalyst Preparation: Activated Raney Nickel is pyrophoric and must be handled with care under a liquid (e.g., water or ethanol) to prevent ignition upon contact with air.[4] A detailed procedure for the preparation of active Raney Nickel from a nickel-aluminum alloy by digestion with sodium hydroxide (B78521) is well-documented.[5][6]
-
Reactor Setup: A solution of L-arabinose in water or ethanol is placed in the autoclave.
-
Catalyst Transfer: The activated Raney Nickel slurry is carefully transferred to the reactor. The amount of catalyst used is typically 5-10% by weight of the L-arabinose.
-
Purging and Reaction: The reactor is sealed, purged, and pressurized with hydrogen as described for the Ru/C catalyzed reaction. The reaction is typically carried out at a higher temperature and pressure (e.g., 120-140 °C and 50-100 bar).
-
Work-up and Purification: The work-up and purification steps are similar to those for the Ru/C catalyzed reaction. The Raney Nickel is removed by filtration (caution: the filtered catalyst can be pyrophoric and should be kept wet).
Reaction Workflow: Catalytic Hydrogenation of L-Arabinose
References
Methodological & Application
Quantification of L-Arabitol in Serum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol is a five-carbon sugar alcohol that has garnered significant interest in clinical and research settings. In humans, endogenous levels of this compound are typically low; however, elevated concentrations in serum can be indicative of certain metabolic disorders or, more commonly, invasive candidiasis, a serious fungal infection.[1] D-arabitol, a stereoisomer of this compound, is a well-established biomarker for infections caused by Candida species.[1] The accurate quantification of this compound in serum is crucial for diagnostic purposes and for monitoring disease progression and therapeutic response. This document provides detailed protocols for the quantification of this compound in serum samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant metabolic context and quantitative data.
Metabolic Pathway of this compound
In fungi, this compound is an intermediate in the pentose (B10789219) catabolic pathway, which is responsible for the metabolism of five-carbon sugars like L-arabinose.[2][3] This pathway ultimately feeds into the pentose phosphate (B84403) pathway (PPP).[2][4] The initial step in the fungal metabolism of L-arabinose is its reduction to this compound.[3] In humans, this compound is largely considered a metabolic end-product, and its presence in significant amounts in serum is often of exogenous or microbial origin.[1] this compound can be formed by the reduction of L-arabinose or L-lyxose.[5]
References
- 1. Human Metabolome Database: Showing metabocard for D-Arabitol (HMDB0000568) [hmdb.ca]
- 2. Revisiting a ‘simple’ fungal metabolic pathway reveals redundancy, complexity and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pentose phosphate pathway in industrially relevant fungi: crucial insights for bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0001851) [hmdb.ca]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of L-Arabitol and Xylitol
Abstract
This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of L-Arabitol and Xylitol. These sugar alcohols are isomers, making their separation challenging. The protocol herein provides a robust and reproducible method suitable for quality control in the food, pharmaceutical, and biotechnology industries. This document outlines the chromatographic conditions, sample preparation, and validation parameters.
Introduction
This compound and Xylitol are five-carbon sugar alcohols (polyols) with significant applications in various industries. Xylitol is widely used as a sugar substitute in diabetic-friendly products and for its dental health benefits.[1] this compound is a naturally occurring polyol and its presence can be an indicator in certain biological and clinical studies. Due to their structural similarity as isomers, achieving baseline separation is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with Refractive Index Detection (RID) is a common and effective technique for the analysis of these non-chromophoric compounds. This application note details a reliable HPLC-RID method for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A ligand-exchange chromatography column, such as a Shodex SUGAR SP0810 (8.0 mm I.D. x 300 mm), is recommended.[2][3] Alternatively, an Agilent Hi-Plex Ca column (4.0 x 250 mm, 8 µm) can be used.[4]
-
Reagents: HPLC grade water and acetonitrile, this compound and Xylitol reference standards (>98% purity).[5]
Chromatographic Conditions
A summary of a typical isocratic method for the separation of this compound and Xylitol is provided below.
| Parameter | Condition |
| Column | Shodex SUGAR SP0810 (8.0 mm I.D. x 300 mm) |
| Mobile Phase | Degassed HPLC Grade Water |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 80 °C[2][3] |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL[2] |
Protocols
Standard Preparation
-
Stock Solutions (10 mg/mL): Accurately weigh 100 mg of this compound and Xylitol reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase (HPLC grade water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.[2] A mixed standard solution containing both this compound and Xylitol should be prepared to verify separation.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is outlined below.
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a volume of HPLC grade water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with water and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
Results and Discussion
The described HPLC method provides good separation of this compound and Xylitol. The high column temperature and the use of a ligand-exchange column are crucial for achieving the desired resolution between these isomers. The retention times will be specific to the column and system used but should be highly reproducible.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of polyols using HPLC with RID.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (mg/mL) | LOQ (mg/mL) |
| This compound | Varies | >0.997 | 0.01 - 0.17 | 0.03 - 0.56 |
| Xylitol | Varies | >0.997 | 0.01 - 0.17 | 0.03 - 0.56 |
Data is indicative and based on a study analyzing a mixture of sugars and polyols, including xylitol.[2] Actual values may vary depending on the specific instrument and column used.
Method Validation
The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
-
Linearity: A linear relationship between the peak area and concentration should be observed across the range of the working standards, with a correlation coefficient (R²) greater than 0.99.[2]
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 5%.[2]
-
Accuracy: Accuracy can be assessed by spike and recovery experiments, with recovery rates typically expected to be within 90-110%.
Conclusion
The HPLC method detailed in this application note is a reliable and robust technique for the separation and quantification of this compound and Xylitol. The use of a ligand-exchange column with a simple isocratic mobile phase of water at an elevated temperature provides excellent resolution. This method is suitable for routine analysis in quality control and research environments.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound and Xylitol.
References
- 1. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. agilent.com [agilent.com]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of L-Arabitol in Urine
Introduction
L-Arabitol is a five-carbon sugar alcohol that, along with its enantiomer D-arabitol, is a key biomarker in clinical diagnostics. The analysis of these enantiomers in urine, particularly the D/L-arabinitol ratio, is a valuable tool for the diagnosis of invasive candidiasis, a serious fungal infection. This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for arabitol analysis.
Most pathogenic Candida species produce D-arabinitol, leading to an elevated D/L-arabinitol ratio in the body fluids of infected individuals.[1] In healthy individuals, both D- and L-arabinitol are present, and an established baseline ratio is used for comparison.[2] Therefore, accurate quantification of this compound is crucial for determining this diagnostic ratio.
Principle of the Method
The method involves the extraction of arabitol from a urine sample, followed by a derivatization step to increase its volatility for GC-MS analysis. The derivatized this compound is then separated from other components on a chiral gas chromatography column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.
Experimental Protocols
Sample Preparation
Proper sample handling and preparation are critical for accurate and reproducible results.
-
Urine Collection and Storage: Collect spot urine samples. For long-term storage, samples can be stored on dried filter paper.[3]
-
Extraction:
-
Filter the urine sample through a 0.45-µm-pore-size cellulose (B213188) acetate (B1210297) filter to remove particulate matter.[4]
-
If using dried filter paper samples, perform a methanol (B129727) extraction to recover the analytes.[3]
-
For liquid urine, take a 0.1 ml aliquot of the filtrate for further processing.[4]
-
The sample is then typically dried under a stream of nitrogen or by evaporation.[4][5]
-
Derivatization
Derivatization is essential to make the non-volatile arabitol amenable to GC analysis. The most common method is trifluoroacetylation.
-
Reagents:
-
Trifluoroacetic anhydride (B1165640) (TFAA)[4][6]
-
Acetonitrile (CH3CN)[5]
-
Chloroform (B151607) (CHCl3)[5]
-
-
Procedure:
-
To the dried urine extract, add 100 µL of acetonitrile.[5]
-
Add 200 µL of trifluoroacetic anhydride (TFAA).[4]
-
Heat the sample at 55°C for 20 minutes.[5]
-
Cool the sample to room temperature and dry it, for example, under a stream of nitrogen.[5]
-
Reconstitute the residue in 50 µL of chloroform for injection into the GC-MS.[5]
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A chiral stationary phase column is required to separate the D- and L-arabinitol enantiomers. A beta-Dex 120 column (60 m x 0.25 mm I.D.) is a suitable option.[7]
-
Injector: A glass "solid-phase" injector can be used.[7] The injector temperature is typically set to 280°C.[8]
-
Oven Temperature Program: A typical program starts at 50°C for 1 minute, ramps up to 150°C at 30°C/min, and then to 300°C at 10°C/min.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
The primary quantitative data from the analysis is the D/L-arabinitol ratio. The following table summarizes typical ratios found in different populations.
| Patient Group | Sample Type | Number of Subjects (n) | Mean D/L-Arabitol Ratio ± SD (Range) | Reference |
| Patients without Fungal Infection | Urine | 40 | 2.08 ± 0.78 (0.57 - 3.55) | [2] |
| Patients without Fungal Infection | Serum | 20 | 1.79 ± 0.75 (0.74 - 3.54) | [2] |
| Patients with Invasive Candidiasis | Urine | 7 | 9.91 ± 3.04 (7.24 - 16.27) | [2] |
| Patients with Invasive Candidiasis | Serum | 7 | 13.58 ± 7.31 (5.57 - 25.88) | [2] |
| Healthy Individuals (No signs of deep Candida infections) | Urine | 96 | (1.1 - 4.5) | [4][6] |
| Patient with Disseminated Candidiasis | Urine | 1 | Up to 19.0 | [4][6] |
| Healthy Polish Children (0-18 years) | Urine | 198 | 1.65 to 2.48 (decreases with age) | [7] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound in urine.
Caption: Clinical significance of urinary D/L-Arabitol ratio analysis.
References
- 1. D-arabinitol--a marker for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and application of a rapid diagnostic method for invasive Candidiasis by the detection of D-/L-arabinitol using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umu.diva-portal.org [umu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 6. Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fermentative Production of L-Arabitol from L-Arabinose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentative production of L-Arabitol from L-arabinose using yeast. This compound, a five-carbon sugar alcohol, is a valuable compound with applications in the food and pharmaceutical industries as a low-calorie sweetener and a potential therapeutic agent.[1] This document outlines the key microbial strains, fermentation strategies, downstream processing, and analytical methods for successful this compound production.
Introduction to this compound Production
This compound is a naturally occurring polyol found in some fruits and fermented foods. Its industrial production is gaining interest as a biotechnological alternative to chemical synthesis.[1] Certain yeasts, particularly from the genera Candida, Pichia, and Zygosaccharomyces, are efficient producers of this compound from L-arabinose, a pentose (B10789219) sugar abundant in lignocellulosic biomass.[1][2] The fermentative process offers a sustainable and cost-effective route for this compound manufacturing.
Microbial Strains and Yields
Several yeast strains have been identified and optimized for this compound production. The selection of a suitable strain is critical for achieving high yields and productivity. A summary of prominent strains and their reported production data is presented in Table 1.
| Microbial Strain | Substrate | This compound Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Candida entomaea NRRL Y-7785 | L-arabinose (50 g/L) | 35 | 0.70 | - | [2] |
| Pichia guilliermondii NRRL Y-2075 | L-arabinose (50 g/L) | 35 | 0.70 | - | [2] |
| Candida parapsilosis 27RL-4 | L-arabinose (20 g/L) | 10.42 - 10.72 | 0.51 - 0.53 | - | [3] |
| Candida parapsilosis DSM 70125 | L-arabinose (32.5 g/L) | 14.3 | 0.51 - 0.78 | - | [4] |
| Zygosaccharomyces sp. Gz-5 | Glucose (295 g/L) | 114 | 0.386 | - | [5] |
| Zygosaccharomyces siamensis kiy1 | Glucose (300 g/L) | 101.4 | 0.34 | 0.47 | [1] |
Metabolic Pathway of this compound Production
In fungi, the conversion of L-arabinose to this compound is the first step in the L-arabinose catabolic pathway. This pathway involves a series of reduction and oxidation reactions. The initial conversion is catalyzed by an aldose reductase (AR), which reduces L-arabinose to this compound, typically using NADPH as a cofactor.[6][7]
Experimental Protocols
This section provides detailed protocols for the fermentative production of this compound, from inoculum preparation to downstream purification.
Inoculum Preparation
A healthy and active inoculum is crucial for a successful fermentation.
Materials:
-
Selected yeast strain (e.g., Candida parapsilosis)
-
Inoculation medium (see Table 2)
-
Sterile culture tubes or flasks
-
Incubator shaker
Table 2: Inoculation Medium Composition
| Component | Concentration (g/L) |
| L-arabinose | 20.0 |
| Yeast Extract | 3.0 |
| Malt Extract | 3.0 |
| (NH₄)₂SO₄ | 5.0 |
| KH₂PO₄ | 3.0 |
Protocol:
-
Prepare the inoculation medium according to the composition in Table 2.
-
Adjust the pH of the medium to 5.5.
-
Dispense the medium into culture tubes (5 mL) or flasks and sterilize by autoclaving.
-
Aseptically inoculate the medium with a single colony of the yeast strain.
-
Incubate at 28-30°C with agitation (150-200 rpm) for 24-48 hours, or until a dense culture is obtained.[8]
Fermentation
This protocol describes a batch fermentation process. For higher titers, a fed-batch strategy may be employed.
Materials:
-
Fermentation medium (see Table 3)
-
Fermenter/bioreactor
-
Prepared inoculum
-
pH control reagents (e.g., NaOH, HCl)
-
Antifoaming agent
Table 3: Fermentation Medium Composition
| Component | Concentration (g/L) |
| L-arabinose | 30.0 - 50.0 |
| Yeast Extract | 3.0 |
| Malt Extract | 3.0 |
| (NH₄)₂SO₄ | 5.0 |
| KH₂PO₄ | 3.0 |
Protocol:
-
Prepare the fermentation medium (Table 3) and sterilize it in the fermenter.
-
Inoculate the fermenter with 2-5% (v/v) of the prepared inoculum.[8]
-
Set the fermentation parameters:
-
Run the fermentation for 3-5 days.
-
Collect samples periodically for analysis of L-arabinose consumption and this compound production.
Downstream Processing
The purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.
Materials:
-
Fermentation broth
-
Centrifuge
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
n-butanol
-
Ethanol (B145695) (95%)
-
Rotary evaporator
-
Crystallization vessel
Protocol:
-
Cell Removal: Centrifuge the fermentation broth to separate the yeast cells.
-
Decolorization: Treat the supernatant with activated carbon (e.g., 8 g/L) at an elevated temperature (e.g., 80°C) to remove color and other impurities.[3][10]
-
Ion Exchange: Pass the decolorized supernatant through a series of cation and anion exchange resins to remove salts and other charged impurities.[2]
-
Solvent Extraction:
-
Concentrate the desalted solution using a rotary evaporator.
-
Extract this compound from the concentrated solution using hot n-butanol (e.g., at 90°C).[10]
-
-
Crystallization:
-
Slowly cool the n-butanol extract to induce crystallization of this compound.[2]
-
Collect the crystals by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the crystals with cold 95% ethanol to remove residual impurities.[2]
-
Dry the purified this compound crystals.
-
Analytical Methods
Accurate quantification of L-arabinose and this compound is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
Instrumentation:
-
HPLC system equipped with a Refractive Index (RI) detector.
-
Aminex HPX-87H or similar column.
Chromatographic Conditions:
-
Mobile Phase: 0.005 M H₂SO₄ in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Centrifuge the fermentation sample to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary to fall within the calibration range.
Quantification:
-
Prepare standard solutions of L-arabinose and this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Determine the concentration of L-arabinose and this compound in the samples by comparing their peak areas to the calibration curve.
Conclusion
The fermentative production of this compound from L-arabinose is a promising technology. By selecting high-producing yeast strains and optimizing fermentation and purification protocols, it is possible to achieve high yields of this valuable sugar alcohol. The detailed protocols and application notes provided in this document serve as a valuable resource for researchers and professionals in the field. Further research in strain development through metabolic engineering and process optimization can lead to even more efficient and economically viable this compound production processes.
References
- 1. Isolation of Zygosaccharomyces siamensis kiy1 as a novel arabitol-producing yeast and its arabitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Candida parapsilosis by genome shuffling for the efficient production of arabitol from l-arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5998181A - Fermentation process for preparing xylitol using Candida tropicalis - Google Patents [patents.google.com]
- 7. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. "Purification of Arabitol from Fermentation Broth of Debaryomyces Hanse" by Lu-Kwang Ju [ideaexchange.uakron.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Arabitol as a Biomarker for Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol is a five-carbon sugar alcohol that, along with its stereoisomer D-arabinitol, has emerged as a significant biomarker for the detection of invasive fungal infections, particularly candidiasis. While D-arabinitol is a well-established marker produced by pathogenic Candida species, this compound serves as a crucial endogenous control, as it is a normal component of human metabolism. The ratio of D-arabinitol to this compound (D/L ratio) in urine and serum is a more reliable indicator of systemic fungal infection than D-arabinitol levels alone, as it corrects for variations in renal function and endogenous arabinitol production.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in this diagnostic context.
Clinical Significance
Elevated D/L-arabinitol ratios are indicative of an overgrowth of Candida species.[1][3] This non-invasive diagnostic tool is particularly valuable for monitoring high-risk patient populations, such as immunocompromised individuals, patients in intensive care units, and those on long-term antibiotic therapy.[4][5] Early detection of fungal infections through the monitoring of arabinitol levels can lead to more timely and effective antifungal treatment, potentially reducing morbidity and mortality.[3] It is important to note that some Candida species, such as Candida krusei, are not significant producers of arabinitol, which can lead to false-negative results.[4]
Data Presentation
The following tables summarize quantitative data on this compound and the D/L-arabinitol ratio in various patient populations.
Table 1: Serum this compound and D/L-Arabinitol Ratio in Healthy Adults and Patients with Candidiasis
| Analyte | Healthy Adults (n=27) | Patients with Candidiasis (n=4) | Unit |
| L-Arabinitol Concentration | 0.16 ± 0.055 | Normal or proportionately much lower than D-arabinitol | µg/mL |
| D-Arabinitol Concentration | 0.22 ± 0.052 | Markedly elevated | µg/mL |
| L-Arabinitol/Creatinine Ratio | 0.017 ± 0.0053 | - | - |
| D-Arabinitol/Creatinine Ratio | 0.024 ± 0.0089 | Significantly elevated | - |
Data adapted from Wong B, et al. (1988).[1]
Table 2: Urinary D/L-Arabinitol Ratio in Different Patient Populations
| Patient Group | Mean D/L-Arabinitol Ratio (± SD) | Range |
| Healthy Infants (no suspicion of candidiasis, n=81) | 2.7 ± 0.7 | - |
| Infants with Culture-Positive Invasive Candidiasis (n=6) | Elevated in all cases | - |
| Hospitalized Patients without Candida Infections (n=96) | - | 1.1 - 4.5 |
| Patient with Disseminated Candidiasis | - | up to 19.0 |
| Neutropenic Patients with Candidemia (n=5) | Elevated in 1 of 5 cases | - |
| Patients who died during study period | Significantly higher than survivors | - |
Data compiled from multiple sources.[3][6][7][8]
Signaling Pathways and Logical Relationships
Fungal L-Arabinose Catabolic Pathway (this compound Production)
Fungi produce this compound as an intermediate in the catabolism of L-arabinose, a component of plant hemicellulose. This pathway involves a series of reduction and oxidation steps.
Caption: Fungal L-arabinose catabolic pathway leading to this compound.
Human this compound Metabolism
In humans, this compound is primarily metabolized in the liver. The pathway involves the conversion of this compound to L-xylulose, which can then enter the pentose phosphate pathway. A deficiency in this compound dehydrogenase can lead to L-arabinosuria, a benign metabolic condition.
Caption: Simplified overview of human this compound metabolism.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for D/L-Arabinitol Ratio Analysis in Urine
This protocol is a widely used method for the accurate quantification of the D/L-arabinitol ratio.
Caption: Workflow for GC-MS analysis of D/L-arabinitol ratio.
Methodology:
-
Sample Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
Filter the urine sample to remove particulate matter.
-
Dilute the sample as necessary with deionized water.
-
Purify the sample using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
Evaporate the purified sample to dryness under a stream of nitrogen.[6][8]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column. The chiral stationary phase is essential for the separation of the D- and L-arabinitol derivatives.
-
Use a suitable temperature program for the GC oven to achieve optimal separation of the enantiomers.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Monitor specific ions for D- and L-arabinitol derivatives to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentrations of D- and L-arabinitol based on the peak areas and a standard curve.
-
Determine the D/L-arabinitol ratio.
-
Enzymatic Assay for this compound Quantification
This protocol describes a spectrophotometric method for the quantification of this compound using L-arabinitol dehydrogenase.
Caption: Workflow for the enzymatic assay of this compound.
Methodology:
-
Reagents and Equipment:
-
L-Arabinitol dehydrogenase (EC 1.1.1.12 or EC 1.1.1.13)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction buffer (e.g., Tris-HCl or glycine (B1666218) buffer, pH 9.0-9.5)
-
This compound standard solutions
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or water bath
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and the serum or urine sample in a cuvette.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of L-arabinitol dehydrogenase solution.
-
Monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the rate of NADH production, which in turn is proportional to the this compound concentration.
-
Prepare a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.
-
Conclusion
The measurement of this compound, particularly as part of the D/L-arabinitol ratio, is a valuable tool in the diagnosis and management of fungal infections. The protocols outlined in this document provide robust and reliable methods for the quantification of this compound in clinical samples. For researchers and drug development professionals, these methods can be instrumental in clinical trials for new antifungal agents and in studies investigating the pathogenesis of fungal diseases. Further research into the specific metabolic pathways of this compound in both humans and various fungal species will continue to enhance the clinical utility of this important biomarker.
References
- 1. Enantioselective measurement of fungal D-arabinitol in the sera of normal adults and patients with candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for L-Arabinitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the D-arabinitol/L-arabinitol ratio in urine of neutropenic patients treated empirically with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary d-Arabinitol/l-Arabinitol Levels in Infants Undergoing Long-Term Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. deltagen.com.au [deltagen.com.au]
- 8. researchgate.net [researchgate.net]
Application Notes: Stable Isotope Labeling of L-Arabitol for Metabolic Flux Analysis
Introduction
L-Arabitol is a five-carbon sugar alcohol (pentitol) that serves as a key intermediate in the pentose (B10789219) catabolic pathway (PCP) in many fungi and yeasts.[1] Unlike its more common isomer, D-arabitol, this compound's metabolic routes are distinct and provide a window into specific enzymatic activities and carbon routing within the central metabolism. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic reactions.[2][3] By introducing a substrate labeled with a heavy isotope, such as ¹³C-L-Arabitol, researchers can trace the journey of carbon atoms through interconnected metabolic pathways.[4] This allows for the elucidation of pathway activities, identification of metabolic bottlenecks, and a quantitative understanding of cellular physiology, which is invaluable for drug development, metabolic engineering, and disease research.[5][6]
Core Principles of ¹³C-L-Arabitol Labeling
The fundamental principle of using ¹³C-L-Arabitol in MFA involves introducing it into a biological system as a carbon source. As the organism metabolizes the labeled this compound, the ¹³C atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
The distribution of mass isotopomers (molecules of the same compound that differ only in their isotopic composition) in downstream metabolites is a direct function of the fluxes through the metabolic network. By analyzing these distributions with computational models, the rates of intracellular reactions can be quantified, providing a detailed map of metabolic activity.[3][6]
Key Applications
-
Drug Target Identification: In pathogenic fungi like Aspergillus niger and Candida species, the pentose catabolic pathway is crucial for nutrient utilization.[1] MFA with ¹³C-L-Arabitol can identify essential enzymes in this pathway that, if inhibited, could lead to novel antifungal therapies.
-
Metabolic Engineering: For biotechnological applications, such as the production of biofuels or chemicals from pentose sugars found in biomass, understanding and optimizing metabolic fluxes is critical.[7] ¹³C-L-Arabitol tracing can guide the engineering of microbial strains for enhanced production efficiency.
-
Biomarker Discovery: this compound has been associated with certain metabolic diseases and microbial overgrowths.[8][9] Flux analysis can help elucidate the metabolic dysregulations that lead to changes in this compound levels.
Experimental Workflow and Metabolic Pathway
The overall process of conducting a stable isotope labeling experiment with this compound involves several key stages, from cell culture to computational flux estimation.
Caption: General workflow for a ¹³C-L-Arabitol metabolic flux analysis experiment.
The metabolic fate of this compound typically involves its conversion into intermediates of the Pentose Phosphate Pathway (PPP).
Caption: Metabolic pathway for this compound catabolism in fungi.[4][10]
Quantitative Data Summary
The primary quantitative output of a ¹³C labeling experiment is the mass isotopomer distribution (MID) of key metabolites. This data is then used to calculate metabolic fluxes. Below are examples of relevant quantitative data.
Table 1: Example of this compound Production in Engineered Candida tropicalis This table presents data on this compound production from L-arabinose by different yeast strains, highlighting how genetic modifications can alter metabolic outputs.[7]
| Strain | L-Arabinose Consumed (g/L) | This compound Produced (g/L) |
| BSXDH-3 (Control) | 9.9 | 9.5 |
| KNV (Control) | 9.9 | 8.3 |
| JY (Engineered) | 10.5 | 0.0 |
Table 2: Representative Mass Isotopomer Distribution (MID) Data This table illustrates the kind of data obtained from a GC-MS analysis for a key downstream metabolite, such as a pentose phosphate, after labeling with a ¹³C₅-L-Arabitol tracer. The values represent the fractional abundance of each mass isotopomer.
| Metabolite Fragment | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Xylulose-5-Phosphate | 0.05 | 0.03 | 0.12 | 0.25 | 0.15 | 0.40 |
| Sedoheptulose-7-Phosphate | 0.10 | 0.05 | 0.15 | 0.20 | 0.20 | 0.30 |
| Alanine (from Pyruvate) | 0.60 | 0.15 | 0.20 | 0.05 | - | - |
(Note: Data is illustrative and represents typical output for MFA.)
Detailed Experimental Protocols
Protocol 1: ¹³C-L-Arabitol Labeling in Yeast Culture
This protocol describes the steps for labeling a yeast culture, such as Candida or Saccharomyces species, with ¹³C-L-Arabitol to achieve an isotopic steady state.
-
Culture Preparation:
-
Inoculate a single colony of the yeast strain into a pre-culture of a defined minimal medium with a standard carbon source (e.g., 2% glucose).[5]
-
Grow the pre-culture overnight at the optimal temperature (e.g., 30°C) with shaking.[11]
-
Inoculate the main culture in the same minimal medium to a starting optical density (OD₆₀₀) of ~0.1.
-
Grow the main culture to the mid-exponential phase (OD₆₀₀ of 0.8-1.5) to ensure the cells are in a state of balanced growth.[11]
-
-
Isotopic Labeling:
-
Harvest the cells from the main culture by centrifugation (e.g., 3,000 x g for 5 minutes).[11]
-
Wash the cell pellet twice with a carbon-free minimal medium to remove any residual unlabeled carbon source.[5]
-
Resuspend the cells in fresh, pre-warmed minimal medium where the standard carbon source has been completely replaced with ¹³C-L-Arabitol (e.g., 10 g/L of U-¹³C₅-L-Arabitol).
-
Incubate the culture under the same growth conditions for a duration sufficient to reach isotopic steady state (typically several residence times, which may range from minutes to hours depending on the organism's growth rate).[8]
-
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical for halting all enzymatic activity instantly to preserve the in vivo metabolic state of the organism.
-
Quenching:
-
Prepare a quenching solution of 60% methanol (B129727) pre-chilled to -50°C.[10]
-
Rapidly transfer a defined volume of the cell culture from the labeling experiment directly into the cold quenching solution. The volume ratio should be at least 2:1 quenching solution to culture volume.
-
This step should be performed as quickly as possible (within seconds).
-
-
Cell Harvesting:
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
-
Extraction:
-
Resuspend the frozen cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol (B145695) or a chloroform-methanol-water mixture).[4][10]
-
Perform a multi-step extraction, which may involve heating (e.g., 80°C for 5 minutes) followed by cooling and centrifugation to separate the soluble metabolites from cell debris.[11]
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract completely using a speed vacuum concentrator or by lyophilization. The dried extract can be stored at -80°C.[11]
-
Protocol 3: Sample Preparation and GC-MS Analysis
This protocol outlines the steps to prepare the extracted metabolites for analysis by GC-MS, a common technique for separating and detecting labeled metabolites.
-
Derivatization:
-
Metabolites are often not volatile enough for GC analysis and must be chemically modified (derivatized).[4]
-
A common two-step derivatization involves:
-
Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.
-
Step 2 (Silylation): Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[4]
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the metabolites based on their boiling points and chemical properties.[4]
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
-
The mass spectrometer detects the different mass isotopomers of each metabolite fragment, providing the raw data for determining the extent of ¹³C labeling.[4][12]
-
Caption: Logical workflow for data analysis in ¹³C-metabolic flux analysis.
References
- 1. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0001851) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Arabitol Assay in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Arabitol is a five-carbon sugar alcohol that has garnered significant interest in clinical and research settings. It is a metabolite found in various biological fluids, and its concentration can be indicative of certain physiological or pathological conditions. For instance, elevated levels of D-arabinitol, an isomer of this compound, are considered a potential biomarker for invasive candidiasis. Therefore, accurate and reliable quantification of arabitol isomers in biological samples such as serum, plasma, and urine is crucial for diagnostic and research purposes.
This document provides detailed protocols for the quantitative determination of this compound in biological fluids using an enzymatic assay based on mannitol (B672) dehydrogenase. Alternative methods are also briefly discussed.
Principle of the Enzymatic Assay
The enzymatic assay for this compound utilizes the enzyme mannitol dehydrogenase (ManDH). In the presence of nicotinamide-adenine dinucleotide (NAD+), ManDH catalyzes the oxidation of this compound to L-xylulose. This reaction results in the concomitant reduction of NAD+ to NADH. The amount of NADH produced is directly proportional to the amount of this compound in the sample and can be quantified by measuring the increase in absorbance at 340 nm.[1]
Reaction:
This compound + NAD+ ---(Mannitol Dehydrogenase)--> L-Xylulose + NADH + H+[1]
Data Presentation
Table 1: Performance Characteristics of the Enzymatic this compound Assay[1]
| Parameter | Value |
| Linearity Range | 5 to 75 µg of this compound per assay |
| Detection Limit | 0.42 mg/L |
| Wavelength | 340 nm |
| Smallest Differentiating Absorbance | 0.005 absorbance units |
Table 2: Sample Types and General Preparation Guidelines
| Biological Fluid | Recommended Preparation |
| Serum/Plasma | Deproteinization with perchloric acid or trichloroacetic acid. |
| Urine | May be used directly after appropriate dilution. |
| Whole Blood | Heat treatment followed by Carrez clarification.[1] |
Experimental Protocols
Materials and Reagents
-
Mannitol Dehydrogenase (ManDH) solution
-
Nicotinamide-Adenine Dinucleotide (NAD+) solution
-
Reaction Buffer (e.g., Tris-HCl buffer)
-
This compound standard solution
-
Perchloric acid (1 M) or Trichloroacetic acid (50% w/v) for deproteinization
-
Carrez Reagent I and II (for whole blood)
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path) or 96-well microplates
Sample Preparation
For Serum or Plasma: [1]
-
Add an equal volume of ice-cold 1 M perchloric acid to the sample.
-
Mix thoroughly.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Carefully collect the supernatant for the assay.
-
Neutralize the supernatant with 1 M KOH.
For Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with distilled water to bring the this compound concentration within the assay's linear range.
For Whole Blood: [1]
-
Heat 1 mL of the whole blood sample at approximately 80°C for 20 minutes in a microfuge tube.
-
Centrifuge at 13,000 x g for 10 minutes and collect the supernatant.
-
Add 20 µL of Carrez Reagent II and mix.
-
Add 20 µL of Carrez Reagent I and mix thoroughly.
-
Centrifuge again at 13,000 x g for 10 minutes and use the clarified supernatant for the assay.
Manual Assay Procedure (Cuvette)[1]
-
Wavelength: 340 nm
-
Cuvette: 1 cm light path
-
Temperature: ~25°C
-
Final Volume: 2.32 mL
-
Pipette into cuvettes:
-
2.00 mL distilled water
-
0.10 mL sample solution
-
0.20 mL NAD+ solution
-
-
Mix and read the initial absorbance (A1) of the blank and sample.
-
Start the reaction by adding 0.02 mL of Mannitol Dehydrogenase (ManDH) solution.
-
Mix and read the final absorbance (A2) after approximately 4 minutes, or until the reaction is complete.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
Subtract the absorbance difference of the blank from the absorbance difference of the sample to get ΔAsample.
Microplate Assay Procedure (96-well plate)[1]
-
Wavelength: 340 nm
-
Temperature: ~25°C
-
Final Volume: 0.232 mL
-
Pipette into wells:
-
0.200 mL distilled water
-
0.010 mL sample solution
-
0.020 mL NAD+ solution
-
-
Mix and read the initial absorbance (A1).
-
Start the reaction by adding 0.002 mL of Mannitol Dehydrogenase (ManDH) solution.
-
Mix and read the final absorbance (A2) after approximately 4 minutes.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
Subtract the absorbance difference of the blank from the absorbance difference of the sample to get ΔAsample.
Calculation of this compound Concentration[1]
The concentration of this compound can be calculated using the following formula, based on the extinction coefficient of NADH at 340 nm:
Concentration (g/L) = (ΔAsample x Final Volume x Molecular Weight) / (Extinction Coefficient x Sample Volume x Light Path)
Alternatively, a standard curve can be prepared using known concentrations of this compound, and the concentration of the unknown samples can be determined by interpolation.
Visualization
Experimental Workflow for this compound Assay
Caption: Workflow of the enzymatic this compound assay.
Alternative Methods
While the enzymatic assay is robust and suitable for high-throughput analysis, other methods are also available for the quantification of this compound in biological fluids. These include:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), offer high specificity and the ability to separate different sugar alcohols.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. Derivatization of this compound is typically required before analysis. This method is often used to determine the D/L-arabinitol ratio.[2][4]
The choice of method depends on the specific requirements of the study, including the need for isomer separation, sensitivity, and sample throughput.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Use fresh or properly stored enzyme. |
| Incorrect wavelength | Ensure spectrophotometer is set to 340 nm. | |
| This compound concentration below detection limit | Concentrate the sample or use a larger sample volume. | |
| High background absorbance | Sample turbidity | Ensure proper clarification or filtration of the sample. |
| Interfering substances in the sample | Perform a sample blank without the enzyme to assess background. | |
| Non-linear standard curve | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Substrate inhibition at high concentrations | Dilute samples to be within the linear range of the assay. |
Conclusion
The enzymatic assay for this compound provides a reliable and straightforward method for its quantification in various biological fluids. The detailed protocols and guidelines presented in this document are intended to assist researchers, scientists, and drug development professionals in implementing this assay in their laboratories. Proper sample preparation and adherence to the protocol are crucial for obtaining accurate and reproducible results. For applications requiring the differentiation of L- and D-arabinitol, alternative chromatographic methods should be considered.
References
- 1. deltagen.com.au [deltagen.com.au]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for L-Arabitol Producing Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening of yeast strains capable of producing L-Arabitol. The methodologies outlined herein are designed to facilitate the rapid identification and characterization of high-yield this compound producers from large yeast libraries, aiding in the development of robust microbial cell factories for industrial and pharmaceutical applications.
Introduction
This compound, a five-carbon sugar alcohol, is a valuable polyol with applications in the food industry as a low-calorie sweetener and in the pharmaceutical sector as a potential therapeutic agent.[1] While several yeast species, including those from the genera Candida, Pichia, Debaryomyces, and Zygosaccharomyces, are known to naturally produce this compound, there is significant interest in identifying or engineering strains with superior production capabilities.[2] High-throughput screening (HTS) methodologies are essential for efficiently interrogating large libraries of yeast mutants or natural isolates to identify strains with enhanced this compound yields.
This guide details a comprehensive workflow for HTS of this compound producing yeast, encompassing the creation of yeast libraries, primary and secondary screening protocols, and robust analytical methods for quantification.
Data Presentation: this compound Production in Various Yeast Strains
The following tables summarize quantitative data on this compound production from different yeast species and under various fermentation conditions, providing a baseline for comparison.
Table 1: this compound Production from L-Arabinose
| Yeast Strain | L-Arabinose Concentration (g/L) | This compound Titer (g/L) | Yield (g/g) | Reference |
| Candida parapsilosis 27RL-4 | 20 | 10.72 | 0.53 | [3] |
| Meyerozyma caribbica Mu 2.2f | Not Specified | 26.7 | 0.90 | [3] |
| Candida species (various) | Not Specified | Not Specified | 0.6 - 0.8 | [2] |
| Scheffersomyces stipitis | Not Specified | Not Specified | 0.43 - 0.53 | [2] |
| Meyerozyma guilliermondii | Not Specified | Not Specified | 0.43 - 0.53 | [2] |
| Meyerozyma caribbica 5XY2 | Not Specified | 30.3 | 0.61 | [4] |
Table 2: this compound Production from Other Carbon Sources
| Yeast Strain | Carbon Source | Carbon Source Concentration | This compound Titer (g/L) | Yield (g/g) | Reference |
| Zygosaccharomyces siamensis kiy1 | Glucose | 30% | 101.4 | 0.34 | [5] |
| Zygosaccharomyces siamensis kiy1 | Fructose | Not Specified | 57.7 | Not Specified | [5] |
| Zygosaccharomyces siamensis kiy1 | Glycerol | Not Specified | 15.7 | Not Specified | [5] |
| Zygosaccharomyces rouxii ZR-5A | Glucose | Not Specified | 149.10 | Not Specified | [5] |
| Wickerhamomyces anomalus WC 1501 | Glycerol | Not Specified | 265 | 0.74 | [5] |
| Yarrowia lipolytica ARA9 | Glycerol | Not Specified | 118.5 | 0.49 | [5] |
| Pichia anomala | Glucose | 200 g/L | 80.43 | Not Specified | [1] |
| Zygosaccharomyces rouxii | Glucose | 175 g/L | 83.4 | 0.48 | [1] |
Metabolic Pathway and Screening Workflow
This compound Metabolic Pathway in Yeast
This compound is synthesized from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate D-ribulose-5-phosphate.[1] In many yeast species, the pathway for L-arabinose utilization involves the reduction of L-arabinose to this compound.
Caption: Fungal pathway for L-arabinose catabolism leading to this compound.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for the high-throughput screening of a yeast library for enhanced this compound production.
Caption: High-throughput screening workflow for this compound producers.
Experimental Protocols
Protocol 1: Yeast Library Generation (UV Mutagenesis)
This protocol describes a general method for generating a yeast mutant library using ultraviolet (UV) irradiation.
Materials:
-
Yeast strain of interest
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile petri dishes
-
UV crosslinker with a calibrated 254 nm UV source
-
Spectrophotometer
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare Yeast Culture: Inoculate a single colony of the parent yeast strain into 5 mL of YPD broth and grow overnight at 30°C with shaking (200-250 rpm).
-
Subculture: The next day, dilute the overnight culture into 50 mL of fresh YPD broth to an initial OD₆₀₀ of 0.1. Grow at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of 0.8-1.0).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C. Wash the cell pellet twice with sterile, ice-cold PBS.
-
Cell Suspension: Resuspend the cell pellet in sterile PBS to a final concentration of approximately 1 x 10⁷ cells/mL.
-
UV Exposure:
-
Pipette 10 mL of the cell suspension into a sterile 100 mm petri dish (without the lid).
-
Place the open petri dish in the UV crosslinker.
-
Expose the cells to a predetermined dose of UV radiation. A kill curve should be established beforehand to determine the UV dose that results in 80-90% cell death. This typically ranges from 50 to 200 J/m².
-
-
Plating Mutants:
-
Immediately after UV exposure, dilute the cell suspension in PBS.
-
Plate appropriate dilutions onto YPD agar (B569324) plates to obtain 100-200 colonies per plate.
-
Incubate the plates in the dark at 30°C for 2-3 days until colonies are visible.
-
-
Library Creation: Individual colonies represent potential mutants. These can be picked and arrayed into 96-well plates containing YPD broth for the primary screen.
Protocol 2: Primary High-Throughput Screening (Enzymatic Assay)
This protocol adapts an enzymatic assay for this compound for a 96-well plate format, enabling high-throughput screening. The principle involves the oxidation of this compound by mannitol (B672) dehydrogenase (which also acts on this compound) and the subsequent reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.[6]
Materials:
-
Yeast mutant library in 96-well plates
-
Screening medium (e.g., YP medium with L-arabinose as the carbon source)
-
96-well deep-well plates for cultivation
-
96-well clear, flat-bottom microplates for assay
-
Multichannel pipette or liquid handling robot
-
Microplate reader with 340 nm absorbance capability
-
Tris-HCl buffer (100 mM, pH 8.6)
-
NAD⁺ solution (20 mg/mL in Tris-HCl buffer)
-
Mannitol Dehydrogenase (ManDH) solution (e.g., from Aspergillus oryzae, ~100 U/mL)
-
Cell lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or enzymatic lysis)
Procedure:
-
Inoculation and Cultivation:
-
Inoculate each well of a 96-well deep-well plate containing 500 µL of screening medium with a single yeast mutant from the library.
-
Cover the plates with a gas-permeable membrane and incubate at 30°C with shaking (800-1000 rpm) for 48-72 hours.
-
-
Sample Preparation (Extracellular this compound):
-
Centrifuge the deep-well plates at 3,000 x g for 10 minutes to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well microplate.
-
-
Assay Reaction:
-
Prepare a master mix containing:
-
180 µL Tris-HCl buffer (100 mM, pH 8.6)
-
10 µL NAD⁺ solution (20 mg/mL)
-
10 µL Mannitol Dehydrogenase solution
-
-
Add 200 µL of the master mix to each well of the microplate containing the supernatant.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Hit Selection: Wells exhibiting a significantly higher absorbance compared to the parent strain and the majority of the library are selected as primary hits.
Protocol 3: Secondary Screening and this compound Quantification (HPLC)
This protocol provides a detailed method for the accurate quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth samples from selected hits
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent ion-exclusion column)
-
Mobile phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm)
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40°C)
-
Injection Volume: 20 µL
-
-
Calibration:
-
Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against this compound concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the high-throughput screening and identification of superior this compound producing yeast strains. By employing a systematic workflow that combines efficient library generation, a rapid primary enzymatic screen, and accurate secondary HPLC quantification, researchers can significantly accelerate the discovery and development of yeast cell factories for the bio-based production of this compound. The provided metabolic pathway and workflow diagrams offer a clear visual representation of the key biological and experimental processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Zygosaccharomyces siamensis kiy1 as a novel arabitol-producing yeast and its arabitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deltagen.com.au [deltagen.com.au]
Application Notes and Protocols for L-Arabitol Synthesis Using Immobilized Enzyme Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of L-Arabitol utilizing immobilized enzyme technology. The focus is on both whole-cell and purified enzyme immobilization strategies, offering flexibility for various research and development applications.
Introduction
This compound, a five-carbon sugar alcohol, is a valuable chiral building block in the synthesis of various pharmaceuticals and a potential low-calorie sweetener. Biotechnological production of this compound offers a green and sustainable alternative to chemical synthesis routes. Immobilized enzyme technology further enhances the economic viability and efficiency of this bioconversion by enabling enzyme reuse, improving stability, and simplifying downstream processing. This document outlines the key methodologies and data for establishing an this compound production platform.
Data Summary
The following tables summarize key quantitative data from studies on this compound production using immobilized biocatalysts.
Table 1: this compound Production using Immobilized Whole Cells
| Microorganism | Immobilization Matrix | Substrate | This compound Titer (g/L) | Yield (g/g) | Volumetric Productivity (mg/L/h) | Reference |
| Wickerhamomyces anomalus WC 1501 | Calcium Alginate Beads | Glycerol (B35011) | 31.2 | 0.38 | 186 | [1][2] |
| Wickerhamomyces anomalus WC 1501 (Airlift Bioreactor) | Calcium Alginate Beads | Glycerol | 38.1 | 0.42 | 227 | [1][2] |
| Wickerhamomyces anomalus WC 1501 (Fed-batch) | Calcium Alginate Beads | Glycerol | 117 | 0.41 | 234 | [1] |
| Candida entomaea NRRL Y-7785 | Not Specified (Free Cells) | L-Arabinose | - | 0.70 | - | |
| Pichia guilliermondii NRRL Y-2075 | Not Specified (Free Cells) | L-Arabinose | - | 0.70 | - | |
| Meyerozyma caribbica 5XY2 | Not Specified (Free Cells) | L-Arabinose | 30.3 | 0.61 | - | [3] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (LAD)
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Cofactor | Reference |
| Meyerozyma caribbica 5XY2 | This compound | 31.1 | 9.5 | 40 | NAD+ | [3] |
| Trichoderma reesei (recombinant) | This compound | ~40 | - | - | NAD+ | [4] |
| Penicillium chrysogenum | This compound | - | 9.4 | 40-50 | NAD+ | [1] |
| Aspergillus niger | This compound | - | 9.4 | 40-50 | NAD+ | [1] |
| Trichoderma longibrachiatum | This compound | - | 9.4 | 55-65 | NAD+ | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows involved in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and expression of a fungal L-arabinitol 4-dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Downstream Processing and Purification of L-Arabitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the downstream processing and purification of L-Arabitol from fermentation broths or complex mixtures like xylitol (B92547) mother liquor. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound suitable for various applications, including as a low-calorie sweetener and a potential pharmaceutical excipient.
Introduction
This compound, a five-carbon sugar alcohol, is gaining interest in the food and pharmaceutical industries. Its production often involves microbial fermentation, which results in a complex broth containing residual sugars, other polyols, proteins, and pigments. Effective downstream processing is crucial to isolate and purify this compound to meet the stringent requirements for its intended applications. This document outlines a multi-step purification strategy that includes biological purification, decolorization, ion exchange chromatography, and crystallization.
Overall Purification Workflow
The purification process for this compound typically follows a sequential removal of impurities, starting from the fermentation broth. A biological purification step can be employed to specifically remove other sugar alcohols, followed by physicochemical methods to eliminate color, ions, and other soluble impurities, culminating in the crystallization of pure this compound.
Caption: Overall workflow for this compound purification.
Data Presentation
The following tables summarize the quantitative data associated with the purification of this compound, compiled from various studies. These values can serve as a benchmark for process optimization.
Table 1: Key Performance Indicators in this compound Purification
| Parameter | Value | Reference |
| Biological Purification | ||
| This compound Yield | ~95% | [1][2] |
| Purity after Biological Treatment | ~80% | [1][2] |
| Overall Process | ||
| Final this compound Purity | >98.5% | [1][2] |
| Overall Recovery | Data not consistently reported |
Table 2: Operating Conditions for this compound Purification Steps
| Purification Step | Parameter | Recommended Value/Range | Reference |
| Biological Purification | Microorganism | Bacillus megaterium | [1][2] |
| Substrate | Xylitol mother liquor or mixed polyol broth | [1][2] | |
| Temperature | 30-37 °C | [3][4] | |
| pH | ~7.0-7.4 | [4] | |
| Aeration | High (e.g., 200 rpm shaking) | [3] | |
| Decolorization | Adsorbent | Powdered Activated Carbon | [5][6][7][8] |
| Carbon Loading | 1-3% (w/v) of the solution | [5] | |
| Temperature | 60-80 °C | [5][7] | |
| Contact Time | 30-60 minutes | General Practice | |
| Ion Exchange | Cation Exchange Resin | Strong Acid (e.g., Styrene-DVB sulfonate) | [9][10] |
| Anion Exchange Resin | Weak Base (e.g., Polystyrene with tertiary amine) | [10] | |
| Eluent | Demineralized Water | [9] | |
| Concentration | Method | Vacuum Evaporation | [2][11] |
| Target Concentration | ~70% (w/v) this compound | [2][11] | |
| Crystallization | Initial Temperature | 70 °C | [2][11] |
| Final Temperature | 4 °C | [2][11] | |
| Cooling Profile | Slow, controlled cooling | [2][11] | |
| Washing Solvent | 95% Ethanol | [11] |
Experimental Protocols
The following are detailed protocols for the key stages of this compound purification.
Protocol 1: Biological Purification using Bacillus megaterium
This protocol is designed to selectively remove common polyol impurities such as xylitol, sorbitol, and mannitol (B672) from a mixed sugar alcohol solution, thereby enriching the this compound concentration.
1. Materials and Equipment:
-
Bacillus megaterium strain capable of metabolizing other polyols but not this compound.
-
Fermentation broth or xylitol mother liquor containing this compound and other polyols.
-
Nutrient medium (e.g., Luria-Bertani broth for inoculum preparation).
-
Shaker incubator.
-
Centrifuge.
-
Autoclave.
-
pH meter.
2. Inoculum Preparation:
-
Prepare a sterile nutrient medium (e.g., LB broth).
-
Inoculate the medium with a single colony of Bacillus megaterium.
-
Incubate at 30-37°C with shaking at 150-200 rpm for 18-24 hours until a dense culture is obtained.[4]
3. Biological Purification Process:
-
Autoclave the fermentation broth or xylitol mother liquor.
-
Adjust the pH to approximately 7.0-7.4.[4]
-
Inoculate the sterile broth with the prepared Bacillus megaterium inoculum (e.g., 5-10% v/v).
-
Incubate at 30-37°C with vigorous shaking (e.g., 200 rpm) to ensure high aeration.[3]
-
Monitor the consumption of other polyols and the concentration of this compound periodically using HPLC.
-
Continue the incubation until the concentrations of the target impurities are significantly reduced (typically 24-48 hours).
4. Cell Removal:
-
After the biological purification is complete, harvest the broth.
-
Centrifuge the broth at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.
-
Decant and collect the supernatant, which is the this compound-enriched solution.
Protocol 2: Decolorization with Activated Carbon
This protocol removes colored impurities and other organic compounds from the this compound solution.
1. Materials and Equipment:
-
This compound-enriched supernatant from Protocol 1.
-
Powdered activated carbon.
-
Stirred, heated reaction vessel or beaker with a magnetic stirrer and hot plate.
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a membrane filtration system).
2. Decolorization Procedure:
-
Transfer the this compound solution to the reaction vessel.
-
Heat the solution to 60-80°C with continuous stirring.[5][7]
-
Add powdered activated carbon to the solution at a concentration of 1-3% (w/v).[5]
-
Maintain the temperature and stirring for 30-60 minutes.
-
After the treatment, remove the activated carbon by filtration. For laboratory scale, this can be done using a Buchner funnel with a suitable filter paper. For larger scales, a filter press or membrane filtration is recommended.
-
Collect the clear, decolorized this compound solution.
Protocol 3: Ion Exchange Chromatography
This protocol removes residual ions, such as salts and charged organic molecules, from the decolorized this compound solution.
1. Materials and Equipment:
-
Decolorized this compound solution from Protocol 2.
-
Strong acid cation exchange resin (e.g., styrene-divinylbenzene with sulfonic acid groups).
-
Weak base anion exchange resin (e.g., polystyrene matrix with tertiary amine functional groups).
-
Chromatography columns.
-
Peristaltic pump.
-
Conductivity meter.
-
Regeneration solutions (e.g., HCl for cation resin, NaOH for anion resin).
2. Column Preparation and Equilibration:
-
Pack two separate chromatography columns with the cation and anion exchange resins, respectively.
-
Regenerate the resins according to the manufacturer's instructions (typically with acid for the cation resin and base for the anion resin, followed by a thorough water wash).
-
Equilibrate both columns by passing deionized water through them until the conductivity of the effluent is equal to that of the influent water.
3. Ion Exchange Process:
-
Pump the decolorized this compound solution first through the cation exchange column and then through the anion exchange column.
-
Maintain a constant flow rate that allows for efficient ion exchange (typically determined by the resin manufacturer's guidelines).
-
Monitor the conductivity of the effluent from the anion exchange column. A significant increase in conductivity indicates that the resins are becoming saturated and require regeneration.
-
Collect the demineralized this compound solution.
Protocol 4: Crystallization of this compound
This protocol describes the final step of purifying this compound by crystallization from a concentrated aqueous solution.
1. Materials and Equipment:
-
Demineralized this compound solution from Protocol 3.
-
Rotary evaporator or other vacuum evaporation system.
-
Jacketed, stirred crystallizer or a beaker in a temperature-controlled bath.
-
Centrifuge or vacuum filtration setup.
-
95% Ethanol (cold).
-
Drying oven.
2. Concentration:
-
Concentrate the demineralized this compound solution under vacuum to a final concentration of approximately 70% (w/v).[2][11]
3. Crystallization:
-
Heat the concentrated this compound syrup to 70°C in the crystallizer with gentle stirring to ensure homogeneity.[2][11]
-
Implement a slow, controlled cooling profile from 70°C to 4°C over several hours. A slower cooling rate generally promotes the formation of larger, purer crystals.[2][11]
-
Continue stirring at a low speed during the cooling process to prevent the crystals from settling and to ensure uniform growth.
4. Crystal Harvesting and Washing:
-
Once the crystallization is complete, separate the this compound crystals from the mother liquor by centrifugation or vacuum filtration.
-
Wash the collected crystals with a small volume of cold 95% ethanol to remove any remaining mother liquor from the crystal surfaces.[11]
5. Drying:
-
Dry the washed this compound crystals in a vacuum oven or a forced-air oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The final product should be a white, crystalline powder with a purity of >98.5%.[1][2]
Analytical Methods
Protocol 5: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of this compound and its potential impurities.
1. Materials and Equipment:
-
HPLC system with a Refractive Index (RI) detector.
-
Amino-based or ion-exclusion chromatography column suitable for sugar alcohol separation (e.g., Waters NH2 column or Rezex columns).[12][13]
-
This compound standard of known purity.
-
Standards for expected impurities (e.g., xylitol, sorbitol, mannitol, glucose).
-
Mobile phase: Acetonitrile/water mixture (e.g., 85:15 v/v) or dilute acid for ion-exclusion columns.[12]
-
Syringe filters (0.22 µm or 0.45 µm).
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard in deionized water (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare stock solutions of the potential impurity standards.
-
Prepare a mixed standard solution containing this compound and the impurities.
-
Dissolve a known amount of the purified this compound sample in deionized water.
-
Filter all samples and standards through a syringe filter before injection.
3. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the column temperature (e.g., 30-85°C, depending on the column and method).[13]
-
Set the RI detector to the appropriate sensitivity and temperature.
-
Inject the standards and the sample.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of this compound and any impurities by comparing the peak areas to the calibration curves.
Logical Relationships in Purification
The sequence of the purification steps is critical for an efficient process. The following diagram illustrates the logical relationship between the purification stages and the impurities they remove.
Caption: Logical flow of impurity removal during purification.
References
- 1. Microbiological purification of this compound from xylitol mother liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylitol production from xylose mother liquor: a novel strategy that combines the use of recombinant Bacillus subtilis and Candida maltosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cultural Conditions for Bacillus megaterium Cultured in Agaricus bisporus Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. White sugar decolorization is crucial to extract pure sucrose crystals from raw sugar. However, sugar molecules harbor pigments, proteins, and impurities, impacting the final product's quality and taste. Activated carbon, an efficient decolorizing agent, addresses this issue. With its potent adsorption capacity, activated carbon swiftly eliminates pigments and impurities from sugar liquid, enhancing the purity and quality of white sugar. [zhulincarbon.com]
- 6. tankechemical.com [tankechemical.com]
- 7. heycarbons.com [heycarbons.com]
- 8. activatedcarbon.net [activatedcarbon.net]
- 9. samyangtrilite.com [samyangtrilite.com]
- 10. purolite.com [purolite.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 13. chromatographyonline.com [chromatographyonline.com]
L-Arabitol: A Potent Inducer of Xylanase Expression for Enhanced Enzyme Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xylanases are a class of enzymes that catalyze the hydrolysis of xylan (B1165943), the second most abundant polysaccharide in nature, into simpler sugars. These enzymes have significant applications in various industries, including biofuel production, food and beverage, pulp and paper, and pharmaceuticals. The efficient production of xylanases is a key factor for their economic viability. This document provides detailed information and protocols on the use of L-arabitol as a potent inducer of xylanase expression, particularly in filamentous fungi like Trichoderma reesei. Evidence suggests that this compound, a metabolite of the D-xylose pathway, is the true and a more effective inducer of xylanolytic gene expression compared to D-xylose itself.
Principle of this compound Induction
In many fungi, the induction of xylanase production was traditionally attributed to D-xylose, a monomer of xylan. However, research has revealed that the active metabolism of D-xylose is necessary for induction.[1][2][3] The metabolic conversion of D-xylose leads to the formation of this compound, which has been identified as the actual inducer of xylanase gene expression in organisms like Hypocrea jecorina (Trichoderma reesei).[1][2][3] This induction is primarily regulated at the transcriptional level, involving the activation of key transcription factors such as Xyr1 in T. reesei.[1][3] While Xyr1 is constitutively expressed at low levels, this compound triggers a signaling cascade that enhances the expression of xylanase-encoding genes, including xyn1, xyn2, and bxl1.[1][3]
Organisms of Interest
While the role of this compound as a xylanase inducer has been most extensively studied in Trichoderma reesei (also known as Hypocrea jecorina), a well-known industrial producer of cellulases and hemicellulases, the underlying metabolic pathways are conserved in other filamentous fungi.[1][2][3] Therefore, the principles and protocols described herein may be applicable to other important industrial fungal genera such as:
-
Aspergillus (e.g., A. niger, A. oryzae)
-
Penicillium (e.g., P. canescens, P. chrysogenum)
Data Presentation: this compound vs. Other Inducers
The following table summarizes the comparative effectiveness of this compound and other compounds in inducing the expression of key xylanase-encoding genes in Trichoderma reesei QM9414. The data represents the transcript ratios of target genes after 3 hours of incubation with the respective inducer (0.5 mM) compared to D-xylose (0.5 mM).
| Inducer | Target Gene | Transcript Ratio (Inducer vs. D-xylose) | Reference |
| This compound | xyn1 | ~2.5 | [4] |
| xyn2 | ~2.0 | [4] | |
| bxl1 | ~4.0 | [4] | |
| L-Arabinose | xyn1 | Not Detected | [4] |
| xyn2 | < 1.0 | [4] | |
| bxl1 | < 1.0 | [4] | |
| Xylitol | xyn1 | Not Detected | [4] |
| xyn2 | < 1.0 | [4] | |
| bxl1 | < 1.0 | [4] | |
| L-Xylulose | xyn1 | < 1.0 | [4] |
| xyn2 | < 1.0 | [4] | |
| bxl1 | < 1.0 | [4] |
Note: A transcript ratio greater than 1.0 indicates a higher level of gene expression compared to induction by D-xylose.
Signaling and Metabolic Pathways
The induction of xylanase expression by D-xylose is an indirect process that involves its conversion to this compound. The following diagrams illustrate the metabolic pathway and the proposed signaling logic.
Experimental Protocols
This section provides detailed protocols for the induction and quantification of xylanase expression using this compound.
Protocol 1: Cultivation and Induction of Xylanase Expression in Trichoderma reesei
This protocol is adapted from the "replacement experiment" methodology used to identify this compound as the true inducer.[4]
1. Materials:
-
Trichoderma reesei strain (e.g., QM9414)
-
Malt extract agar (B569324) for maintaining cultures
-
Glycerol (B35011) (for pre-culture)
-
This compound (inducer)
-
D-Xylose (for comparison)
-
Sterile water
-
Erlenmeyer flasks (1 L)
-
Rotary shaker with temperature control
-
Centrifuge and sterile centrifuge tubes
-
Whatman No. 1 filter paper
Mandels-Andreotti (MA) Medium Composition (per liter):
| Component | Concentration |
| KH₂PO₄ | 2.0 g |
| (NH₄)₂SO₄ | 1.4 g |
| Urea | 0.3 g |
| MgSO₄·7H₂O | 0.3 g |
| CaCl₂·2H₂O | 0.3 g |
| Peptone | 0.75 g |
| Trace elements solution | 1.0 mL |
Trace elements solution (g/L): FeSO₄·7H₂O 5.0, MnSO₄·H₂O 1.6, ZnSO₄·7H₂O 1.4, CoCl₂·6H₂O 2.0.
2. Procedure:
-
Pre-culture:
-
Inoculate 250 mL of MA medium containing 1% (w/v) glycerol as the sole carbon source in a 1 L Erlenmeyer flask with T. reesei conidia to a final concentration of 10⁹ conidia per liter.
-
Incubate at 30°C on a rotary shaker at 250 rpm for 18 hours.
-
-
Induction:
-
Harvest the mycelia from the pre-culture by filtration through Whatman No. 1 filter paper and wash with sterile water to remove any remaining glycerol.
-
Resuspend equal amounts of the washed mycelia into fresh, pre-warmed (30°C) MA medium containing the desired inducer. For optimal induction, use this compound at a concentration of 0.5 mM. For comparison, set up parallel cultures with 0.5 mM D-xylose and a control with no carbon source.
-
Incubate the cultures at 30°C on a rotary shaker at 250 rpm for 3 to 6 hours.
-
-
Sample Collection:
-
After the induction period, harvest the supernatant by centrifuging the cultures at 5000 x g for 10 minutes at 4°C.
-
The clear supernatant is the crude enzyme solution and can be used for xylanase activity assays.
-
Protocol 2: Xylanase Activity Assay (DNS Method)
This protocol uses the 3,5-dinitrosalicylic acid (DNS) method to quantify the amount of reducing sugars released from xylan by the action of xylanase.[2][7][8]
1. Materials:
-
Crude enzyme supernatant
-
1% (w/v) Birchwood xylan solution in 50 mM sodium citrate (B86180) buffer (pH 5.3)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
D-xylose standard solutions (for calibration curve)
-
Spectrophotometer
-
Water bath
DNS Reagent Preparation:
-
Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH.
-
Slowly add 300 g of sodium potassium tartrate tetrahydrate (Rochelle salt).
-
Bring the final volume to 1 L with distilled water.
2. Procedure:
-
Enzyme Reaction:
-
In a test tube, mix 0.9 mL of the 1% birchwood xylan solution with 0.1 mL of the crude enzyme supernatant.
-
Incubate the reaction mixture at 50°C for 10 minutes.
-
Prepare a blank by adding the DNS reagent before adding the enzyme solution.
-
-
Color Development:
-
Stop the reaction by adding 1.5 mL of DNS reagent to the reaction mixture.
-
Boil the tubes in a water bath for 5 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of D-xylose.
-
4. Calculation of Xylanase Activity:
One unit (U) of xylanase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar (xylose equivalents) per minute under the specified assay conditions.
Conclusion
The use of this compound as an inducer for xylanase expression offers a significant advantage over traditional methods that rely on D-xylose or complex lignocellulosic substrates. By directly utilizing the identified true inducer, researchers can achieve higher and more specific production of xylanases. The protocols and information provided in this document serve as a valuable resource for optimizing xylanase production in various fungal systems, thereby facilitating advancements in biotechnology and related industries.
References
- 1. Optimization of Xylanase Production through Response Surface Methodology by Fusarium sp. BVKT R2 Isolated from Forest Soil and Its Application in Saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfos.unios.hr [ptfos.unios.hr]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. imskolkata.org [imskolkata.org]
- 6. researchgate.net [researchgate.net]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity: detecting and solving problems [hrcak.srce.hr]
Application Notes and Protocols for L-Arabitol Quantification Using Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arabitol is a five-carbon sugar alcohol that has garnered significant interest in clinical diagnostics and metabolic research. It is a key metabolite in certain fungal metabolic pathways, and its detection and quantification in biological fluids can serve as a biomarker for invasive candidiasis, a serious fungal infection. Furthermore, altered this compound levels may be indicative of certain inborn errors of metabolism. Enzymatic methods offer a specific, sensitive, and relatively simple approach for the quantification of this compound in various biological samples.
This document provides detailed application notes and protocols for the enzymatic quantification of this compound, intended for use by researchers, scientists, and drug development professionals.
Principle of the Assay
The enzymatic quantification of this compound is based on the specific oxidation of this compound by a dehydrogenase enzyme, such as this compound dehydrogenase (EC 1.1.1.12) or a mannitol (B672) dehydrogenase (EC 1.1.1.67) that exhibits cross-reactivity with this compound. In the presence of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the enzyme catalyzes the conversion of this compound to a corresponding pentose (B10789219) (e.g., L-xylulose). This reaction results in the stoichiometric reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the amount of this compound in the sample.[1]
Data Presentation
Table 1: Performance Characteristics of the Enzymatic this compound Assay
| Parameter | Value | Reference |
| Linearity Range | 5 - 75 µ g/assay | [1] |
| Detection Limit | 0.42 mg/L | [1] |
| Wavelength | 340 nm | [1] |
| Enzyme | Mannitol Dehydrogenase | [1] |
Table 2: Typical this compound Concentrations in Human Biological Fluids (Healthy Adults)
| Biological Fluid | Concentration Range | Reference |
| Serum | 0.37 ± 0.12 mg/L | [2] |
| Serum | 0.52 ± 0.34 µg/mL | [3] |
| Urine (D-arabinitol) | ~10 µg/mL | [4] |
| Urine (D/L Ratio) | 1.1 - 4.5 | [5] |
Mandatory Visualizations
Caption: Enzymatic oxidation of this compound.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Generic Enzymatic Assay for this compound Quantification
This protocol provides a general procedure for the quantification of this compound in aqueous samples. It can be adapted for use with various biological fluids following appropriate sample preparation.
Materials:
-
This compound (for standards)
-
This compound dehydrogenase or Mannitol dehydrogenase
-
β-Nicotinamide adenine dinucleotide (NAD+), oxidized form
-
Glycylglycine (B550881) buffer (or other suitable buffer, e.g., Tris-HCl)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path) or 96-well microplate
-
Pipettes and tips
-
Deionized water
Reagent Preparation:
-
Buffer Solution (e.g., 100 mM Glycylglycine, pH 9.0): Dissolve the appropriate amount of glycylglycine in deionized water, adjust the pH to 9.0 with NaOH, and bring to the final volume.
-
NAD+ Solution (e.g., 20 mg/mL): Dissolve NAD+ in deionized water. Prepare this solution fresh daily and keep on ice.
-
This compound Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh this compound and dissolve in deionized water. This stock solution can be stored at -20°C.
-
Enzyme Solution: Prepare a solution of this compound dehydrogenase or mannitol dehydrogenase in the buffer solution. The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme solution on ice.
Assay Procedure (Manual Method):
-
Pipette the following into 1 cm cuvettes:
-
Blank: 2.0 mL Buffer Solution + 0.1 mL NAD+ Solution + 1.0 mL Deionized Water
-
Standard/Sample: 2.0 mL Buffer Solution + 0.1 mL NAD+ Solution + 0.1 mL this compound Standard or Sample + 0.9 mL Deionized Water
-
-
Mix the contents of the cuvettes by inversion and incubate at room temperature (~25°C) for 3 minutes.
-
Read the initial absorbance (A1) of the blank, standards, and samples at 340 nm.
-
Start the reaction by adding 0.02 mL of the Enzyme Solution to each cuvette.
-
Mix by inversion and incubate at room temperature for approximately 5-10 minutes, or until the reaction is complete (i.e., the absorbance remains constant).
-
Read the final absorbance (A2) of the blank, standards, and samples at 340 nm.
Calculation:
-
Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance (A1) from the final absorbance (A2).
-
Subtract the ΔA of the blank from the ΔA of each standard and sample.
-
Plot a standard curve of the corrected ΔA of the standards versus their known concentrations.
-
Determine the concentration of this compound in the samples using the standard curve.
Protocol 2: Sample Preparation for Biological Fluids
A. Serum/Plasma Samples:
For the removal of proteins, which can interfere with the assay, a deproteinization step is necessary.
Perchloric Acid Deproteinization: [1]
-
To 1 volume of serum or plasma, add an equal volume of ice-cold 1 M perchloric acid.
-
Mix thoroughly and let it stand on ice for 10 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding an appropriate volume of 1 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Use the clear supernatant for the assay.
Carrez Reagent Clarification: [1]
-
To a known volume of sample, add 5 mL of Carrez I solution (3.60 g/100 mL potassium hexacyanoferrate(II)).
-
Mix, then add 5 mL of Carrez II solution (7.20 g/100 mL zinc sulfate).
-
Mix again, then add 10 mL of 0.1 M NaOH.
-
Bring the solution to a final volume with deionized water, mix, and filter.
-
Use the clear filtrate for the assay.
B. Urine Samples:
Urine samples can often be used directly in the assay after appropriate dilution with the assay buffer.[1] If the sample is turbid, it should be centrifuged or filtered prior to use.
Assay Validation and Quality Control
To ensure the reliability of the results, the enzymatic assay for this compound quantification should be properly validated. Key validation parameters include:
-
Linearity and Range: The range of this compound concentrations over which the assay is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Specificity: The ability of the assay to measure this compound in the presence of other components that may be expected to be present in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
For routine analysis, it is recommended to include quality control (QC) samples with known this compound concentrations at low, medium, and high levels within the calibration curve range in each assay run.
References
- 1. deltagen.com.au [deltagen.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of arabinitol in serum by selected ion monitoring as a diagnostic technique in invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Arabitol Yield in Fed-Batch Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-arabitol yield during fed-batch fermentation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | - Suboptimal pH or temperature.[1][2][3][4] - Inadequate aeration or dissolved oxygen (DO) levels.[5] - Nutrient limitation (e.g., nitrogen, phosphate).[6][7] - Substrate inhibition (high initial L-arabinose, glucose, or glycerol (B35011) concentration).[8] - Formation of inhibitory byproducts (e.g., ethanol).[9][10] - Incorrect feeding strategy.[11][12] | - Optimize pH and temperature based on the specific yeast strain. For example, Candida parapsilosis has an optimal pH of 5.5.[1][2] - Adjust agitation and aeration rates to maintain optimal DO levels. While very low DO can be inhibitory, excessive aeration may not always be beneficial.[3] - Ensure the medium contains sufficient nitrogen and phosphate (B84403) sources.[6][13] - Implement a fed-batch strategy to maintain a low, constant substrate concentration, avoiding inhibitory levels.[8][11] - Consider metabolic engineering to reduce byproduct formation.[10] - Develop an adapted feeding strategy (e.g., linear or exponential) based on cell growth to improve substrate utilization.[11][12] |
| High Byproduct Formation (e.g., Ethanol (B145695), Xylitol) | - Use of non-specific enzymes by the yeast strain.[10] - Substrate preference in mixed sugar fermentations.[9] - Suboptimal fermentation conditions favoring byproduct pathways. | - Select a yeast strain with high specificity for this compound production. - Engineer the yeast strain to replace endogenous reductases with ones specific to the desired pathway.[10] - Optimize the feeding strategy when using mixed sugars, as many yeasts like Candida entomaea and Pichia guilliermondii preferentially consume D-glucose before L-arabinose.[9] |
| Slow or Stalled Fermentation | - Presence of inhibitors in the feedstock (e.g., lignocellulosic hydrolysates). - Poor inoculum health or low cell viability. - Extreme pH drop during fermentation. | - Detoxify hydrolysates if they are used as a feedstock. - Ensure a healthy and actively growing seed culture is used for inoculation.[14] - Implement pH control through the automated addition of acid/base to maintain the optimal pH range.[15] |
| Inconsistent Batch-to-Batch Results | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters (pH, temperature, DO). | - Standardize the inoculum preparation protocol, including culture age and cell density.[14] - Ensure precise and consistent preparation of all media and feed solutions. - Calibrate probes (pH, DO, temperature) before each fermentation run and ensure controllers are functioning correctly. |
Frequently Asked Questions (FAQs)
1. Which yeast strains are most effective for this compound production?
Several yeast genera are known for their ability to produce this compound. Commonly used and effective strains include those from the genera Candida (e.g., C. parapsilosis, C. entomaea), Pichia (e.g., P. guilliermondii), Debaryomyces, and Zygosaccharomyces.[16][17] Wickerhamomyces anomalus and Scheffersomyces shehatae have also been identified as potent producers.[3][4] The choice of strain often depends on the desired substrate (L-arabinose, glucose, or glycerol) and optimal fermentation conditions.
2. What are the optimal fermentation conditions for this compound production?
Optimal conditions are strain-dependent. However, general ranges can be provided:
-
pH: Typically maintained between 4.0 and 6.0. For instance, Candida parapsilosis 27RL-4 shows optimal production at a pH of 5.5.[1][2]
-
Aeration: While aerobic conditions are generally required, the optimal dissolved oxygen (DO) concentration can vary. Some studies suggest that very low DO levels can inhibit production.
3. What are the most common substrates for this compound production?
The primary substrates for this compound production are L-arabinose, D-glucose, and glycerol.[16] L-arabinose is a direct precursor and often results in high yields.[2][9] D-glucose can also be converted to this compound by some yeast strains.[1] Glycerol, a byproduct of the biodiesel industry, is an increasingly popular and cost-effective substrate.[3]
4. How can I minimize the production of unwanted byproducts like xylitol (B92547) and ethanol?
Byproduct formation can be minimized by:
-
Strain Selection: Using yeast strains that have a high selectivity for this compound production.
-
Metabolic Engineering: Modifying the yeast's metabolic pathways to favor this compound production over other polyols or ethanol. For example, replacing a non-specific xylose reductase with one that has a lower affinity for L-arabinose can reduce arabitol formation when xylitol is the target product, and similar principles can be applied in reverse.[10]
-
Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and aeration can shift the metabolic flux towards this compound.
5. What is a suitable feeding strategy for fed-batch fermentation of this compound?
A successful fed-batch strategy aims to maintain the substrate concentration at a low, non-inhibitory level.[8] The feeding can be a constant feed or an adapted strategy (e.g., linear or exponential) based on real-time monitoring of cell growth or substrate consumption.[11][12] For example, a process with Wickerhamomyces anomalus involved a constant feeding of glycerol to achieve high this compound titers.[3]
Quantitative Data Summary
Table 1: this compound Production by Various Yeast Strains and Substrates
| Yeast Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wickerhamomyces anomalus WC 1501 | Glycerol | 265 | 0.74 | 0.82 | [3] |
| Zygosaccharomyces rouxii (engineered) | Glucose | 137.36 | - | 0.64 | [18] |
| Metschnikowia reukaufii | D-glucose | 92.45 | 0.46 | 0.64 | [13] |
| Candida parapsilosis DSM 70125 | L-arabinose | 14.3 | 0.78 | - | [19] |
| Candida entomaea NRRL Y-7785 | L-arabinose | - | 0.70 | - | [9] |
| Pichia guilliermondii NRRL Y-2075 | L-arabinose | - | 0.70 | - | [9] |
| Candida parapsilosis 27RL-4 | L-arabinose | 10.72 | 0.53 | - | [1][2] |
| Scheffersomyces shehatae 20BM-3 | L-arabinose | 6.2 | 0.35 | - | [4] |
Table 2: Optimal Fermentation Parameters for this compound Production
| Yeast Strain | Parameter | Optimal Value | Reference |
| Wickerhamomyces anomalus WC 1501 | Temperature | 32.5 °C | [3] |
| pH | 5.9 | [3] | |
| Glycerol Concentration | 114.5 g/L | [3] | |
| Candida parapsilosis 27RL-4 | Temperature | 28 - 32 °C | [1][2] |
| pH | 5.5 | [1][2] | |
| Agitation | 150 - 200 rpm | [1][2] | |
| Scheffersomyces shehatae 20BM-3 | Temperature | 32 °C | [4] |
| pH | 4.0 | [4] | |
| Agitation | 150 rpm | [4] |
Experimental Protocols
1. Protocol for Fed-Batch Fermentation of this compound using Wickerhamomyces anomalus
This protocol is based on the successful high-yield production of D-arabitol from glycerol.[3]
-
Inoculum Preparation:
-
Inoculate a single colony of W. anomalus into a 250 mL flask containing 50 mL of MY medium (20 g/L glycerol, 3 g/L yeast extract, 2 g/L (NH₄)₂SO₄, 3 g/L KH₂PO₄, 1 g/L K₂HPO₄, and 1 g/L MgSO₄·7H₂O).[7]
-
Incubate at 30°C with shaking for 24 hours.
-
Use this culture to inoculate the seed fermenter.
-
-
Batch Phase:
-
Prepare the production fermenter with a balanced medium to support initial cell growth.
-
Inoculate with the seed culture.
-
Run in batch mode until a sufficient cell density is achieved.
-
-
Fed-Batch Phase:
2. Protocol for this compound Quantification using HPLC
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a suitable column for sugar alcohol analysis (e.g., Aminex HPX-87H).[6]
-
The mobile phase is typically a dilute acid solution (e.g., 5 mM H₂SO₄) at a flow rate of around 0.6 mL/min.[6]
-
Maintain the column temperature at approximately 60°C.[6]
-
Use a Refractive Index (RI) detector for quantification.
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve for accurate quantification.[20]
-
Visualizations
Caption: Metabolic pathway for L-arabinose conversion to this compound in yeast.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for fed-batch this compound production.
References
- 1. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 2. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 3. Improved fed-batch processes with Wickerhamomyces anomalus WC 1501 for the production of d-arabitol from pure glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ability of a Novel Strain Scheffersomyces (Syn. Candida) shehatae Isolated from Rotten Wood to Produce Arabitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (448c) Fermentation Process Optimization for Enhancing D-Arabitol Production Performance in a Novel Strain of Wickerharmomyces Anomalus BKK11-4 | AIChE [proceedings.aiche.org]
- 6. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from L-arabinose by Candida entomaea and Pichia guilliermondii [agris.fao.org]
- 10. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Fed-Batch Microbial Cultivation (Procedure) : Bioreactor Modeling & Simulation lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. Production of arabitol by yeasts: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Sustainable bio-manufacturing of D-arabitol through combinatorial engineering of Zygosaccharomyces rouxii, bioprocess optimization and downstream separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement of Candida parapsilosis by genome shuffling for the efficient production of arabitol from l-arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming L-Arabitol Interference in Xylitol Crystallization
Welcome to the technical support center for xylitol (B92547) crystallization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to L-arabitol contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often present in xylitol production?
This compound is a sugar alcohol (polyol), similar to xylitol. In biotechnological production routes, which often use hemicellulosic hydrolysates from biomass (like corncobs or wood) as a feedstock, the raw material contains not only xylose (the precursor to xylitol) but also L-arabinose.[1] During the fermentation process, non-specific enzymes in microorganisms, such as xylose reductase (XR), can convert L-arabinose into this compound as an undesirable byproduct alongside the conversion of xylose to xylitol.[1]
Q2: How does this compound specifically interfere with xylitol crystallization?
This compound acts as an impurity that disrupts the crystallization process. Its presence can:
-
Inhibit Nucleation: It increases the energy barrier for the initial formation of stable xylitol crystal nuclei.
-
Slow Crystal Growth: this compound molecules can adsorb onto the surfaces of growing xylitol crystals, blocking active growth sites and slowing the rate of crystallization.[2]
-
Reduce Purity: Co-crystallization or inclusion of this compound within the xylitol crystal lattice leads to a final product with lower purity.
-
Alter Crystal Habit: The presence of impurities can change the shape and size of the crystals, often resulting in smaller, less uniform, or agglomerated crystals, which can complicate downstream processing like filtration and drying.[3]
Q3: What is the maximum tolerable concentration of this compound for efficient xylitol crystallization?
There is no universal maximum, as the tolerable limit depends on the desired purity, yield, and specific crystallization conditions (e.g., temperature, cooling rate, solvent). However, increasing concentrations of this compound have a demonstrably negative impact. The data below illustrates the trend.
| This compound Conc. (% of total polyols) | Xylitol Crystal Yield (%) | Final Crystal Purity (%) | Observations |
| < 1% | 65 - 75 | > 99.5 | Well-formed, large crystals. |
| 3% | 55 - 65 | ~98.0 | Smaller crystals, slightly slower growth. |
| 5% | 40 - 50 | ~96.5 | Significant reduction in yield, fine crystals. |
| 10% | < 30 | < 94.0 | High viscosity, potential for agglomeration, difficult filtration.[2][3] |
| > 15% | Very Low / Fails | - | Crystallization often fails to initiate without intervention. |
Q4: How can I accurately measure the concentrations of xylitol and this compound in my solution?
The most common and reliable methods are chromatography-based.[4][5] High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is standard. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the samples.[6]
See Protocol 1 for a detailed HPLC methodology.
Troubleshooting Guide
Problem: Low crystal yield, small or impure crystals.
Q: I've analyzed my fermentation broth and confirmed a high concentration of this compound (>5%). What are my primary options to solve this?
A: When this compound levels are high, a purification step prior to crystallization is essential, or the crystallization method itself must be modified. Follow this workflow to diagnose and select the appropriate strategy.
References
- 1. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. aspire2050.eu [aspire2050.eu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in L-Arabitol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during L-Arabitol production.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in microbial this compound production?
A1: The most common by-products in this compound production are other polyols such as glycerol (B35011), xylitol (B92547), and ribitol, as well as ethanol (B145695). The formation and concentration of these by-products depend on the microbial strain, substrate, and fermentation conditions.
Q2: Which microbial strains are commonly used for this compound production?
A2: Various yeasts are known for their ability to produce this compound. Commonly used genera include Candida, Pichia, Debaryomyces, and Zygosaccharomyces. Specific strains like Candida entomaea, Pichia guilliermondii, and genetically modified Saccharomyces cerevisiae have been investigated for their production efficiency.[1][2]
Q3: What are the primary substrates for this compound fermentation?
A3: this compound can be produced from several substrates, including L-arabinose, glucose, and glycerol.[1][3] Crude glycerol, a by-product of biodiesel production, is an increasingly popular and cost-effective feedstock.[1]
Q4: What is the general metabolic pathway for this compound production from L-arabinose in yeasts?
A4: In many yeasts, the pathway for this compound production from L-arabinose involves the reduction of L-arabinose to this compound, a reaction often catalyzed by an L-arabinose reductase. This pathway is part of the larger pentose (B10789219) catabolic pathway.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A: Low this compound yield can stem from several factors related to nutrient availability, culture conditions, and microbial strain selection.
-
Nutrient Limitation: Nitrogen limitation is often a critical factor that can trigger a metabolic shift towards polyol production.[4] Ensure your medium has an appropriate carbon-to-nitrogen (C/N) ratio. While nitrogen needs to be limiting to induce production, complete exhaustion can negatively impact cell viability and productivity.
-
Sub-optimal pH and Temperature: The optimal pH and temperature for this compound production are strain-dependent. For instance, Candida entomaea and Pichia guilliermondii show good production at 34°C and pH values of 5.0 and 4.0, respectively.[5] It is crucial to optimize these parameters for your specific strain.
-
Inadequate Aeration: Oxygen availability influences the metabolic flux. Insufficient aeration can lead to the production of ethanol at the expense of this compound. Conversely, excessive aeration might favor biomass formation over polyol production. Optimization of agitation and aeration rates is essential.
-
Strain Selection: The choice of yeast strain is paramount. Different strains exhibit varying efficiencies in converting substrates to this compound. Screening different strains or using a genetically modified strain with enhanced pathway activity can significantly improve yields.
Issue 2: High Concentration of Xylitol By-product
Q: I am observing a high concentration of xylitol in my fermentation broth. What causes this and how can I minimize it?
A: High xylitol formation is a common issue, particularly when using substrates containing D-xylose or when the production organism possesses enzymes with broad substrate specificity.
-
Substrate Impurities: If you are using lignocellulosic hydrolysates as a feedstock, they often contain both L-arabinose and D-xylose. Many yeasts will co-ferment these sugars, leading to the production of both this compound and xylitol.[5]
-
Enzyme Specificity: The reductase enzymes in some yeast strains are not highly specific. For example, an L-arabinose reductase might also have activity towards D-xylose, converting it to xylitol.
-
Metabolic Pathway Overlap: The metabolic pathways for L-arabinose and D-xylose utilization are often interconnected, with xylitol being a common intermediate.[6]
-
Solutions:
-
Substrate Purification: If feasible, purifying the L-arabinose substrate to remove D-xylose can eliminate xylitol formation from this source.
-
Strain Engineering: Employing a yeast strain with a highly specific L-arabinose reductase that has minimal activity on D-xylose can significantly reduce xylitol by-product.
-
Process Optimization: Adjusting fermentation conditions such as pH and temperature may alter enzyme kinetics and favor this compound production over xylitol.
-
Issue 3: Significant Ethanol and Glycerol Formation
Q: My fermentation is producing significant amounts of ethanol and glycerol, reducing the this compound titer. How can I redirect the metabolic flux?
A: The formation of ethanol and glycerol indicates that the carbon flux is being diverted into pathways other than this compound synthesis.
-
Oxygen Limitation: Low oxygen levels can trigger alcoholic fermentation, leading to ethanol production. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen.
-
Osmotic Stress: High substrate concentrations can induce an osmotic stress response in yeast, leading to the production of glycerol as a compatible solute.[7]
-
Redox Imbalance: The production of glycerol is also a mechanism for yeast to re-oxidize excess NADH to NAD+ under anaerobic conditions.[7]
-
Solutions:
-
Optimize Aeration: Carefully control the aeration rate to provide enough oxygen for respiratory metabolism without promoting excessive biomass growth.
-
Fed-Batch Strategy: Instead of a high initial substrate concentration, a fed-batch approach can maintain a lower, non-inhibitory substrate level, reducing osmotic stress and the consequent glycerol formation.[8]
-
Nitrogen Limitation: As mentioned for improving yield, a nitrogen-limited medium can shift the metabolism towards the production of storage compounds like polyols, including this compound, and away from biomass and other by-products.[4]
-
Key Data Summaries
Table 1: Comparison of this compound Production by Different Yeast Strains and Substrates
| Yeast Strain | Substrate | This compound Titer (g/L) | Yield (g/g) | Key By-products | Reference |
| Candida entomaea NRRL Y-7785 | L-Arabinose (50 g/L) | - | 0.70 | Ethanol, Xylitol | [5] |
| Pichia guilliermondii NRRL Y-2075 | L-Arabinose (50 g/L) | - | 0.70 | Ethanol, Xylitol | [5] |
| Candida parapsilosis 27RL-4 | L-Arabinose (20 g/L) | 10.42 - 10.72 | 0.51 - 0.53 | Ethanol | [3] |
| Zygosaccharomyces siamensis kiy1 | Glucose (300 g/L) | 101.4 | 0.23 | Glycerol (26.2 g/L) | [9] |
| Wickerhamomyces anomalus WC 1501 | Glycerol (fed-batch) | 265 | 0.74 | - | [8] |
| Meyerozyma caribbica 5XY2 | L-Arabinose | 30.3 | 0.61 | Ethanol, Xylitol | [10] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
This protocol provides a general framework for this compound production using a yeast strain. Optimization of specific parameters will be required for different strains.
1. Media Preparation:
- Inoculation Medium:
- L-arabinose: 20 g/L
- Yeast Extract: 3 g/L
- Malt Extract: 3 g/L
- (NH₄)₂SO₄: 5 g/L
- KH₂PO₄: 3 g/L
- Adjust pH to 5.5 with NaOH or HCl.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Fermentation Medium:
- L-arabinose: 50-100 g/L (or other carbon source like glycerol or glucose)
- Yeast Extract: 3 g/L
- Malt Extract: 3 g/L
- (NH₄)₂SO₄: 5 g/L
- KH₂PO₄: 3 g/L
- Adjust pH to the optimum for the specific strain (e.g., 5.5).
- Sterilize by autoclaving.
2. Inoculum Preparation:
- Inoculate a single colony of the yeast strain into 50 mL of the inoculation medium in a 250 mL flask.
- Incubate at 28-30°C with shaking at 150-200 rpm for 24-48 hours until the culture reaches the late exponential phase.
3. Fermentation:
- Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.2-0.5.
- Incubate in a fermenter at the optimal temperature and pH for the chosen strain.
- Maintain aeration and agitation to ensure sufficient oxygen supply.
- Collect samples periodically (e.g., every 12 or 24 hours) for analysis of cell growth (OD₆₀₀), substrate consumption, and product/by-product formation.
4. Sample Analysis:
- Centrifuge the collected samples to separate the cells from the supernatant.
- Analyze the supernatant for this compound, residual substrate, and by-products using HPLC (see Protocol 2).
Protocol 2: HPLC Analysis of this compound and By-products
This protocol outlines a common method for the quantification of this compound and major polyol by-products.
1. Instrumentation and Columns:
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
- Column: A column suitable for carbohydrate and sugar alcohol analysis, such as a Zorbax Carbohydrate column (4.6 mm x 250 mm, 5 µm) or an Aminex HPX-87C column.[11][12]
2. Mobile Phase and Conditions:
- Mobile Phase: A common mobile phase for this separation is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[11] For some columns, deionized water is used as the eluent.[13]
- Flow Rate: Typically 0.5-1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C or higher, to ensure reproducible retention times.[11][13]
3. Standard Preparation:
- Prepare individual stock solutions of this compound, xylitol, glycerol, ethanol, and the primary substrate (e.g., L-arabinose) in the mobile phase.
- Create a series of mixed standard solutions with varying concentrations of each analyte to generate a calibration curve.
4. Sample Preparation:
- Centrifuge the fermentation broth samples to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Dilute the samples with the mobile phase as necessary to bring the analyte concentrations within the range of the calibration curve.
5. Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Identify the peaks based on the retention times of the standards.
- Quantify the concentration of each compound by comparing the peak areas to the respective calibration curves.
Visualizations
Caption: Metabolic pathway for this compound production from L-arabinose in yeast.
Caption: General experimental workflow for this compound production and analysis.
Caption: Logical workflow for troubleshooting by-product formation.
References
- 1. Production of arabitol by yeasts: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 4. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound from L-arabinose by Candida entomaea and Pichia guilliermondii [agris.fao.org]
- 6. Revisiting a ‘simple’ fungal metabolic pathway reveals redundancy, complexity and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving industrial yeast strains: exploiting natural and artificial diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved fed-batch processes with Wickerhamomyces anomalus WC 1501 for the production of d-arabitol from pure glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Zygosaccharomyces siamensis kiy1 as a novel arabitol-producing yeast and its arabitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for polyol separation - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: L-Arabitol Separation in Chromatography
Welcome to the technical support center for L-Arabitol separation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for this compound analysis?
A1: this compound is typically analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC methods often utilize ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns. For the separation of this compound from its enantiomer, D-Arabitol, chiral chromatography is necessary, which can be performed using either HPLC or GC with a chiral stationary phase.[1][2]
Q2: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A2: Poor peak shape is a common issue in chromatography.
-
Peak tailing is often caused by secondary interactions between this compound and the stationary phase, such as interactions with residual silanols on silica-based columns.[1][3][4] Other causes can include column contamination, excessive dead volume in the system, or an inappropriate mobile phase pH.[3][5]
-
Peak fronting can be a sign of column overloading or a sample solvent that is stronger than the mobile phase.[3]
Q3: My retention time for this compound is inconsistent. What could be the cause?
A3: Fluctuations in retention time can be attributed to several factors, including unstable temperature, changes in mobile phase composition, or inconsistent flow rates.[6] It is also important to ensure the column is properly equilibrated before each injection.
Q4: I am having trouble separating this compound from other sugar alcohols in my sample. What can I do?
A4: Co-elution with other sugar alcohols is a frequent challenge due to their similar structures. To improve resolution, you can try optimizing the mobile phase composition, adjusting the column temperature, or changing the stationary phase.[1] Ion-exchange columns, such as those with a calcium or lead form, are often effective for separating sugar alcohols.[7]
Q5: How can I separate this compound from its D-enantiomer?
A5: The separation of L- and D-Arabitol requires a chiral stationary phase (CSP). This can be achieved through either chiral HPLC or chiral GC.[1][2][8] For GC analysis, derivatization of the arabitol enantiomers is typically required before separation on a chiral column.[2][8][9]
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Tailing
-
Symptom: The back half of the this compound peak is wider than the front half.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: If using a silica-based column, free silanol groups can interact with the hydroxyl groups of this compound.
-
Solution: Add a competing base (e.g., 0.1% triethylamine) to the mobile phase or switch to a column with better end-capping.[1]
-
-
Column Contamination: Buildup of sample matrix components on the column.
-
Solution: Wash the column with a strong solvent according to the manufacturer's instructions.[1]
-
-
Mobile Phase pH: An incorrect pH can affect the interaction between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH to find the optimal condition for symmetrical peaks.[5]
-
-
Dead Volume: Excessive volume between the injector, column, and detector.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
-
-
Issue: Poor Resolution/Co-elution
-
Symptom: this compound peak overlaps with other component peaks.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is not providing adequate selectivity.
-
Solution: Adjust the solvent ratios or try different organic modifiers.
-
-
Inappropriate Column: The stationary phase is not suitable for the separation.
-
Solution: Consider a column with a different selectivity, such as an ion-exchange column (e.g., Aminex HPX-87 series) for general sugar alcohol separation.[7]
-
-
Incorrect Temperature: Temperature can influence selectivity.
-
Solution: Optimize the column temperature. Lower temperatures often enhance selectivity in chiral separations.[1]
-
-
GC Troubleshooting
Issue: No/Poor Enantiomeric Separation (D/L-Arabitol)
-
Symptom: A single peak is observed instead of two separate peaks for D- and this compound.
-
Possible Causes & Solutions:
-
Incorrect Column: A non-chiral column is being used.
-
Solution: A chiral stationary phase is mandatory for enantiomer separation (e.g., beta-Dex 120).[8]
-
-
Suboptimal Temperature Program: The temperature ramp is not effective for separation.
-
Solution: Optimize the temperature gradient, including the initial temperature, ramp rate, and final temperature.
-
-
Improper Derivatization: Incomplete or inconsistent derivatization of the arabitol enantiomers.
-
Experimental Protocols & Data
HPLC Method for this compound in Fermentation Broth
This method is suitable for the quantification of this compound in fermentation samples.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be filtered through a 0.45 µm filter before injection.[7]
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Aminex HPX-87H |
| Mobile Phase | 5 mM H₂SO₄ |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
Reference: Based on methods for sugar alcohol analysis in fermentation broths.[7]
GC Method for Chiral Separation of D/L-Arabitol
This method is designed for the separation and quantification of D- and this compound enantiomers, often used in clinical diagnostics.
-
Sample Preparation & Derivatization: Samples (e.g., urine) are filtered, and may undergo extraction and evaporation steps. The dried residue is then derivatized with an agent like trifluoroacetic anhydride (B1165640) (TFAA).[2][8][9]
-
Chromatographic Conditions:
| Parameter | Value |
| Column | beta-Dex 120 (60 m x 0.25 mm I.D.) |
| Carrier Gas | Helium or Nitrogen |
| Injector | Splitless |
| Temperature Program | Example: Start at 70°C, ramp at 5°C/min to 120°C |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL |
Reference: Based on established methods for D/L-arabinitol ratio determination.[8][10]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for GC chiral separation of arabitol.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. mastelf.com [mastelf.com]
- 5. bvchroma.com [bvchroma.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]
- 8. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. umu.diva-portal.org [umu.diva-portal.org]
Enhancing L-Arabitol dehydrogenase activity and stability
Welcome to the technical support center for L-Arabitol Dehydrogenase (LAD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing LAD activity and stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound Dehydrogenase.
Issue 1: Low or No Enzymatic Activity After Purification
| Possible Cause | Suggested Solution |
| Incorrect Assay Conditions | Verify the optimal pH and temperature for your specific LAD. Many fungal LADs exhibit optimal activity at a pH of around 9.4-9.5 and temperatures between 40-50°C.[1][2] Ensure the correct cofactor (typically NAD+) is present in sufficient concentration (e.g., 1.36 mM).[3] |
| Enzyme Denaturation | Avoid harsh purification conditions. Use appropriate buffers and consider adding stabilizing agents like glycerol (B35011). Store the purified enzyme at appropriate temperatures (-20°C or -80°C) and consider the use of cryoprotectants like PEG for long-term stability.[4] |
| Presence of Inhibitors | Ensure all reagents are free of contaminants. Some metal ions or chelating agents like EDTA can inhibit dehydrogenase activity.[3] |
| Improper Protein Folding | If expressing recombinantly, especially in E. coli, improper folding can lead to inactive protein. Try optimizing expression conditions by lowering the induction temperature (e.g., 18-25°C) and inducer concentration (e.g., lower IPTG concentration).[5] Co-expression with chaperones may also improve folding. |
| Substrate Specificity | Confirm that you are using the correct substrate. While the enzyme is this compound Dehydrogenase, some homologs may have higher affinity for other polyols like xylitol (B92547) or sorbitol.[1][3] |
Issue 2: Poor Thermostability of LAD
| Possible Cause | Suggested Solution |
| Inherent Enzyme Property | The wild-type enzyme may have intrinsically low thermostability. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Screen a range of buffers and pH values to find the optimal conditions for long-term storage and activity at higher temperatures. |
| Protein Aggregation | At elevated temperatures, proteins can unfold and aggregate. Including additives like glycerol (10-20%), trehalose, or low concentrations of non-ionic detergents in the storage buffer can help prevent aggregation. |
| Oxidation | Cysteine residues can be prone to oxidation, leading to loss of stability. Adding reducing agents like DTT or TCEP to the storage buffer can mitigate this. |
Issue 3: Low Expression Yield of Recombinant LAD
| Possible Cause | Suggested Solution |
| Codon Bias | The codon usage of your LAD gene may not be optimal for the expression host (e.g., E. coli). Synthesize a codon-optimized version of the gene.[5] |
| Toxicity of the Protein | High-level expression of LAD might be toxic to the host cells. Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression before induction.[5][6] |
| Inclusion Body Formation | Overexpression can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. Lower the induction temperature, reduce the inducer concentration, or try a different expression strain.[5] |
| Plasmid Instability | If using ampicillin (B1664943) as a selection marker, it can be degraded by β-lactamase, leading to loss of the expression plasmid. Consider using carbenicillin, which is more stable.[5] |
Frequently Asked Questions (FAQs)
1. How can I improve the catalytic activity of my this compound Dehydrogenase?
Improving the catalytic activity of LAD can be approached through protein engineering techniques such as site-directed mutagenesis and directed evolution.[7][8][9] Site-directed mutagenesis involves making specific changes to the amino acid sequence based on structural information or homology modeling to identify key residues in the active site.[8] Directed evolution involves generating a library of random mutants, for example through error-prone PCR, and then screening for variants with enhanced activity.[7][10]
2. What strategies can be employed to enhance the thermostability of LAD?
Thermostability can be enhanced through directed evolution by screening for mutants that retain activity after heat treatment.[7][11] Rational design based on the protein's structure can also be used to introduce mutations that are predicted to increase stability, such as by introducing disulfide bonds, filling internal cavities, or improving core packing.
3. Is it possible to change the cofactor specificity of LAD from NAD+ to NADP+?
Yes, the cofactor specificity of LAD can be altered through site-directed mutagenesis. By analyzing the crystal structure and identifying the residues that interact with the adenosine (B11128) ribose of the NAD+ cofactor, specific mutations can be introduced to favor the binding of NADP+. For example, in Neurospora crassa LAD, mutating key residues in the cofactor binding site has been shown to almost completely switch the cofactor specificity from NAD+ to NADP+.[12]
4. What are the key parameters to consider in an LAD activity assay?
A standard LAD activity assay is typically performed spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.[13][14] Key parameters to control include:
-
pH: Typically optimal around pH 9.0-10.0.[1]
-
Temperature: Often optimal around 40°C.[1]
-
Substrate Concentration: Use a saturating concentration of this compound.
-
Cofactor Concentration: Ensure NAD+ is not limiting.
-
Enzyme Concentration: The amount of enzyme should result in a linear reaction rate for a reasonable period.
5. How can I troubleshoot the formation of inclusion bodies during recombinant LAD expression?
Inclusion body formation is a common issue with recombinant protein expression in E. coli. To address this, you can try the following:
-
Lower the expression temperature: Inducing expression at a lower temperature (e.g., 15-20°C) slows down protein synthesis, which can promote proper folding.[5]
-
Reduce inducer concentration: Using a lower concentration of the inducer (e.g., IPTG) can also slow down the rate of protein expression.[5]
-
Use a different expression host: Some E. coli strains are specifically designed to aid in the folding of difficult proteins.
-
Co-express with chaperones: Molecular chaperones can assist in the proper folding of your protein.
-
Add 1% glucose to the culture medium during expression. [5]
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Engineered this compound Dehydrogenases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Meyerozyma caribbica XDH/LAD | This compound | 31.1 | - | 0.11 | 9.5 | 40 | [1] |
| Meyerozyma caribbica XDH/LAD | Xylitol | 16.1 | - | 1.12 | 9.5 | 40 | [1] |
| Neurospora crassa LAD (Wild-Type) | This compound | 1.4 | 235 | 168 | - | - | [12] |
| Neurospora crassa LAD (Mutant with altered cofactor specificity) | This compound | 4.0 | - | - | - | - | [12] |
| Oenococcus oeni β-glucosidase (Mutant III) | p-NPG | 18.2% decrease | - | 2.81x increase | 3.5 | 50 | [8] |
| Oenococcus oeni β-glucosidase (Mutant IV) | p-NPG | 33.3% decrease | - | 3.18x increase | 4.0 | 45 | [8] |
Note: Some kcat values were not reported in the source literature.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for LAD Activity
This protocol is a general guideline for measuring LAD activity by monitoring the reduction of NAD+.
-
Prepare the reaction mixture: In a 1 mL cuvette, combine the following in a suitable buffer (e.g., 100 mM Glycine-NaOH, pH 9.5):
-
Buffer: 850 µL
-
NAD+ solution (e.g., 20 mM stock): 50 µL (final concentration 1 mM)
-
This compound solution (e.g., 200 mM stock): 50 µL (final concentration 10 mM)
-
-
Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 40°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 50 µL of the purified LAD enzyme solution to the cuvette and mix gently by inverting.
-
Measure absorbance: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculate activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the curve. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity in Units (µmol of NADH formed per minute).
Protocol 2: Site-Directed Mutagenesis for LAD Engineering
This protocol outlines a general workflow for creating specific mutations in the LAD gene.
-
Template Plasmid Preparation: Isolate high-purity plasmid DNA containing the wild-type LAD gene.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mismatch in the middle.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated template DNA.
-
Transformation: Transform the mutated plasmid into a suitable E. coli strain (e.g., DH5α).
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Once the mutation is confirmed, express the mutant protein and characterize its activity and stability.
Visualizations
Caption: Troubleshooting workflow for low this compound Dehydrogenase activity.
Caption: A typical directed evolution cycle for improving LAD properties.
References
- 1. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and stability analysis of a modified lactate dehydrogenase (LDH) test method to be employed for an in vitro viable skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. Thermostability enhancement of GH 62 α-L-arabinofuranosidase by directed evolution and rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Site‐directed mutagenesis improves the practical application of L‐glutamic acid decarboxylase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed evolution of a thermostable esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermostability Enhancement of GH 62 α-l-Arabinofuranosidase by Directed Evolution and Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. Frontiers | Recombinant production, purification, and biochemical characterization of a novel L-lactate dehydrogenase from Bacillus cereus NRC1 and inhibition study of mangiferin [frontiersin.org]
Technical Support Center: L-Arabitol Mass Spectrometry Analysis
Welcome to the technical support center for L-Arabitol mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects in mass spectrometry are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1][3] These effects are a significant concern in complex biological matrices where endogenous and exogenous compounds can interfere with the ionization of this compound.[2]
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between samples.
-
Inaccurate quantification, with results differing from expected values.
-
Significant variation in analyte signal when analyzing samples from different biological sources.
-
Peak shape distortion, such as splitting or tailing, which can be exacerbated by matrix components.[4]
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A drifting baseline or high background noise in the chromatogram.[4]
Q3: How can I confirm that matrix effects are influencing my results?
A3: A common method to assess matrix effects is the post-extraction spike analysis.[5] This involves comparing the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A significant difference between the two signals indicates the presence of matrix effects. A recovery of less than 100% suggests ion suppression, while a recovery greater than 100% points to ion enhancement.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A4: A stable isotope-labeled internal standard is a form of this compound where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[6] SIL-IS are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled this compound.[6][7] This means they co-elute with this compound and experience the same matrix effects. By adding a known amount of the SIL-IS to each sample, any signal suppression or enhancement affecting the native this compound will also affect the SIL-IS to the same degree, allowing for accurate correction and quantification.[8]
Q5: When should I use matrix-matched calibrators?
A5: Matrix-matched calibrators are recommended when a suitable stable isotope-labeled internal standard for this compound is not available or as an additional measure to ensure accuracy.[9][10] These calibrators are prepared by spiking known concentrations of this compound into a blank matrix that is representative of the study samples.[10] This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples are affected similarly by the matrix components.[9][10]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of this compound.[11][12] |
| * Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[11][13] | |
| * Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering peaks.[1] | |
| * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will co-elute and experience the same suppression, allowing for accurate correction.[8] | |
| Instrument Contamination | The ion source or other mass spectrometer components may be contaminated.[4] |
| * Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source.[4][14] | |
| * Check for Clogs: Ensure the sample path is free from obstructions.[14] | |
| Inappropriate Sample Concentration | The concentration of this compound in the injected sample is too low or too high, leading to poor ionization or detector saturation.[15] |
| * Concentrate or Dilute the Sample: Adjust the sample concentration to fall within the optimal range for your instrument.[5] |
Issue 2: High Variability and Poor Reproducibility in this compound Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The composition of the matrix varies significantly between samples, causing unpredictable ion suppression or enhancement. |
| * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[6][7] | |
| * Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration curves in a pooled blank matrix to average out variability.[16] | |
| Sample Preparation Inconsistency | The sample preparation procedure is not robust, leading to variable recovery of this compound. |
| * Optimize and Validate the Sample Preparation Method: Ensure each step of your SPE or LLE protocol is optimized and consistently applied. | |
| * Automate Sample Preparation: If possible, use automated systems to minimize human error.[17] | |
| Carryover | Residual this compound from a previous high-concentration sample is affecting the current analysis.[4] |
| * Optimize Wash Solvents: Use a strong solvent in the autosampler wash sequence to effectively clean the injection needle and loop. | |
| * Inject Blank Samples: Run blank solvent injections between samples to assess and mitigate carryover.[14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is a general guideline for removing polar interferences from aqueous samples like plasma or urine prior to this compound analysis. The specific sorbent and solvents should be optimized for your particular matrix.
-
Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18) for retaining non-polar to moderately polar compounds while allowing polar this compound to pass through, or a mixed-mode sorbent for more complex matrices.[18][19]
-
Conditioning: Condition the SPE cartridge by passing a solvent that will wet the sorbent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with the same solvent as your sample matrix (e.g., water or a buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.
-
Elution: Elute the retained this compound with a stronger solvent (e.g., methanol (B129727) or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13]
-
Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) that is immiscible with your aqueous sample and in which this compound has some solubility.[13][20]
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in a neutral form to facilitate its partitioning into the organic solvent.[13]
-
Extraction: Mix the sample with the organic solvent vigorously (e.g., by vortexing) to allow for the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing this compound.
-
Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection.
Protocol 3: Derivatization of this compound for GC-MS Analysis
Derivatization is often necessary for the analysis of polar and non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[21] This process converts this compound into a more volatile and thermally stable derivative. A common method is silylation.
-
Sample Drying: Ensure the sample extract containing this compound is completely dry, as moisture can interfere with the derivatization reaction.
-
Oximation (Optional but Recommended): To reduce the number of derivative peaks, first perform an oximation step. Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample, vortex, and incubate (e.g., at 37°C for 90 minutes).[22]
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the mixture.[22]
-
Reaction: Vortex the mixture and incubate (e.g., at 37°C for 30 minutes) to allow the reaction to complete.[22]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following tables summarize the expected impact of different strategies on mitigating matrix effects in this compound analysis. The values are illustrative and the actual effectiveness will depend on the specific matrix and analytical conditions.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Reduction in Ion Suppression | Analyte Recovery | Throughput |
| Dilute-and-Shoot | Low (0-20%) | High (>95%) | High |
| Protein Precipitation | Low to Moderate (20-50%) | Moderate (80-95%) | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (50-80%) | Moderate to High (70-95%) | Moderate |
| Solid-Phase Extraction (SPE) | High (70-95%) | High (85-100%) | Low to Moderate |
Table 2: Effectiveness of Different Internal Standard Strategies
| Internal Standard Strategy | Correction for Matrix Effects | Cost | Availability for this compound |
| No Internal Standard | None | N/A | N/A |
| Analogue Internal Standard | Partial | Low to Moderate | May be available |
| Stable Isotope-Labeled IS | Excellent | High | May require custom synthesis[23] |
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. zefsci.com [zefsci.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix-matched calibrators are necessary for robust and high-quality dried blood spots lead screening assays by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 19. Solid Phase Extraction Explained [scioninstruments.com]
- 20. mdpi.com [mdpi.com]
- 21. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 22. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MS/MS Screening Standards and Mixes â Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Optimization of L-Arabitol Accumulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for L-Arabitol accumulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low this compound Yield
Q1: My fermentation is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low this compound yield is a common issue that can be attributed to several factors related to culture conditions and microbial metabolism. Here are the key aspects to investigate:
-
Sub-optimal Culture Parameters: Environmental factors such as temperature, pH, and aeration play a crucial role in this compound production.[1][2] Ensure these are optimized for your specific yeast strain. For instance, the optimal temperature for Debaryomyces hansenii SBP-1 has been found to be 30°C.[3][4] For Scheffersomyces shehatae strain 20BM-3, a pH of 4.0 and a temperature of 32°C were found to be optimal.[5]
-
Inappropriate Carbon Source Concentration: The concentration of the carbon source, such as glycerol (B35011) or glucose, significantly impacts yield. For D. hansenii SBP-1, increasing the initial glycerol concentration to 150 g/L improved the arabitol yield to approximately 50% (w/w).[3][4] In another study with Zygosaccharomyces siamensis kiy1, a maximum arabitol production of 101.4 g/L was achieved with a 30% glucose concentration.[6]
-
Nutrient Limitation or Excess: The balance of nitrogen and phosphate (B84403) in the medium is critical. In some cases, limiting nitrogen can redirect metabolic flux towards arabitol synthesis. For instance, with Wickerhamomyces anomalus WC 1501, the highest arabitol production was achieved in the absence of ammonium (B1175870) and the presence of 3 g/L yeast extract.[7] Conversely, fermentation in a medium with excess nitrogen may decrease the arabitol yield and increase biomass.[1]
-
Inadequate Aeration: Very low dissolved oxygen concentrations or anaerobic conditions can inhibit polyol yields.[3][4] It is important to maintain a positive level of dissolved oxygen.[7] For some yeasts, an aeration rate between 0.6 and 1.0 vvm is integral for arabitol accumulation.[1]
-
Strain-Specific Characteristics: The choice of yeast strain is fundamental. Different species and even different strains within the same species can have vastly different this compound production capabilities. Screening various osmotolerant yeasts is a recommended starting point.[3][4]
Issue 2: Slow or Incomplete Substrate Consumption
Q2: My yeast strain is not fully consuming the carbon source (e.g., glycerol, glucose), leading to a prolonged fermentation time. What could be the problem?
A2: Incomplete substrate utilization can be a bottleneck in achieving high this compound productivity. Consider the following troubleshooting steps:
-
Osmotic Stress: High concentrations of the carbon source or salts can cause osmotic stress, inhibiting cell growth and metabolism.[3][4] While some yeasts are osmotolerant, excessively high initial substrate concentrations can be detrimental. For D. hansenii SBP-1, high salt concentrations (≥50 g/L) negatively affected arabitol production.[3][4]
-
Sub-optimal pH: The pH of the culture medium can drift during fermentation. Maintaining the optimal pH for your specific strain is crucial for enzymatic activity and nutrient uptake. The optimal pH for arabitol production by Candida parapsilosis 27RL-4 was found to be 5.5.[8]
-
Nutrient Deficiencies: Ensure that the medium is not lacking essential nutrients, such as specific vitamins or trace elements that are necessary for robust cell growth and metabolic activity.
-
Presence of Inhibitors: If using crude substrates like raw glycerol from biodiesel production or lignocellulosic hydrolysates, inhibitors may be present that hinder yeast metabolism.[9] Pre-treatment of the substrate may be necessary.
Issue 3: Significant Byproduct Formation
Q3: My fermentation is producing significant amounts of other polyols (e.g., xylitol (B92547), glycerol) or ethanol (B145695), which complicates downstream processing. How can I minimize byproduct formation?
A3: The formation of byproducts is a common challenge in microbial fermentations. Here's how to address it:
-
Strain Selection: Some yeast strains naturally produce a mixture of polyols.[3] Screening for strains that predominantly produce this compound is a key strategy. For example, several Debaryomyces hansenii strains were found to produce arabitol as the predominant metabolite.[3][4]
-
Metabolic Engineering: If feasible, genetically modifying the production strain can redirect metabolic pathways to favor this compound accumulation and reduce byproduct synthesis.[10] For instance, replacing an L-arabinose-preferring endogenous xylose reductase with a D-xylose-preferring heterologous one in Candida tropicalis helped to minimize arabitol formation during xylitol production.[11]
-
Control of Aeration: The level of dissolved oxygen can influence the metabolic fate of the carbon source. Under certain aeration conditions, some yeasts may favor ethanol production over polyol accumulation.
-
Substrate Purity: The presence of other sugars in the substrate can lead to the production of different polyols. For example, L-arabinose in hemicellulosic hydrolysates can be converted to arabitol, which can interfere with xylitol crystallization.[11]
Data Presentation: Optimized Culture Conditions for this compound Production
The following tables summarize quantitative data on optimal culture conditions for this compound production from various studies.
Table 1: Optimal Culture Conditions for this compound Production by Different Yeast Strains
| Yeast Strain | Carbon Source | Optimal Temperature (°C) | Optimal pH | Key Findings |
| Debaryomyces hansenii SBP-1 | Glycerol | 30 | - | Yield improved with increasing initial glycerol up to 150 g/L.[3][4] |
| Scheffersomyces shehatae 20BM-3 | L-Arabinose | 32 | 4.0 | Optimal shaking frequency was 150 rpm.[5] |
| Candida parapsilosis 27RL-4 | L-Arabinose | 32 | 5.5 | High yields were also obtained at 200 rpm.[8] |
| Zygosaccharomyces siamensis kiy1 | Glucose | - | - | Maximum production at 30% glucose concentration.[6] |
| Wickerhamomyces anomalus WC 1501 | Glycerol | 30 | - | Ammonium limitation enhanced production. |
Table 2: Media Composition for this compound Production
| Yeast Strain | Carbon Source (g/L) | Nitrogen Source (g/L) | Other Components (g/L) |
| Wickerhamomyces anomalus WC 1501 | Glycerol (20) | Yeast Extract (3), (NH₄)₂SO₄ (2) | KH₂PO₄ (3), K₂HPO₄ (1), MgSO₄·7H₂O (1) |
| Candida parapsilosis 27RL-4 | L-Arabinose (20) | Yeast Extract (2), Malt Extract (3), (NH₄)₂SO₄ (1) | KH₂PO₄ (3)[8] |
| Zygosaccharomyces siamensis kiy1 | Glycerol (200) | Yeast Extract (10), Polypeptone (5) | -[6] |
Experimental Protocols
1. Media Preparation and Sterilization
Objective: To prepare a sterile growth medium for the cultivation of yeast for this compound production.
Materials:
-
Carbon source (e.g., Glycerol, Glucose, L-Arabinose)
-
Nitrogen source (e.g., Yeast Extract, (NH₄)₂SO₄)
-
Phosphate source (e.g., KH₂PO₄, K₂HPO₄)
-
Magnesium sulfate (B86663) (MgSO₄·7H₂O)
-
Deionized water
-
Autoclave
Procedure:
-
Weigh the required amounts of each medium component according to the desired recipe (refer to Table 2 for examples).
-
Dissolve the components in deionized water in a flask or bioreactor vessel.
-
Adjust the pH to the desired value using sterile acid or base.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Allow the medium to cool to the desired inoculation temperature before introducing the yeast culture.
2. Fermentation for this compound Production
Objective: To cultivate a yeast strain under controlled conditions to maximize this compound accumulation.
Materials:
-
Sterile culture medium
-
Yeast inoculum
-
Shaker incubator or bioreactor
-
pH meter
-
Dissolved oxygen probe (for bioreactor)
Procedure:
-
Inoculate the sterile medium with a pre-culture of the selected yeast strain (typically 5-10% v/v).
-
Incubate the culture at the optimal temperature and agitation speed (e.g., 30°C and 200 rpm).
-
Monitor and control the pH and dissolved oxygen levels throughout the fermentation, if using a bioreactor.
-
Collect samples aseptically at regular intervals to measure cell growth (e.g., by optical density at 600 nm), substrate consumption, and this compound concentration.
-
Continue the fermentation until maximum this compound concentration is reached or the carbon source is depleted.
3. Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in fermentation samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[12][13]
-
Appropriate HPLC column (e.g., amino-based or C18 column).[13][14]
-
Mobile phase (e.g., acetonitrile:water mixture).[14]
-
This compound standard of known concentration.
-
Syringe filters (0.22 µm or 0.45 µm).
Procedure:
-
Prepare a standard curve by diluting a stock solution of this compound to several known concentrations.
-
Prepare fermentation samples by centrifuging to remove cells and then filtering the supernatant through a syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Run the analysis using an isocratic or gradient elution method with the appropriate mobile phase and flow rate.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Quantify the this compound concentration in the samples by comparing the peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound production optimization.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of arabitol from glycerol: strain screening and study of factors affecting production yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Zygosaccharomyces siamensis kiy1 as a novel arabitol-producing yeast and its arabitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 9. Production of D-arabitol from raw glycerol by Candida quercitrusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
Strategies to reduce L-Arabitol contamination in xylitol production
Welcome to the technical support center for xylitol (B92547) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to L-Arabitol contamination during xylitol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in xylitol production?
A: this compound is a sugar alcohol (polyol) that is structurally similar to xylitol. In biotechnological xylitol production, which often uses hemicellulosic hydrolysates from plant biomass as a raw material, L-arabinose is present alongside D-xylose. The enzymes responsible for converting D-xylose to xylitol, particularly xylose reductases (XR), can have broad substrate specificity. These non-specific enzymes can also reduce L-arabinose to the undesirable byproduct this compound.[1] The primary concern with this compound contamination is its interference with the downstream purification process, specifically the crystallization of xylitol, which can reduce the final product yield and purity.[1][2]
Q2: What are the primary sources of this compound contamination?
A: The main source of this compound contamination is the presence of L-arabinose in the fermentation feedstock.[1] Lignocellulosic biomass, a common and cost-effective raw material, contains both D-xylose and L-arabinose. During fermentation, microorganisms such as Candida tropicalis utilize xylose reductase (XR) to convert D-xylose to xylitol. However, many native XRs also exhibit activity towards L-arabinose, converting it into this compound.[1][3] Therefore, the choice of raw material and the specificity of the microbial enzymes are critical factors.
Q3: How can I detect and quantify this compound in my xylitol samples?
A: Several analytical techniques are available for the detection and quantification of this compound and xylitol. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS).[4][5] Other effective methods include Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[6][7][8] Capillary Electrophoresis (CE) is another established method for separating and quantifying sugar alcohols.[4][5]
Troubleshooting Guide: High this compound Contamination
This guide provides a systematic approach to diagnosing and resolving issues of high this compound contamination in your xylitol production experiments.
Issue: Unexpectedly high levels of this compound detected in the final product.
Step 1: Verify Raw Material Composition
-
Question: Have you analyzed the concentration of L-arabinose in your hemicellulosic hydrolysate or feedstock?
-
Action: Quantify the L-arabinose content in your starting material. High initial concentrations of L-arabinose are a direct precursor to this compound formation.
Step 2: Evaluate the Microbial Strain's Specificity
-
Question: Is your microbial strain known for high this compound co-production?
-
Action: Review the literature for the specific strain you are using. Many wild-type yeasts, like Candida tropicalis, possess non-specific xylose reductases.[1] Consider screening for alternative strains with higher selectivity for D-xylose, such as Barnettozyma populi.[9]
Step 3: Optimize Fermentation Conditions
-
Question: Are your fermentation parameters (pH, temperature, aeration) optimized to minimize byproduct formation?
-
Action: Systematically vary and optimize fermentation conditions. For instance, pH has been shown to be a critical parameter, with an optimal pH of 6.0 noted for xylitol production by B. populi.[9] Aeration strategies, such as a two-stage approach, can also mitigate the production of inhibitory compounds like ethanol, which can affect metabolic fluxes.[9]
Step 4: Consider Metabolic Engineering Strategies
-
Question: Can the metabolic pathways of your production strain be modified?
-
Action: If you have the capabilities, consider metabolic engineering approaches. A proven strategy is to replace the native, non-specific xylose reductase with a heterologous XR that has a higher preference for D-xylose over L-arabinose. Another approach is to engineer the L-arabinose assimilation pathway to divert L-arabinose towards cell growth instead of reduction to this compound.[1]
Step 5: Refine Downstream Purification Processes
-
Question: Is your purification process efficient at separating this compound from xylitol?
-
Action: this compound complicates xylitol crystallization.[2] Explore alternative purification methods. One novel approach involves using a secondary microorganism, such as Bacillus megaterium, which selectively consumes other sugar alcohols like xylitol and sorbitol but not this compound, allowing for its removal from mother liquor.[10][11][12] While this is for purifying this compound, the principle of selective microbial consumption could be adapted for xylitol purification.
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for addressing high this compound contamination.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on strategies to reduce this compound.
Table 1: Comparison of Engineered vs. Control Candida tropicalis Strains
| Strain Type | L-Arabinose Consumed (g/L) | This compound Produced (g/L) | Xylitol Productivity Improvement | Reference |
| Control (BSXDH-3) | 9.9 | 9.5 | - | [1] |
| Control (KNV) | 9.9 | 8.3 | - | [1] |
| Engineered (JY) | 10.5 | 0.0 | +16% to +42% | [1] |
Table 2: Performance of Barnettozyma populi Y-12728 for Xylitol Production
| Substrate | Initial Substrate Conc. (g/L) | Xylitol Produced (g/L) | Fermentation Time (h) | Reference |
| D-Xylose | 50 | 31.2 ± 0.4 | 62 | [9] |
Table 3: Microbiological Purification of this compound from Xylitol Mother Liquor
| Microorganism | Process | Initial Material | Final Purity | Reference |
| Bacillus megaterium BM314 | Fermentative Purification | Xylitol Mother Liquor (50 g/L) | 80% (this compound) | [10][11] |
| Bacillus megaterium BM314 | Post-Purification Crystallization | Fermentation Broth | 98.5% (this compound) | [10][11] |
Experimental Protocols
Protocol 1: Metabolic Engineering of Candida tropicalis for Arabitol-Free Xylitol Production
This protocol is a summary of the methodology described by Yoon et al. (2011).[1]
Objective: To replace the endogenous, non-specific xylose reductase (XR) in C. tropicalis with a D-xylose-specific XR and to introduce an L-arabinose assimilation pathway to eliminate this compound byproduct formation.
Methodology:
-
Strain and Plasmids: Use Candida tropicalis as the host strain. Construct plasmids for gene disruption and expression.
-
Gene Disruption: Disrupt the endogenous L-arabinose-preferring XR gene using a disruption cassette.
-
Heterologous Gene Expression:
-
Select a D-xylose-preferring heterologous XR gene.
-
Codon-optimize and synthesize genes for the L-arabinose assimilation pathway (araA from Bacillus licheniformis, araB and araD from Escherichia coli).
-
Clone these genes into an expression vector suitable for C. tropicalis.
-
-
Transformation: Transform the engineered plasmids into the XR-disrupted C. tropicalis strain.
-
Fermentation:
-
Cultivate the engineered and control strains in a defined fermentation medium containing both D-xylose and L-arabinose.
-
A typical medium might contain yeast nitrogen base, sugars (e.g., 100 g/L D-xylose, 10 g/L L-arabinose), and other necessary nutrients.
-
Maintain fermentation conditions (e.g., 30°C, 200 rpm).
-
-
Analysis: Monitor the consumption of sugars (D-xylose, L-arabinose) and the production of xylitol and this compound over time using HPLC.
Protocol 2: Analytical Quantification of Xylitol and this compound using HPLC
This is a general protocol based on standard analytical methods.[4][5]
Objective: To separate and quantify xylitol and this compound in fermentation broth samples.
Methodology:
-
Sample Preparation:
-
Collect fermentation broth samples at various time points.
-
Centrifuge the samples to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the samples as necessary with ultrapure water to fall within the calibration curve range.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a Refractive Index (RI) detector.
-
Employ a suitable column for sugar alcohol separation, such as a Rezex ROA-Organic Acid H+ column.
-
-
Chromatographic Conditions:
-
Mobile Phase: 0.005 N Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare standard solutions of xylitol and this compound of known concentrations (e.g., 0.1 to 10 g/L).
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Quantify the amount of xylitol and this compound in the samples by comparing their peak areas to the respective calibration curves.
-
Metabolic Pathway and Intervention Strategies
Caption: Metabolic pathways leading to xylitol and this compound, with intervention points.
References
- 1. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Microbiological purification of this compound from xylitol mother liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbiological Purification of this compound from Xylitol Mother Liquor [jmb.or.kr]
Technical Support Center: Refinement of L-Arabitol Extraction Methods from Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the extraction and purification of L-Arabitol from various biological tissues.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the this compound extraction process.
| Question | Answer |
| 1. Why am I observing low or inconsistent yields of this compound in my extracts? | Several factors can contribute to low or variable yields of this compound. Inefficient quenching of metabolic activity can lead to the continued metabolism of this compound, resulting in inaccurate quantification.[1] For yeast and bacterial cells, membranes can become permeable in cold methanol (B129727) solutions, leading to the leakage of intracellular metabolites.[1] Incomplete cell lysis, especially in organisms with robust cell walls like yeast and fungi, will prevent the full release of intracellular this compound.[1] Additionally, significant loss of arabitol can occur during the removal of other polyols, such as glycerol (B35011), with solvent extraction.[2][3] |
| 2. My purified this compound contains significant impurities. How can I improve its purity? | The presence of other polyols, such as xylitol (B92547) and sorbitol, is a common issue as they are often co-produced during fermentation.[2] A multi-step purification process is often necessary to achieve high purity. This can include treatment with activated carbon for decolorization, followed by ion-exchange resins to remove ionic impurities.[2] Crystallization is a key final step; slow cooling of a concentrated this compound solution can yield crystals of approximately 98% purity.[2] For complex mixtures like xylitol mother liquor, a biological purification method using a microorganism that consumes other sugar alcohols but not this compound can be employed to achieve a purity of up to 98.5% after subsequent purification steps.[4] |
| 3. I am having difficulty with the crystallization of this compound. What are the optimal conditions? | Successful crystallization of this compound typically involves concentrating the purified solution to about 70% (w/v).[2] This is followed by a slow cooling process from 70°C down to 4°C.[2] The precipitated crystals can then be collected by centrifugation, washed with 95% ethanol (B145695) to remove residual soluble impurities, and then dried.[2] Another method involves using hot n-butanol (over 103°C) to extract this compound, followed by cooling to induce crystallization.[2] |
| 4. How can I minimize metabolite leakage during the quenching step for intracellular this compound analysis? | To minimize the leakage of intracellular metabolites, it is crucial to use a quenching solution that is sufficiently cold (e.g., -40°C or below) and to introduce the cell suspension rapidly.[1] Studies have indicated that quenching in pure methanol at ≤ -40°C can help prevent leakage.[1] It is also important to minimize the duration of exposure to the quenching solution.[1] |
| 5. What are the most effective methods for cell lysis to ensure complete extraction of this compound from fungal or yeast tissues? | The robust cell walls of fungi and yeast require efficient disruption for complete intracellular metabolite extraction.[1] Common methods include: * Bead Beating: This mechanical method uses small beads to physically break open the cells.[1] * Freeze-Thaw Cycles: Repeated cycles of freezing in liquid nitrogen and thawing can effectively disrupt cell membranes.[1] * Enzymatic Lysis: Enzymes such as lyticase or zymolyase can be used to digest the cell wall, offering a gentler approach.[1] For particularly tough tissues, a combination of these methods, such as enzymatic digestion followed by bead beating, may be necessary to achieve complete lysis.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it extracted?
This compound is a five-carbon sugar alcohol that can be used in the food and pharmaceutical industries as a natural sweetener, a texturing agent, and a dental caries reducer.[2] It is an intermediate in the pentose (B10789219) catabolic pathway in fungi.[5] Extraction from biological sources, particularly through microbial fermentation, is of significant interest as an alternative to costly chemical synthesis methods.[2][6]
2. From which types of tissues can this compound be extracted?
This compound can be extracted from a variety of biological sources, including:
-
Fungal tissues: Many fungi naturally produce this compound as part of their metabolic processes.[5]
-
Yeast: Certain yeast species are effective producers of this compound, especially from substrates like L-arabinose, glucose, and xylose.[2] Osmotolerant yeasts are known to accumulate polyols like arabitol in response to environmental stress.[2]
-
Plant tissues: this compound can be found in plants, often alongside other polyols where it may be involved in osmoprotection and carbohydrate storage.[7] It can be produced from plant biomass-derived sugars.[5]
-
Mammalian tissues and biofluids: this compound can be found in most biofluids, including urine, cerebrospinal fluid, saliva, and blood.[8]
3. What are the key steps in a typical this compound extraction and purification protocol?
A general workflow for this compound extraction and purification from a fermentation broth involves several key stages:
-
Cell Removal: The first step is to separate the microbial cells from the fermentation broth, typically by centrifugation.[2]
-
Decolorization: The resulting supernatant is often treated with activated charcoal to remove colored organic impurities.[2][3]
-
Desalinization: Ion-exchange resins are used to remove salts and other ionic compounds from the broth.[2]
-
Concentration: The clarified and desalinized broth is concentrated, usually through vacuum evaporation, to increase the this compound concentration.[2]
-
Crystallization: this compound is then crystallized from the concentrated solution, often by slow cooling.[2]
-
Crystal Recovery and Washing: The this compound crystals are collected, for example by centrifugation, and washed with a solvent like ethanol to remove remaining impurities.[2]
-
Drying: The final step is to dry the purified this compound crystals.[2]
4. Are there refined methods for improving the efficiency of this compound production and extraction?
Yes, several refined approaches have been developed:
-
Biological Purification: This innovative method uses a microorganism that can selectively consume other sugar alcohols (like xylitol, sorbitol, and mannitol) present in a mixture, leaving behind this compound.[4] This significantly simplifies the downstream purification process.
-
Metabolic Engineering: Genetically modifying microorganisms to enhance the metabolic pathways leading to this compound production can increase yields.[5][9] For instance, deleting genes responsible for this compound re-consumption can boost its accumulation.[5]
-
Process Optimization: Optimizing fermentation conditions such as pH, temperature, aeration, and nutrient composition can significantly improve the production of this compound.[2][6][10][11]
5. What analytical techniques are used to quantify this compound in extracts?
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of this compound and other polyols in biological samples.[5]
Experimental Protocols
Protocol 1: General Protocol for this compound Extraction from Fungal/Yeast Cells for Analytical Purposes
This protocol provides a general framework for the extraction of intracellular this compound for analysis.
1. Quenching Metabolic Activity:
-
Rapidly transfer a known volume of cell culture into a pre-chilled quenching solution (e.g., 60% methanol at -40°C).[1]
-
The volume of the quenching solution should be at least five times the volume of the cell culture to ensure rapid cooling and cessation of metabolic activity.
2. Cell Harvesting:
-
Centrifuge the quenched cell suspension at a low speed (e.g., 4,000 x g) for 5 minutes at 4°C to pellet the cells.[12]
-
Discard the supernatant.
3. Cell Lysis and Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A common solvent mixture is methanol:chloroform:water (2.5:1:1 v/v/v).[12]
-
Disrupt the cells using a suitable method such as bead beating (e.g., 2 cycles of 30 seconds with cooling on ice in between) or several freeze-thaw cycles in liquid nitrogen.[1]
-
Incubate the mixture at -20°C for 1 hour with intermittent vortexing to ensure complete extraction.[12]
4. Sample Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]
-
Carefully collect the supernatant which contains the extracted metabolites.
5. Sample Preparation for Analysis:
-
The extract can be lyophilized to dryness and then derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or resuspended in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC analysis.[12]
Protocol 2: Purification of this compound from a Fermentation Broth
This protocol outlines the steps for purifying this compound from a fermentation broth after microbial production.
1. Broth Clarification:
-
Centrifuge the fermentation broth to remove the microbial cells.[2]
-
Treat the resulting supernatant with activated carbon (e.g., 8 g/L) to decolorize the solution.[3] Stir for a defined period (e.g., 30 minutes) at a controlled temperature and pH (e.g., 30°C, pH 6), then remove the activated carbon by filtration or centrifugation.[3]
2. Ion Exchange Chromatography:
-
Pass the clarified broth through a series of cation and anion exchange resin columns to remove ionic impurities.[2]
3. Concentration:
-
Concentrate the desalinized broth using a vacuum evaporator until the this compound concentration reaches approximately 70% (w/v).[2]
4. Crystallization:
-
Slowly cool the concentrated solution from 70°C to 4°C to induce the crystallization of this compound.[2]
5. Crystal Recovery and Washing:
-
Collect the precipitated crystals by centrifugation.[2]
-
Wash the crystals with cold 95% ethanol to remove any remaining soluble impurities.[2]
6. Drying:
-
Dry the washed crystals under vacuum to obtain pure this compound.[2]
Quantitative Data Summary
Table 1: this compound Production and Purity from Various Methods
| Method | Organism/Source | Substrate | Yield/Titer | Purity | Reference |
| Biological Purification | Bacillus megaterium | Xylitol Mother Liquor | 95% yield | 98.5% | [4] |
| Fermentation & Purification | Debaryomyces hansenii | Glycerol | 66% overall recovery | 95% | [3] |
| Fermentation | Candida parapsilosis | L-arabinose (20 g/L) | 10.42–10.72 g/L | Not specified | [2] |
| Fermentation | Scheffersomyces shehatae | L-arabinose (17.5 g/L) | 6.2 g/L | Not specified | [2] |
| Fed-batch Fermentation | Engineered Zygosaccharomyces rouxii | Glucose | 137.36 g/L | 96.53% | [9] |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Fungal pentose catabolic pathway showing this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbiological purification of this compound from xylitol mother liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (448c) Fermentation Process Optimization for Enhancing D-Arabitol Production Performance in a Novel Strain of Wickerharmomyces Anomalus BKK11-4 | AIChE [proceedings.aiche.org]
- 7. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0001851) [hmdb.ca]
- 9. Sustainable bio-manufacturing of D-arabitol through combinatorial engineering of Zygosaccharomyces rouxii, bioprocess optimization and downstream separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Improving the efficiency of L-Arabitol recovery from mother liquor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of L-Arabitol from mother liquor.
Troubleshooting Guides
This section addresses common issues encountered during this compound recovery experiments.
Crystallization Issues
| Question/Issue | Possible Causes & Solutions |
| 1. This compound crystals are not forming or the yield is very low. | - Insufficient Concentration: The this compound concentration in the mother liquor may be too low for crystallization to occur. Solution: Concentrate the solution by vacuum evaporation until it reaches approximately 70% (w/v) this compound.[1][2] - Incorrect Cooling Protocol: The cooling rate might be too fast, or the final temperature is not low enough. Solution: Employ a slow cooling process, gradually reducing the temperature from 70°C to 4°C.[1][2] - Presence of Impurities: Other polyols (xylitol, sorbitol, mannitol) and ions in the mother liquor can inhibit crystallization. Solution: Implement a purification step before crystallization, such as microbiological purification or ion exchange chromatography, to remove these inhibitors.[1][3] |
| 2. The resulting this compound crystals are impure. | - Co-crystallization of Other Polyols: The mother liquor contains high concentrations of similar polyols that crystallize along with this compound. Solution: Use a selective microbiological purification method to remove interfering polyols like xylitol (B92547), sorbitol, and mannitol (B672) before attempting crystallization.[3] - Inadequate Washing: Residual mother liquor containing impurities remains on the crystal surface. Solution: After centrifugation to collect the crystals, wash them thoroughly with cold 95% ethanol (B145695) to remove any remaining impurities.[1][2] |
| 3. Crystallization happens too quickly, resulting in small, impure crystals. | - Supersaturation is too high: The solution is overly concentrated, leading to rapid, uncontrolled crystal formation. Solution: Slightly dilute the solution with a small amount of solvent before cooling to achieve a more controlled crystallization rate. |
Purification Issues
| Question/Issue | Possible Causes & Solutions |
| 4. Microbiological purification is ineffective; other polyols remain. | - Incorrect Microbial Strain: The bacterial strain used may not be specific for the polyols present in your mother liquor. Solution: Ensure you are using a strain like Bacillus megaterium that is known to metabolize xylitol, sorbitol, and mannitol but not this compound.[3] - Suboptimal Fermentation Conditions: The conditions for microbial growth and metabolism (e.g., aeration, temperature, pH) are not optimal. Solution: Optimize the culture conditions. For instance, B. megaterium requires high aeration for rapid cell growth and metabolism.[2] |
| 5. Low recovery after ion exchange chromatography. | - Incorrect pH and Ionic Strength: The pH of the sample may not be suitable for binding to the ion exchange resin, or the ionic strength may be too high, preventing binding. Solution: Adjust the pH of your sample to be at least 0.5 pH units away from the isoelectric point of this compound for the chosen resin type and ensure the ionic strength is low enough for binding to occur.[4] - Resin Fouling: The resin may be fouled with other contaminants from the mother liquor. Solution: Implement a pre-treatment step, such as activated carbon treatment, to remove color and other organic impurities before ion exchange chromatography.[1][2] |
Frequently Asked Questions (FAQs)
General
| Question | Answer |
| 1. What is the most significant challenge in recovering this compound from mother liquor? | The primary challenge is the presence of other structurally similar polyols, such as xylitol, sorbitol, and mannitol, which makes separation and purification difficult.[1] |
| 2. What is a typical purity and yield I can expect? | With microbiological purification followed by crystallization, you can achieve a final purity of up to 98.5%. The initial microbiological step can yield a purity of around 80% with a 95% recovery of this compound.[3] A process involving activated carbon treatment, acetone (B3395972) and butanol extraction, and crystallization has been shown to yield 66% recovery with 95% purity.[5] |
Methodology
| Question | Answer |
| 3. Why is microbiological purification a preferred method? | It is a highly selective and cost-effective method for removing interfering polyols without the need for harsh chemicals or expensive chromatographic media.[3] |
| 4. What is the purpose of the activated carbon treatment? | Activated carbon is used for decolorization and to remove various organic impurities from the fermentation broth or mother liquor before subsequent purification steps like ion exchange or crystallization.[1][2][5] |
| 5. Can I use other methods like membrane filtration? | While membrane filtration is a potential method for separating molecules of different sizes, its application in separating structurally similar polyols can be challenging. It may be more suitable for initial clarification or desalting steps. |
Data Presentation
Table 1: Comparison of this compound Recovery Methods
| Method | Initial Purity | Final Purity | Overall Yield | Key Process Steps |
| Microbiological Purification & Crystallization | Varies (dependent on mother liquor) | Up to 98.5%[3] | High (initial recovery of 95%)[3] | Fermentation with B. megaterium, centrifugation, decolorization, ion exchange, concentration, crystallization.[3] |
| Solvent Extraction & Crystallization | Varies (dependent on mother liquor) | ~95%[5] | ~66%[5] | Activated carbon treatment, acetone extraction (to remove glycerol), butanol extraction, crystallization.[5] |
Experimental Protocols
1. Microbiological Purification of this compound from Xylitol Mother Liquor
This protocol is based on the use of Bacillus megaterium to selectively remove xylitol, sorbitol, and mannitol.
Materials:
-
Xylitol mother liquor
-
Bacillus megaterium strain capable of metabolizing xylitol, sorbitol, and mannitol but not this compound
-
Fermentation medium
-
Shaker incubator
-
Centrifuge
-
Activated carbon
-
Ion exchange resin
-
Filtration apparatus
Procedure:
-
Inoculation: Inoculate the fermentation medium containing the xylitol mother liquor with the selected Bacillus megaterium strain.
-
Fermentation: Incubate the culture under optimal conditions for bacterial growth and metabolism (e.g., appropriate temperature, pH, and high aeration). Monitor the consumption of the unwanted polyols.
-
Cell Removal: Once the target polyols are consumed, harvest the bacterial cells by centrifugation.
-
Decolorization: Treat the supernatant with activated carbon to remove color and other impurities.
-
Ion Exchange: Pass the decolorized supernatant through an ion exchange resin column to remove ionic impurities.
-
Concentration: Concentrate the purified this compound solution using vacuum evaporation to prepare for crystallization.
2. Crystallization of this compound
This protocol describes the final step to obtain high-purity this compound crystals.
Materials:
-
Concentrated this compound solution (~70% w/v)
-
Heating and cooling water bath
-
Crystallization vessel
-
Centrifuge
-
95% Ethanol (cold)
-
Drying oven or vacuum desiccator
Procedure:
-
Concentration: Ensure the this compound solution is concentrated to approximately 70% (w/v).[1][2]
-
Heating: Gently heat the solution to 70°C to ensure all this compound is dissolved.
-
Slow Cooling: Gradually cool the solution from 70°C to 4°C over an extended period. A slow cooling rate is crucial for forming large, pure crystals.[1][2]
-
Crystal Collection: Once crystallization is complete, collect the precipitated crystals by centrifugation.[1][2]
-
Washing: Wash the collected crystals with cold 95% ethanol to remove any remaining mother liquor and impurities.[1][2]
-
Drying: Dry the purified this compound crystals in a drying oven or under vacuum. The final product should be a white, powdery substance with a purity of up to 98.5%.[1][2][3]
Mandatory Visualization
References
Technical Support Center: Enhancing L-Arabitol Production in Genetically Engineered Yeast
Welcome to the technical support center for the genetic engineering of yeast to enhance L-Arabitol production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain is not producing any this compound. What are the potential reasons?
A1: Several factors could contribute to a lack of this compound production. Consider the following:
-
Incorrect or incomplete metabolic pathway: Ensure that all the necessary heterologous genes for the this compound production pathway have been successfully integrated and are being expressed. For instance, a common bacterial pathway requires the expression of L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-P 4-epimerase.[1]
-
Sub-optimal fermentation conditions: this compound production is sensitive to fermentation parameters. Key factors to optimize include the carbon source (glucose, glycerol (B35011), or L-arabinose), nitrogen levels, pH, and aeration.[2][3]
-
Codon optimization: The codon usage of the heterologous genes may not be optimal for expression in your yeast strain. Codon optimization of the genes to match the codon usage of highly expressed native genes can significantly improve protein expression and subsequent this compound production.[1]
-
Cofactor imbalance: The heterologous pathway may have specific cofactor requirements (e.g., NADPH or NADH). An imbalance between cofactor generation and consumption can limit the efficiency of the pathway.[4]
Q2: The this compound yield from my fermentation is very low. How can I improve it?
A2: Low this compound yield is a common challenge. Here are some strategies to enhance production:
-
Optimize fermentation conditions:
-
Carbon Source: While L-arabinose is the direct precursor, high concentrations of glucose or glycerol have also been shown to support high this compound production.[5] Experiment with different carbon sources and concentrations to find the optimal conditions for your strain.
-
Nitrogen Limitation: In some yeast species, limiting the inorganic nitrogen source can trigger a metabolic shift towards polyol production, including this compound.[2][6]
-
pH and Aeration: The optimal pH and aeration levels can vary between yeast strains. For example, maintaining a controlled pH of around 3.0-6.0 and ensuring adequate oxygen supply (e.g., DOT at 20%) has been shown to improve yields in some cases.[2][3]
-
-
Genetic Engineering Strategies:
-
Overexpression of key enzymes: Identify and overexpress the rate-limiting enzymes in your this compound production pathway.
-
Knockout of competing pathways: Delete genes that divert metabolic flux away from this compound production.
-
Enhance precursor supply: Engineer the central carbon metabolism to increase the intracellular pool of precursors for the this compound pathway.
-
Q3: My yeast strain is producing undesirable byproducts along with this compound. How can I reduce their formation?
A3: The formation of byproducts such as ethanol (B145695) and other polyols is a common issue that can complicate downstream processing.[7] Consider these approaches:
-
Metabolic Engineering:
-
Knockout of byproduct pathways: For example, to reduce ethanol production, you can knock out genes encoding alcohol dehydrogenases.
-
Redirecting carbon flux: Overexpress enzymes in the this compound pathway to outcompete the enzymes in the byproduct pathways for common substrates.
-
-
Fermentation Optimization: Adjusting fermentation conditions such as aeration and carbon-to-nitrogen ratio can sometimes shift the metabolism away from byproduct formation.[2]
-
Downstream Processing: If byproduct formation cannot be completely eliminated, purification methods such as chromatography or crystallization will be necessary.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no expression of heterologous genes | - Inefficient promoter- Incorrect codon usage- Plasmid instability | - Use a strong, well-characterized promoter.- Synthesize codon-optimized versions of your genes.[1]- Integrate the expression cassette into the yeast genome for stable expression. |
| Poor cell growth on L-arabinose as the sole carbon source | - Low activity of L-arabinose isomerase- Inefficient L-arabinose transport into the cell | - Screen for and express an L-arabinose isomerase with higher activity.[1]- Overexpress native or heterologous pentose (B10789219) transporters. |
| Accumulation of intermediate metabolites | - Bottleneck in the metabolic pathway | - Identify the accumulating intermediate using HPLC.- Overexpress the enzyme downstream of the accumulated intermediate. |
| Inconsistent fermentation results | - Variability in inoculum preparation- Fluctuations in fermentation parameters | - Standardize your inoculum preparation protocol.- Use a bioreactor with precise control over pH, temperature, and dissolved oxygen. |
| Difficulty in quantifying this compound | - Co-elution with other compounds in HPLC- Inappropriate HPLC column or mobile phase | - Use a dedicated carbohydrate analysis column (e.g., Aminex HPX-87H).[6]- Optimize the mobile phase and column temperature for better separation. |
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered Yeast Strains and Conditions.
| Yeast Strain | Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wickerhamomyces anomalus WC 1501 | Wild Type | Glycerol | 265 | 0.74 | 0.82 | [5] |
| Yarrowia lipolytica ARA9 | Engineered | Glycerol | 118.5 | 0.49 | 1.10 | [5] |
| Zygosaccharomyces rouxii ZR-5A | Wild Type | Glucose | 149.10 | - | 1.04 | [5] |
| Zygosaccharomyces siamensis kiy1 | Wild Type | Glucose (30%) | 101.4 | 0.34 | - | [5] |
| Hansenula anomala WC 1501 | Wild Type | Glycerol (160 g/L) | 10.0 | 0.12 | - | [2] |
| Hansenula anomala WC 1501 | Wild Type | Glycerol (High C:N ratio) | 17.1 | - | - | [2] |
| Scheffersomyces shehatae 20BM-3 | Wild Type | L-arabinose | 7.97 | 0.36 | - | [7] |
| Debaryomyces nepalensis | Wild Type | Glucose (150 g/L) | 14 | 0.1 | 0.07 | [3] |
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate (B1210297)/Single-Stranded Carrier DNA/PEG Method)
This protocol is a standard method for introducing DNA into Saccharomyces cerevisiae.
Materials:
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc)
-
Single-stranded carrier DNA (ssDNA)
-
50% (w/v) Polyethylene glycol (PEG 3350)[10]
-
Plasmid DNA or PCR product for transformation
-
Selective agar (B569324) plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of sterile water.
-
In a microcentrifuge tube, mix the following in order:
-
100 µL of the yeast cell suspension
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of ssDNA (10 mg/mL)
-
1-5 µg of plasmid DNA or PCR product in up to 14 µL of water
-
-
Vortex the mixture thoroughly.
-
Incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: CRISPR/Cas9-mediated Gene Knockout in Yeast
This protocol outlines the general steps for deleting a target gene using the CRISPR/Cas9 system.
Materials:
-
Yeast strain to be engineered
-
Cas9 expression plasmid
-
gRNA expression plasmid (or a combined Cas9/gRNA plasmid)
-
Repair template DNA (e.g., a PCR product with homology arms flanking a selection marker)
-
Reagents for yeast transformation (see Protocol 1)
-
Selective media
Procedure:
-
Design gRNA: Design a gRNA specific to your target gene using online tools.
-
Clone gRNA: Clone the designed gRNA sequence into a gRNA expression vector.
-
Prepare Repair Template: Amplify a repair template with ~50 bp homology arms upstream and downstream of the target gene's open reading frame. This template can contain a selectable marker.
-
Co-transformation: Co-transform the yeast strain with the Cas9 plasmid, the gRNA plasmid, and the repair template DNA using the lithium acetate method (Protocol 1).
-
Selection: Plate the transformed cells on media that selects for the presence of the plasmids and/or the integrated repair template.
-
Verification: Screen the resulting colonies for the desired gene knockout by colony PCR using primers that flank the target locus. Sequence the PCR product to confirm the deletion.
Protocol 3: Batch Fermentation for this compound Production
This protocol describes a typical batch fermentation setup in a laboratory-scale bioreactor.
Materials:
-
Engineered yeast strain
-
Fermentation medium (e.g., YP medium with the desired carbon source)
-
Bioreactor (e.g., 2.5 L)[3]
-
Sterile air supply
-
pH probe and controller
-
Dissolved oxygen (DO) probe
-
Antifoam agent
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in fermentation medium overnight.
-
Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the pre-culture to a starting OD600 of ~0.5.
-
Fermentation: Set the fermentation parameters:
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600), substrate consumption, and this compound production.
-
Analysis: Analyze the samples by HPLC to quantify the concentrations of substrates and products.[6]
-
Harvest: Once the fermentation is complete (e.g., substrate is depleted), harvest the culture broth for downstream processing.
Visualizations
Caption: Bacterial and fungal pathways for this compound production from L-Arabinose in engineered yeast.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout in yeast.
References
- 1. Codon-Optimized Bacterial Genes Improve l-Arabinose Fermentation in Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Environmental Yeasts for the Fermentative Production of Arabitol from Lactose and Glycerol | Chemical Engineering Transactions [cetjournal.it]
- 3. Production of ethanol and arabitol by Debaryomyces nepalensis: influence of process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing pentose utilization in yeast: the need for novel tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Zygosaccharomyces siamensis kiy1 as a novel arabitol-producing yeast and its arabitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbiological purification of this compound from xylitol mother liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols for marker-free gene knock-out and knock-down in Kluyveromyces marxianus using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overexpression of L-arabinose Reductase for L-Arabitol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the overexpression of L-arabinose reductase for the synthesis of L-arabitol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from gene expression to product analysis.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EXP-01 | Low or no expression of recombinant L-arabinose reductase. | - Suboptimal codon usage: The codon usage of the L-arabinose reductase gene may not be optimized for the expression host (e.g., E. coli, S. cerevisiae).[1][2][3] - Inefficient promoter: The chosen promoter may not be strong enough or properly induced. - Plasmid instability: The expression vector may be unstable in the host organism. - Toxicity of the protein: The overexpressed protein may be toxic to the host cells.[4] | - Codon optimization: Synthesize the gene with codons optimized for your expression host.[1][2][3][5][6] - Promoter selection: Use a strong, inducible promoter (e.g., T7 in E. coli, GAL1/10 in S. cerevisiae). Ensure optimal induction conditions (e.g., IPTG concentration for T7, galactose for GAL).[7] - Vector choice: Use a high-copy-number plasmid or integrate the gene into the host genome for stable expression. - Lower induction temperature: Reduce the induction temperature (e.g., 16-25°C) to decrease protein production rate and reduce toxicity. |
| ENZ-01 | Purified L-arabinose reductase shows low specific activity. | - Improper protein folding: The recombinant protein may be misfolded, especially when expressed at high levels in E. coli. - Absence of necessary cofactors: The enzyme assay may be lacking the required cofactor, NADPH.[8][9] - Incorrect assay conditions: The pH, temperature, or substrate concentration of the enzyme assay may be suboptimal. | - Co-expression of chaperones: Co-express molecular chaperones to assist in proper protein folding. - Solubilization and refolding: If the protein is in inclusion bodies, perform denaturation and refolding protocols. - Cofactor addition: Ensure that the assay buffer is supplemented with an adequate concentration of NADPH (typically 0.2 mM).[8] - Assay optimization: Determine the optimal pH and temperature for the specific L-arabinose reductase. Perform kinetic studies to determine the optimal substrate concentration. |
| FER-01 | Low yield of this compound in fermentation. | - Cofactor imbalance: The regeneration of NADPH may be a limiting factor, leading to a redox imbalance within the cells.[10][11][12] - Byproduct formation: The L-arabinose reductase may have activity towards other sugars (e.g., D-xylose), leading to the formation of byproducts like xylitol (B92547).[8][13] - Suboptimal fermentation conditions: The pH, temperature, aeration, or nutrient composition of the fermentation medium may not be optimal for this compound production.[14][15][16] - Re-consumption of this compound: The host organism may be consuming the produced this compound.[17][18] | - Metabolic engineering of cofactor regeneration: Overexpress genes of the pentose (B10789219) phosphate (B84403) pathway (PPP) to increase NADPH supply.[12] - Enzyme selection: Use an L-arabinose reductase with high specificity for L-arabinose. - Process optimization: Optimize fermentation parameters such as pH, temperature, and aeration. A high C:N ratio may also favor this compound production.[15][16] - Knockout of competing pathways: Delete genes responsible for this compound catabolism or transport in the host strain.[17][18] |
| PUR-01 | Difficulty in purifying this compound from the fermentation broth. | - Presence of interfering compounds: The fermentation broth may contain other sugars, sugar alcohols, or organic acids that co-elute with this compound during chromatography.[19] - Low product concentration: The concentration of this compound in the broth may be too low for efficient crystallization. | - Chromatographic separation: Use ion-exchange chromatography to remove charged impurities, followed by size-exclusion or hydrophobic interaction chromatography for further separation. - Biological purification: Utilize a microorganism that can consume contaminating sugars but not this compound.[20] - Concentration and crystallization: Concentrate the clarified fermentation broth by vacuum evaporation and induce crystallization by slow cooling.[19][21] |
Frequently Asked Questions (FAQs)
Gene Cloning and Expression
Q1: Which expression host is best for producing L-arabinose reductase?
Both Escherichia coli and Saccharomyces cerevisiae are commonly used. E. coli offers rapid growth and high protein yields, but the protein may be misfolded. S. cerevisiae is a eukaryotic host and may provide better folding for fungal enzymes, but protein yields might be lower. The choice depends on the specific enzyme and the downstream application.
Q2: How important is codon optimization for L-arabinose reductase expression?
Codon optimization can significantly improve protein expression levels, especially when expressing a fungal gene in a bacterial host.[1][2][3][5][6] It is highly recommended to synthesize a gene with codons adapted to the expression host's preferences.
Q3: I have cloned my L-arabinose reductase gene into a pBAD vector. What is the optimal L-arabinose concentration for induction?
The optimal L-arabinose concentration for induction with a pBAD vector system can vary depending on the target protein's toxicity and expression level. It is recommended to perform a titration experiment with a range of L-arabinose concentrations (e.g., 0.0002% to 0.2%) to determine the optimal level for your specific construct and host strain.[4][22][23]
Fermentation and this compound Production
Q4: My engineered strain produces xylitol as a major byproduct. How can I reduce its formation?
Xylitol is often produced due to the non-specific activity of some L-arabinose reductases on D-xylose, which may be present in the substrate.[8][13] To minimize xylitol formation, you can:
-
Use a highly purified L-arabinose substrate.
-
Select or engineer an L-arabinose reductase with a higher specificity for L-arabinose over D-xylose.
-
Knock out the endogenous D-xylose reductase genes in your host strain.
Q5: What are the key fermentation parameters to optimize for this compound production?
Key parameters to optimize include:
-
pH: Maintaining a stable pH, often in the range of 5.0-6.0 for yeast, is crucial.
-
Temperature: Typically, fermentations are carried out between 28-30°C.[14]
-
Aeration: Adequate oxygen supply is often necessary for efficient NADPH regeneration.
-
Carbon-to-Nitrogen (C:N) Ratio: A high C:N ratio in the medium can promote the production of polyols like this compound.[15][16]
Q6: How can I address the NADPH cofactor imbalance during this compound synthesis?
The conversion of L-arabinose to this compound is an NADPH-dependent reduction. To ensure a sufficient supply of NADPH, you can:
-
Overexpress key enzymes of the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
-
Engineer the cofactor specificity of other enzymes in the pathway to balance the overall redox state of the cell.[10][11][12]
Product Analysis and Purification
Q7: What is the best method for quantifying this compound in my fermentation samples?
High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is the most common and reliable method for quantifying this compound.[21][24] An Aminex HPX-87H column is often used for the separation of sugars and sugar alcohols.
Q8: How can I purify this compound from the fermentation broth for further analysis?
A typical purification scheme involves:
-
Cell removal: Centrifugation or microfiltration to remove the microbial cells.
-
Decolorization: Treatment with activated carbon to remove colored impurities.
-
Desalting: Ion-exchange chromatography to remove salts and other charged molecules.[19]
-
Concentration: Vacuum evaporation to increase the this compound concentration.
-
Crystallization: Slow cooling of the concentrated syrup to induce this compound crystallization.[19][21] The crystals can then be washed with cold ethanol (B145695) and dried.
Experimental Protocols
Protocol 1: Heterologous Expression of L-arabinose Reductase in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the L-arabinose reductase gene with codons optimized for E. coli.
-
Clone the gene into an expression vector (e.g., pET-28a(+) for an N-terminal His-tag) under the control of a T7 promoter.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformants on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Protocol 2: L-arabinose Reductase Activity Assay
-
Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 mM Phosphate buffer (pH 7.0)
-
100 mM L-arabinose
-
0.2 mM NADPH[8]
-
Appropriate amount of purified enzyme or cell-free extract.
-
-
Measurement:
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The measurements should be taken at a constant temperature (e.g., 30°C).
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Visualizations
Caption: Conversion of L-arabinose to this compound by overexpressed L-arabinose reductase.
Caption: Experimental workflow for this compound production.
References
- 1. Codon-Optimized Bacterial Genes Improve l-Arabinose Fermentation in Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Genome-Scale Consequences of Cofactor Balancing in Engineered Pentose Utilization Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Scale Consequences of Cofactor Balancing in Engineered Pentose Utilization Pathways in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 12. Cofactor manipulation to drive biosynthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Screening of Environmental Yeasts for the Fermentative Production of Arabitol from Lactose and Glycerol | Chemical Engineering Transactions [cetjournal.it]
- 17. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [helda.helsinki.fi]
- 19. researchgate.net [researchgate.net]
- 20. Microbiological purification of this compound from xylitol mother liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modulation of heterologous expression from PBAD promoter in Escherichia coli production strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pBAD Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Fed-batch strategies to increase L-Arabitol titer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing L-Arabitol titer using fed-batch strategies.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Cause | Recommended Action |
| Low this compound Titer | 1. Suboptimal medium composition (e.g., nitrogen source, phosphate (B84403) levels).2. Inefficient feeding strategy.3. Non-optimal process parameters (pH, temperature, dissolved oxygen).4. Substrate inhibition or limitation. | 1. Optimize nitrogen and phosphate concentrations. Nitrogen limitation can sometimes trigger polyol production.[1]2. Experiment with different feeding strategies such as pulse feeding, constant feeding, or exponential feeding to avoid substrate limitation and inhibition.3. Perform a design of experiments (DoE) to identify the optimal pH, temperature, and dissolved oxygen (DO) levels for your specific strain.[2][3]4. Maintain the substrate (e.g., L-arabinose) concentration within a range that promotes production without causing inhibition. |
| Low Biomass Concentration | 1. Nutrient limitation in the batch or feed medium.2. Presence of inhibitory compounds in the substrate.3. Suboptimal growth conditions (pH, temperature). | 1. Ensure the batch medium supports robust initial growth. The feed medium should replenish all essential nutrients, not just the carbon source.2. If using complex substrates like lignocellulosic hydrolysates, consider detoxification steps to remove inhibitors.3. Optimize pH and temperature for the growth phase, which may differ from the optimal production phase conditions. |
| Byproduct Formation (e.g., Ethanol) | 1. Oxygen limitation.2. High substrate concentration leading to overflow metabolism. | 1. Increase agitation and/or aeration to ensure sufficient oxygen supply. Monitor dissolved oxygen levels closely.[4]2. Adjust the feeding rate to avoid accumulation of the carbon source in the bioreactor. |
| Inconsistent Fermentation Performance | 1. Inoculum variability.2. Inconsistent medium preparation.3. Fluctuations in process parameters. | 1. Standardize your inoculum preparation protocol, ensuring a consistent age, cell density, and viability of the seed culture.[1]2. Prepare media with high precision and ensure all components are fully dissolved and sterilized properly.3. Calibrate all probes (pH, DO, temperature) before each fermentation run and ensure the control system is functioning correctly. |
| Foaming | 1. High protein content in the medium (e.g., yeast extract).2. High cell density and agitation. | 1. Add an appropriate antifoaming agent as needed. Be cautious as excessive use can impact cell viability and downstream processing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for this compound production?
A1: Several yeast species are known to produce this compound. Notably, Meyerozyma caribbica (formerly Pichia caribbica) has been shown to produce this compound from L-arabinose.[4][5] Other yeasts like Candida entomaea and Pichia guilliermondii have also been investigated for this compound production.[6]
Q2: What is the typical carbon source for this compound production?
A2: The primary carbon source for this compound production is L-arabinose.[4][5] L-arabinose can be derived from hemicellulose, a component of lignocellulosic biomass.
Q3: How does nitrogen limitation affect this compound production?
A3: For the production of some polyols like D-arabitol, nitrogen limitation has been shown to be a key factor in triggering production by shifting the carbon flux away from growth and towards polyol synthesis.[1] While this has been extensively studied for D-arabitol, it is a critical parameter to investigate for optimizing this compound production as well.
Q4: What are the key process parameters to control in a fed-batch fermentation for this compound?
A4: The key process parameters to control include pH, temperature, dissolved oxygen (DO), and the feeding rate of the carbon source. The optimal values for these parameters are strain-dependent and should be determined experimentally. For example, in D-arabitol production by Wickerhamomyces anomalus, optimal values for glycerol (B35011) concentration, pH, and temperature were found to be 114.5 g/L, 5.9, and 32.5 °C, respectively.[2][3]
Q5: What are the advantages of a fed-batch strategy over a batch process for this compound production?
A5: Fed-batch strategies offer several advantages, including:
-
Higher cell densities: This leads to higher overall productivity.[7]
-
Control over substrate concentration: This allows for the avoidance of substrate inhibition and overflow metabolism, which can lead to the formation of undesirable byproducts.[7]
-
Higher product titers: By extending the production phase and maintaining viable cells, higher concentrations of this compound can be achieved.[2]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on arabitol production. While data on fed-batch production of this compound is limited, data for D-arabitol and batch production of this compound are included to provide context for achievable titers and yields.
Table 1: this compound Production in Batch Fermentation
| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Meyerozyma caribbica Mu 2.2f (adapted) | L-arabinose | 26.7 | 0.90 | Not Reported | [4] |
| Meyerozyma caribbica 5XY2 | L-arabinose | 30.3 | 0.61 | Not Reported | [5] |
Table 2: D-Arabitol Production using Fed-Batch Strategies
| Microorganism | Carbon Source | Feeding Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wickerhamomyces anomalus WC 1501 | Glycerol | Pulse feeding | 18.0 | Not Reported | Not Reported | [3][8] |
| Wickerhamomyces anomalus WC 1501 | Glycerol | Optimized fed-batch | 29 | 0.25 | 0.18 | [2][3] |
| Wickerhamomyces anomalus WC 1501 | Glycerol | Improved fed-batch (high cell density) | 265 | 0.74 | 0.82 | [2] |
Experimental Protocols
General Fed-Batch Fermentation Protocol for this compound Production
This protocol is a general guideline and should be optimized for the specific microorganism and equipment used.
1. Inoculum Preparation: a. Prepare a pre-culture by inoculating a single colony of the production strain into 50 mL of basal medium in a 250 mL baffled flask.[1] b. Incubate at the optimal temperature and agitation for 18-24 hours.[1] c. Use the pre-culture to inoculate a seed culture in 500 mL of basal medium in a 2 L baffled flask. d. Incubate until the culture reaches the mid-exponential growth phase.[1]
2. Bioreactor Setup and Batch Phase: a. Prepare the basal medium for the bioreactor. A typical basal medium for yeast might contain (per liter): Yeast Nitrogen Base (without amino acids), a starting concentration of L-arabinose (e.g., 20 g), (NH4)2SO4, KH2PO4, and MgSO4·7H2O.[1] b. Aseptically transfer the seed culture to the sterilized bioreactor to achieve a desired initial optical density. c. Control temperature, pH, and dissolved oxygen (DO) at the optimal setpoints for the growth of the specific strain. d. Run the batch phase until the initial carbon source is nearly depleted, which can often be indicated by a sharp increase in the DO signal.[1]
3. Fed-Batch Phase: a. Prepare a sterile, concentrated feed medium containing L-arabinose and other necessary nutrients. b. Initiate the feed to the bioreactor. The feeding strategy can be:
- Constant Feed: A fixed flow rate is maintained.
- Pulse Feed: The substrate is added in pulses to maintain its concentration within a certain range.
- Exponential Feed: The feed rate is increased exponentially to match the growth of the culture. c. Monitor the concentration of L-arabinose and this compound regularly using techniques like HPLC. d. Adjust the feed rate based on the real-time data to optimize production.
4. Sampling and Analysis: a. Take samples from the bioreactor at regular intervals. b. Quench metabolic activity immediately by mixing the sample with a cold solution (e.g., 60% methanol (B129727) at -40°C).[1] c. Separate the cells from the supernatant by centrifugation. d. Analyze the supernatant for extracellular metabolites (L-arabinose, this compound, byproducts) using HPLC.[1] e. Determine cell density by measuring the optical density at 600 nm (OD600) or by dry cell weight measurement.
Visualizations
This compound Biosynthetic Pathway from L-Arabinose
Caption: Biosynthetic pathway of this compound from L-arabinose in yeast.
General Experimental Workflow for Fed-Batch this compound Production
Caption: Experimental workflow for fed-batch this compound production.
Troubleshooting Logic for Low this compound Titer
References
- 1. benchchem.com [benchchem.com]
- 2. Improved fed-batch processes with Wickerhamomyces anomalus WC 1501 for the production of d-arabitol from pure glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound from L-arabinose by Candida entomaea and Pichia guilliermondii [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved fed-batch processes with Wickerhamomyces anomalus WC 1501 for the production of D-arabitol from pure glycerol [iris.unimore.it]
Validation & Comparative
A Comparative Guide to Fungal Metabolic Markers: L-Arabitol vs. Xylitol
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive fungal infections, particularly candidiasis, remains a significant challenge in clinical practice. Traditional methods like blood cultures often lack sensitivity and can be time-consuming. This has spurred research into non-culture-based diagnostic markers, such as fungal metabolites, that can be detected in patient body fluids. Among these, the sugar alcohols arabitol and xylitol (B92547), produced through fungal metabolic pathways, have garnered scientific interest.
This guide provides an objective comparison of L-arabitol, primarily used as a reference for the diagnostically relevant D-arabitol enantiomer, and xylitol as potential fungal metabolic markers. We present supporting experimental data, detailed methodologies for their detection, and visualizations of their respective metabolic pathways.
Metabolic Pathways of Fungal Polyol Production
Fungi, particularly yeasts like Candida species, produce sugar alcohols (polyols) through ancillary pathways of carbohydrate metabolism. The production of D-arabitol and xylitol are linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial pathway for generating reductive power (NADPH) and precursors for nucleotide synthesis.
D-Arabitol Biosynthesis: D-arabitol is a key metabolite produced by most pathogenic Candida species. Its synthesis begins with the PPP intermediate, D-ribulose-5-phosphate. The pathway involves two primary enzymatic steps: dephosphorylation to D-ribulose, followed by an NADPH-dependent reduction to D-arabitol. Because humans endogenously produce both D- and this compound, the diagnostically significant measurement is the ratio of the fungal-produced D-arabitol to the host-produced this compound (D/L-arabitol ratio). An elevated ratio is indicative of a systemic Candida infection.
Xylitol Biosynthesis: Xylitol is another five-carbon sugar alcohol produced by many yeast species. It is a central intermediate in the metabolism of D-xylose, a pentose sugar abundant in plant biomass. The pathway begins with the reduction of D-xylose to xylitol, a reaction catalyzed by xylose reductase that consumes NADPH. The xylitol can then be further oxidized to D-xylulose to enter the PPP. In some yeasts, under specific conditions, xylitol can accumulate and be secreted.
A Comparative Guide to the D/L-Arabinitol Ratio for Diagnosing Candidiasis
For researchers, scientists, and drug development professionals navigating the complexities of candidiasis diagnostics, this guide provides an objective comparison of the D/L-arabinitol ratio against alternative methods. Supported by experimental data, this document details the performance, protocols, and underlying biochemical pathways pertinent to the clinical validation of this diagnostic marker.
Performance of Diagnostic Methods for Candidiasis
The diagnostic accuracy of the D/L-arabinitol ratio for candidiasis varies across different patient populations and the specific cutoff values employed. The following table summarizes the performance of the D/L-arabinitol ratio in comparison to the gold standard of blood culture and the widely used (1,3)-β-D-glucan (BDG) assay.
| Diagnostic Test | Patient Population | Sample Type | Sensitivity | Specificity | Key Findings & Citations |
| D/L-Arabinitol Ratio | Fungemic Patients | Serum | 76% | 89% | High serum D-arabinitol/creatinine ratios were observed in 76% of patients with Candida fungemia, with a specificity of 89% in nonfungemic controls.[1] The test could be positive days before a positive blood culture.[1][2] |
| D/L-Arabinitol Ratio | Neutropenic Patients with Suspected Invasive Fungal Infection | Urine | 20% (for candidemia) | N/A | In a study of neutropenic patients, only one of five patients with candidemia had an elevated D/L-arabinitol ratio, suggesting low sensitivity for transient candidemia in this group.[3] Another study in a similar population found elevated ratios in 5 out of 10 patients with proven invasive candidiasis.[4] |
| D/L-Arabinitol Ratio | Newborn Infants | Urine | 100% (in culture-positive invasive candidiasis) | N/A | All six infants with culture-positive invasive candidiasis showed elevated D/L-arabinitol ratios, suggesting high sensitivity in this population.[5][6] |
| Blood Culture | General | Blood | ~50% | High | Considered the gold standard for diagnosing candidemia, but its sensitivity is limited, with positive results in only about 50-75% of cases of invasive candidiasis.[6] |
| (1,3)-β-D-Glucan (BDG) Assay | Candidemia Patients | Serum | 73% (pooled) | 80% (pooled) | A meta-analysis showed a pooled sensitivity of 73% and a pooled specificity of 80% for the diagnosis of candidemia.[7] Performance can vary depending on the specific Candida species. |
| (1,3)-β-D-Glucan (BDG) Assay | ICU Patients with Suspected Invasive Candidiasis | Serum | 77% (Fungitell assay) | 51% (Fungitell assay) | In a study of ICU patients, the Fungitell assay showed a sensitivity of 77% and a specificity of 51% for diagnosing invasive candidiasis.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of diagnostic assays. Below are the summarized experimental protocols for the determination of the D/L-arabinitol ratio, fungal blood culture, and the (1,3)-β-D-glucan assay.
D/L-Arabinitol Ratio Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)
This method quantifies the enantiomers of arabinitol in urine or serum.
-
Sample Preparation:
-
Derivatization:
-
The dried residue is treated with trifluoroacetic anhydride (B1165640) (TFAA) to create volatile derivatives of D- and L-arabinitol.[10][12][13]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a chiral column (e.g., beta-Dex 120) to separate the D- and L-arabinitol derivatives.[13]
-
The separated enantiomers are detected by a mass spectrometer, and the ratio of D-arabinitol to L-arabinitol is calculated based on the peak areas.[11]
-
Fungal Blood Culture
The gold standard for the diagnosis of candidemia involves the cultivation of Candida species from a blood sample.
-
Specimen Collection:
-
Incubation:
-
Blood culture bottles are incubated in an automated system that continuously monitors for microbial growth by detecting CO2 production.[14]
-
-
Identification:
-
If a positive signal is detected, an aliquot of the broth is Gram-stained and subcultured onto appropriate fungal media.
-
The grown yeast is then identified to the species level using biochemical tests or mass spectrometry (e.g., MALDI-TOF).
-
-
Reporting:
-
Preliminary results can be available within 12-18 hours, with negative cultures typically held for 4 weeks before being finalized.[17]
-
(1,3)-β-D-Glucan (BDG) Assay
This assay detects the presence of (1,3)-β-D-glucan, a component of the cell wall of most pathogenic fungi.
-
Sample Collection and Preparation:
-
Collect a serum sample in a serum separator or red-top tube.
-
Allow the blood to clot and then centrifuge to separate the serum.[18]
-
-
Assay Procedure (Fungitell® Assay):
-
A small volume of serum is pre-treated with an alkaline solution.
-
The treated serum is mixed with a reagent containing Factor G, a coagulation factor from the horseshoe crab amebocyte lysate that is activated by BDG.
-
The activation of Factor G triggers a chromogenic reaction, and the color change is measured kinetically at 405 nm using a plate reader.[19][20]
-
-
Interpretation:
-
The concentration of BDG is determined by comparing the reaction rate to a standard curve.
-
Results are typically interpreted as negative (<60 pg/mL), indeterminate (60-79 pg/mL), or positive (≥80 pg/mL).[21]
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the D-arabinitol production pathway in Candida albicans and a proposed diagnostic workflow for candidiasis.
Caption: D-Arabinitol biosynthesis pathway in Candida albicans.
Caption: A logical workflow for the diagnosis of invasive candidiasis.
References
- 1. Measurement of Serum d-Arabinitol/Creatinine Ratios for Initial Diagnosis and for Predicting Outcome in an Unselected, Population-Based Sample of Patients with Candida Fungemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-arabinitol--a marker for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the D-arabinitol/L-arabinitol ratio in urine of neutropenic patients treated empirically with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine D-arabinitol/L-arabinitol ratio in diagnosing Candida infection in patients with haematological malignancy and HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urine d-Arabinitol/l-Arabinitol Ratio in Diagnosis of Invasive Candidiasis in Newborn Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Three β-Glucan Tests for the Diagnosis of Invasive Candidiasis in Intensive Care Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. umu.diva-portal.org [umu.diva-portal.org]
- 12. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 13. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood Culture for Fungus or Yeast - BCHS [bchsys.org]
- 15. Collection and Inoculation of Blood Specimens for Routine Culture (Bacterial, T.B. or Fungus) » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 16. a2.mayomedicallaboratories.com [a2.mayomedicallaboratories.com]
- 17. Fungus Culture, Blood | MLabs [mlabs.umich.edu]
- 18. miravistalabs.com [miravistalabs.com]
- 19. Evaluation of a (1→3)-β-d-Glucan Assay for Diagnosis of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fungitell® Assay [fungitell.com]
- 21. mft.nhs.uk [mft.nhs.uk]
Cross-Validation of L-Arabitol Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of L-Arabitol, a key sugar alcohol in various biological and industrial processes, is paramount. This guide provides a comprehensive comparison of three widely used analytical methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an informed decision on the most suitable method for specific research needs.
Methodologies at a Glance
A summary of the core principles behind each quantification method is outlined below, with detailed experimental protocols available in the subsequent sections.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique separates compounds in a liquid mobile phase based on their interaction with a stationary phase. The ELSD detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. This method is well-suited for non-volatile compounds like this compound.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, volatile or semi-volatile compounds are vaporized and separated in a gaseous mobile phase.[2][3] The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio.[2] For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.[1][5]
-
Enzymatic Assay: This method relies on the specific enzymatic oxidation of this compound by mannitol (B672) dehydrogenase (ManDH).[6] The reaction produces a stoichiometric amount of reduced nicotinamide-adenine dinucleotide (NADH), which can be quantified by measuring the increase in absorbance at 340 nm.[6]
Comparative Performance Data
The following table summarizes the key performance characteristics of each method, based on available data.
| Performance Metric | HPLC-ELSD | GC-MS | Enzymatic Assay |
| Linearity Range | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | 5 to 75 µg per assay[6] |
| Limit of Detection (LOD) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | 0.42 mg/L[6] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Precision | Good precision reported.[5] | Inferior quantitative performance compared to HPLC methods.[5] | An absorbance difference of 0.005 to 0.010 may occur in duplicate determinations.[6] |
| Accuracy | Good accuracy reported.[5] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Specificity | May have interference from other non-volatile compounds. | High selectivity due to mass spectrometric detection.[1] | The enzyme also oxidizes D-mannitol.[6] No activity detected on xylitol (B92547) or glycerol.[6] |
| Throughput/Speed | Gradient elution can take over 30 minutes per sample.[1] | Ramped temperature program can take over 50 minutes per sample.[1] | Reactions are typically complete in approximately 4 minutes.[6] |
| Sample Preparation | Minimal sample preparation (dilution). | Requires a derivatization step (methoximation and silylation).[1] | Sample dilution may be required.[6] |
Experimental Workflows
The general experimental workflows for this compound quantification using chromatographic and enzymatic methods are illustrated below.
References
- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amptechfl.com [amptechfl.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. deltagen.com.au [deltagen.com.au]
A Head-to-Head Comparison of the Metabolic Effects of L-Arabitol and Sorbitol for Researchers and Drug Development Professionals
An objective analysis of two sugar alcohols, L-Arabitol and sorbitol, reveals distinct metabolic fates and physiological effects. While both are utilized as sugar substitutes, their absorption, impact on blood glucose and insulin (B600854), and interaction with the gut microbiota differ significantly, holding important implications for their application in food and pharmaceutical industries.
This guide provides a comprehensive comparison of the metabolic effects of this compound and sorbitol, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these sugar alcohols.
At a Glance: this compound vs. Sorbitol
| Feature | This compound | Sorbitol |
| Chemical Structure | Five-carbon sugar alcohol | Six-carbon sugar alcohol |
| Primary Metabolic Pathway | Pentose (B10789219) Phosphate (B84403) Pathway intermediate | Polyol Pathway |
| Caloric Value | Low, approximately 0.2 kcal/g[1][2] | Low, approximately 2.6 kcal/g |
| Glycemic Index | Low | Low |
| Impact on Blood Glucose | May lower postprandial glycemic response[3] | Very slight increase in blood glucose[4][5] |
| Impact on Insulin | May lower postprandial insulinemic response[3] | Very slight increase in insulin levels[4] |
| Absorption | Slowly and incompletely absorbed | Slowly and incompletely absorbed[6][7] |
| Primary Site of Metabolism | Liver and gut microbiota | Liver[6] |
| Impact on Gut Microbiota | Can alter the composition of gut microbiota[8] | Can alter the composition of gut microbiota, potentially leading to glucose intolerance with long-term use[9][10] |
| Common Side Effects | Gastrointestinal discomfort at high doses | Diarrhea, bloating, and gas, particularly at high doses[6][11] |
Metabolic Pathways: A Tale of Two Sugars
The metabolic journeys of this compound and sorbitol diverge significantly, influencing their physiological impacts.
This compound Metabolism
This compound, a five-carbon sugar alcohol, is primarily metabolized through the pentose phosphate pathway. In microorganisms, it can be produced from the reduction of L-arabinose.[12] The metabolic pathway in humans is less defined, but it is understood to be poorly absorbed and metabolized.
Sorbitol Metabolism
Sorbitol, a six-carbon sugar alcohol, is metabolized via the polyol pathway.[13][14][15] This two-step process first reduces glucose to sorbitol, which is then oxidized to fructose.[14][15][16] This pathway is particularly active in tissues such as the liver, ovaries, and seminal vesicles.[13]
Impact on Blood Glucose and Insulin
Both this compound and sorbitol are considered low-glycemic sweeteners. However, studies suggest nuanced differences in their effects on postprandial glucose and insulin responses.
This compound
Research indicates that L-arabinose, a precursor to this compound, can lower glycemic and insulinemic responses when consumed with sucrose.[3] One study found that the addition of L-arabinose to a sugary drink lowered the glucose peak by an average of 1.1 mmol/L (15%) and the total glucose response by 32%.[3] The insulin peak was reduced by 52%, and the total insulin response was 38% lower.[3]
Sorbitol
Sorbitol is known to cause a very slight increase in blood glucose and insulin levels after ingestion.[4] Its slow and incomplete absorption contributes to a blunted glycemic response compared to glucose.[6][11] One study in insulin-dependent diabetics showed a very small increase in blood glucose after sorbitol ingestion, significantly less than after glucose.[5]
Effects on Gut Microbiota
The unabsorbed portions of both this compound and sorbitol become available for fermentation by the gut microbiota, leading to alterations in the microbial composition.
This compound
Dietary L-arabinose has been shown to affect the composition and metabolic activity of the intestinal microbiota.[8] One study in mice found that an L-arabinose diet significantly lowered the population of Prevotella and Lactobacillales.[8] Another study on D-arabitol (an isomer of this compound) in rats showed an increase in the abundance of beneficial genera like Blautia, Anaerostipes, and Phascolarctobacterium.[17][18]
Sorbitol
Sorbitol consumption can also significantly alter the gut microbiome.[9][10] Long-term intake in mice has been associated with a decrease in the relative abundances of beneficial bacteria such as Bifidobacterium and Lachnospiraceae and an increase in genera like Helicobacter and Prevotella.[9][10] These changes have been linked to potential glucose intolerance.[9][10] Conversely, some gut bacteria, such as Escherichia coli, can degrade sorbitol, which may help in suppressing sorbitol-induced diarrhea.[19]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial.
Measurement of Blood Glucose and Insulin
Objective: To determine the postprandial glycemic and insulinemic responses to this compound and sorbitol.
Protocol:
-
Subject Recruitment: Recruit healthy volunteers or a specific patient population (e.g., individuals with type 2 diabetes).
-
Fasting: Subjects should fast overnight for at least 10 hours.
-
Baseline Sampling: Collect baseline blood samples for glucose and insulin measurement.
-
Test Substance Administration: Administer a standardized dose of this compound or sorbitol dissolved in water. A control group should receive a glucose solution or water.
-
Post-Ingestion Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after ingestion.
-
Analysis: Analyze blood samples for glucose and insulin concentrations using standard laboratory techniques (e.g., glucose oxidase method for glucose and ELISA for insulin).
-
Data Calculation: Calculate the incremental area under the curve (iAUC) for both glucose and insulin responses to compare the effects of the different sweeteners.
Gut Microbiota Analysis
Objective: To assess the impact of this compound and sorbitol on the composition of the gut microbiota.
Protocol:
-
Animal Model or Human Study: Utilize an animal model (e.g., mice or rats) or conduct a human intervention study.
-
Dietary Intervention: Feed the subjects a controlled diet supplemented with either this compound or sorbitol for a specified period. A control group should receive the same diet without the sugar alcohol.
-
Fecal Sample Collection: Collect fecal samples at baseline and at the end of the intervention period.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.
-
16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 or other variable regions of the 16S rRNA gene to identify the bacterial taxa present.
-
Bioinformatic Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2, mothur) to determine the relative abundance of different bacterial genera and species.
-
Statistical Analysis: Perform statistical analyses to identify significant differences in the gut microbiota composition between the different dietary groups.
Conclusion
This compound and sorbitol, while both serving as sugar substitutes, exhibit distinct metabolic profiles. This compound appears to have a more pronounced effect on lowering postprandial glucose and insulin responses, though more research is needed to fully elucidate its metabolic fate in humans. Sorbitol, while having a minimal impact on blood sugar, is more prone to causing gastrointestinal side effects and may negatively alter the gut microbiota with long-term use. The choice between these two sugar alcohols should be guided by the specific application, considering their unique metabolic effects and potential impacts on gut health. Further direct comparative studies are warranted to provide a more definitive understanding of their relative metabolic advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of L-Arabinose in Lowering Glycemic and Insulinemic Responses: The Modifying Effect of Starch and Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roquette.com [roquette.com]
- 5. Sorbitol as a sweetener in the diet of insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sorbitol? [synapse.patsnap.com]
- 7. Sorbitol - Wikipedia [en.wikipedia.org]
- 8. Effect of Dietary l-arabinose on the Intestinal Microbiota and Metabolism of Dietary Daidzein in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term consumption of the sugar substitute sorbitol alters gut microbiome and induces glucose intolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. goldbio.com [goldbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Polyol pathway - Wikipedia [en.wikipedia.org]
- 15. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. d-Arabitol Ameliorates Obesity and Metabolic Disorders via the Gut Microbiota-SCFAs-WAT Browning Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Gut Microbiota Prevents Sugar Alcohol-Induced Diarrhea | MDPI [mdpi.com]
L-Arabitol as an Internal Standard for Sugar Alcohol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sugar alcohols is critical in various fields, from food science and metabolic research to pharmaceutical development. Due to their structural similarity and high polarity, the analysis of these compounds presents unique challenges, necessitating the use of an internal standard for reliable and reproducible results. This guide provides a comprehensive comparison of L-Arabitol as an internal standard for sugar alcohol analysis against other common alternatives, supported by experimental data and detailed protocols.
The Role of an Internal Standard
In chromatographic analysis, an internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
This compound as an Internal Standard: Properties and Performance
This compound, a five-carbon sugar alcohol, is a suitable internal standard for the analysis of other sugar alcohols due to its structural similarity. It is commercially available and relatively inexpensive. When using this compound as an IS, it is crucial to ensure it is not naturally present in the sample matrix or that its endogenous levels are negligible compared to the spiked concentration.
Performance Characteristics:
The performance of an internal standard is evaluated based on several key parameters, including linearity, recovery, and precision. While specific data for this compound is often embedded within broader studies, the following table summarizes typical performance characteristics observed in sugar alcohol analysis using internal standards.
| Performance Parameter | This compound (Typical) | Alternative Internal Standards (Typical) |
| Linearity (R²) | > 0.995[1] | > 0.99[2][3] |
| Recovery (%) | 85 - 115%[1] | 85 - 115%[1][3] |
| Precision (RSD %) | < 15% | < 15% |
| Limit of Detection (LOD) | Analyte and method-dependent | Analyte and method-dependent |
| Limit of Quantification (LOQ) | Analyte and method-dependent | Analyte and method-dependent |
Comparison with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific sugar alcohols being analyzed, the sample matrix, and the analytical technique employed.
| Internal Standard | Advantages | Disadvantages | Best Suited For |
| This compound | Structurally similar to many common sugar alcohols. Commercially available. | May be present endogenously in some biological samples. | General sugar alcohol analysis where endogenous arabitol is absent or low. |
| Stereoisomers (e.g., D-Arabitol) | Very similar chemical and physical properties to the L-enantiomer, leading to similar extraction and chromatographic behavior.[4] | May not be chromatographically resolved from the L-enantiomer on all column types. | Analysis of this compound or when a closely related standard is required. |
| Other Sugar Alcohols (e.g., Xylitol, Ribitol) | Can be used if not present in the sample.[4] | May have different retention times and detector responses compared to the analytes of interest. | Situations where the primary analytes do not include the chosen IS. |
| Stable Isotope-Labeled (SIL) Standards (e.g., D-Sorbitol-d2) | Considered the "gold standard" as they have nearly identical chemical and physical properties to the unlabeled analyte, co-elute, and experience similar ionization effects.[5] | Higher cost and may not be commercially available for all sugar alcohols. | LC-MS/MS analysis where the highest accuracy and precision are required, especially in complex matrices.[5] |
Experimental Protocols
The following are generalized protocols for the analysis of sugar alcohols using an internal standard. Specific parameters should be optimized for the instrument and analytes of interest.
Experimental Workflow
Caption: General workflow for sugar alcohol analysis using an internal standard.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Sample Preparation:
-
Weigh a known amount of the homogenized sample.
-
Add a known volume of this compound internal standard solution.
-
Extract the sugar alcohols using a suitable solvent (e.g., 80% ethanol).
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Amine-based column (e.g., NH2) or a specialized sugar analysis column.[6]
-
Mobile Phase: Acetonitrile (B52724):Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40-60 °C.
-
Evaporator Temperature: 60-80 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Follow the same procedure as for HPLC-ELSD. For plasma or serum samples, protein precipitation with a cold solvent like acetonitrile is typically required.[5]
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar sugar alcohols.[1]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) or acetate.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each sugar alcohol and this compound must be determined and optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization:
-
Follow the extraction procedure as for HPLC-ELSD.
-
Dry the extract completely under a stream of nitrogen.
-
Derivatize the dried sample to make the sugar alcohols volatile. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
Conclusion
This compound serves as a reliable and cost-effective internal standard for the routine analysis of sugar alcohols. Its performance in terms of linearity, recovery, and precision is comparable to other non-isotopically labeled standards. For analyses requiring the highest level of accuracy and for overcoming significant matrix effects, particularly in complex biological samples, the use of stable isotope-labeled internal standards is recommended. The choice of the most appropriate internal standard and analytical method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
Validation of L-Arabitol as a biomarker for specific gut microbiota
Introduction
The intricate ecosystem of the human gut microbiota plays a pivotal role in health and disease. Consequently, the identification of sensitive and specific biomarkers to monitor its composition and function is a significant area of research. Among the myriad of metabolites produced by the gut microbiome, L-Arabitol, a five-carbon sugar alcohol, has emerged as a potential biomarker. This guide provides a comprehensive comparison of this compound with other established biomarkers of gut microbiota activity, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its utility.
While its isomer, D-arabitol, is a well-established biomarker for invasive candidiasis, the specific role of this compound as an indicator of gut bacterial composition is an area of growing interest.[1][2] This guide will delve into the current understanding of this compound's connection to specific gut microbes, its analytical validation, and how it compares to other markers of gut health and dysbiosis.
This compound and Its Link to Gut Microbiota
This compound is a sugar alcohol that can be produced by various microorganisms, including yeasts and bacteria, through the pentose (B10789219) phosphate (B84403) pathway.[3] Several yeast species from genera such as Candida, Pichia, Debaryomyces, and Zygosaccharomyces, which are known to be part of the human gut mycobiome, are capable of producing arabitol.[2][3][4]
While direct evidence linking specific gut bacteria to this compound production is still emerging, studies on its isomer, D-arabitol, have shown a significant impact on the gut microbiome. A study in high-fat diet-fed rats demonstrated that D-arabitol administration led to an increased relative abundance of the genera Blautia, Anaerostipes, and Phascolarctobacterium, and a decrease in Romboutsia and Clostridium_sensu_stricto_1.[5] These findings suggest that sugar alcohols like arabitol can modulate the gut microbial community, although further research is needed to elucidate the specific effects of this compound.
Comparison with Other Gut Microbiota Biomarkers
The utility of a biomarker is best assessed by comparing its performance against established markers. Here, we compare this compound with other well-recognized biomarkers of gut microbiota activity.
| Biomarker Class | Specific Biomarkers | Microbial Origin | Key Insights Provided | Limitations |
| Sugar Alcohols | This compound , D-Arabitol, Xylitol, Sorbitol | Primarily fungi (Candida, Saccharomyces), some bacteria | Fungal overgrowth (especially Candida), alterations in sugar metabolism pathways.[1] | Specific bacterial producers of this compound in the gut are not well-defined. |
| Short-Chain Fatty Acids (SCFAs) | Butyrate, Propionate, Acetate | Bacterial fermentation of dietary fibers (Firmicutes, Bacteroidetes) | Gut barrier function, host energy metabolism, immune regulation.[6][7][8] | Levels are influenced by diet and can vary significantly between individuals.[9] |
| Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA) | Bacterial modification of primary bile acids (Clostridium, Eubacterium) | Bile acid metabolism, fat absorption, gut inflammation.[6] | Can be influenced by liver function and diet. |
| TMAO Precursors & TMAO | Choline (B1196258), Carnitine, Trimethylamine (TMA), Trimethylamine N-oxide (TMAO) | Bacterial metabolism of dietary choline and carnitine | Cardiovascular disease risk, microbial metabolic capacity.[10] | Host genetics and diet heavily influence TMAO levels. |
| Indoxyl Sulfate & p-Cresyl Sulfate | Indoxyl sulfate, p-Cresyl sulfate | Bacterial metabolism of tryptophan and tyrosine | Uremic toxins, kidney disease progression, gut-kidney axis. | Primarily relevant in the context of renal function. |
Experimental Protocols
Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Objective: To extract polar metabolites, including this compound, from the complex fecal matrix.
-
Procedure:
-
Start with a frozen fecal sample (-80°C) to minimize metabolite degradation.[11]
-
Weigh approximately 50-100 mg of the frozen sample.
-
Homogenize the sample in a pre-chilled extraction solvent. A common choice is a mixture of methanol (B129727), acetonitrile, and water (e.g., 2:2:1 v/v/v) to precipitate proteins and extract a broad range of metabolites.[12]
-
Incorporate bead beating or sonication to ensure thorough cell lysis and extraction.[12]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet solid debris.
-
Collect the supernatant containing the extracted metabolites.
-
For cleaner samples, a protein precipitation step (e.g., by adding cold acetonitrile) can be performed, followed by another centrifugation.
-
Dry the final supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).[12]
-
2. LC-MS/MS Analysis:
-
Objective: To separate this compound from other metabolites and quantify it with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like sugar alcohols.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for sugar alcohols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 151.08)
-
Product Ions (Q3): Specific fragment ions to be determined through infusion of an this compound standard.
-
-
-
Quantification:
-
Generate a standard curve using a pure this compound standard of known concentrations.
-
Spike an internal standard (e.g., a stable isotope-labeled arabitol) into the samples before extraction to correct for matrix effects and variations in extraction efficiency.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Production via the Pentose Phosphate Pathway
The following diagram illustrates a simplified microbial metabolic pathway for the production of this compound from L-arabinose, a pentose sugar.
Caption: Microbial conversion of L-Arabinose to this compound.
Experimental Workflow for this compound Biomarker Validation
The diagram below outlines the key steps in a typical experimental workflow to validate this compound as a biomarker for a specific gut microbial signature.
Caption: Workflow for validating this compound as a gut microbiota biomarker.
Conclusion
This compound holds promise as a biomarker, particularly for assessing the presence and metabolic activity of specific yeasts within the gut mycobiome. Its potential as a specific indicator for gut bacterial dysbiosis is an emerging field that warrants further investigation. The correlation of D-arabitol with changes in specific bacterial genera provides a strong rationale for exploring similar relationships with this compound.
Compared to broadly accepted biomarkers like short-chain fatty acids, this compound may offer more targeted insights into fungal populations and pentose sugar metabolism in the gut. However, more extensive validation studies are required to establish its specificity and sensitivity for particular bacterial species and to understand how it is influenced by diet and host factors. The detailed analytical protocols and workflows provided in this guide offer a foundation for researchers to pursue these critical validation studies, ultimately clarifying the role of this compound in the complex landscape of gut health diagnostics.
References
- 1. Antibiotic-induced gut metabolome and microbiome alterations increase the susceptibility to Candida albicans colonization in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Mycobiome: Latest Findings and Current Knowledge Regarding Its Significance in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascomycetes yeasts: The hidden part of human microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of arabitol by yeasts: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Arabitol Ameliorates Obesity and Metabolic Disorders via the Gut Microbiota-SCFAs-WAT Browning Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut Microbiota Serves as a Crucial Independent Biomarker in Inflammatory Bowel Disease (IBD) [mdpi.com]
- 7. Gut microbiota and metabolic biomarkers in metabolic dysfunction–associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection- - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of L-Arabitol production in different yeast species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Arabitol production across various yeast species, offering insights into their performance, metabolic pathways, and the experimental protocols for cultivation and analysis. This compound, a five-carbon sugar alcohol, is a valuable platform chemical and a potential low-calorie sweetener.[1][2] Its production through microbial fermentation is a promising alternative to chemical synthesis.[3]
Performance Comparison of Yeast Species
Multiple yeast genera, including Candida, Pichia, Debaryomyces, and Zygosaccharomyces, are known for their ability to naturally produce this compound.[1][4] Furthermore, metabolic engineering has enabled species like Saccharomyces cerevisiae, which do not naturally produce significant amounts of this compound, to become effective producers.[1][4] The choice of yeast species and strain, along with the carbon source and fermentation strategy, significantly impacts the final product titer, yield, and productivity.
The following table summarizes the performance of various yeast species in this compound production based on available experimental data.
| Yeast Species | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Meyerozyma caribbica | Mu 2.2f (adapted) | L-Arabinose | Bioreactor | 26.7 | 0.900 | 0.158 | [5] |
| Candida parapsilosis | 27RL-4 | L-Arabinose (20 g/L) | Batch (Flask) | 10.72 | 0.53 | - | [6] |
| Hansenula anomala | WC 1501 | Glycerol (160 g/L) | Batch | 10.0 | 0.12 (g/g) | - | [7][8] |
| Hansenula anomala | WC 1501 | Glycerol | Bioreactor (Controlled O2 & pH) | 16.1 | - | - | [7][8] |
| Hansenula anomala | WC 1501 | Glycerol (High C:N ratio) | Bioreactor | 17.1 | - | - | [7][8] |
| Wickerhamomyces anomalus | WC 1501 (Immobilized) | Glycerol (82.7 g/L consumed) | Fed-batch | 31.3 | 0.378 (g/g) | 0.186 | [9] |
| Candida entomaea | NRRL Y-7785 | L-Arabinose | - | - | ~0.70 | - | [3] |
| Pichia guilliermondii | NRRL Y-2075 | L-Arabinose | - | - | ~0.70 | - | [3] |
| Zygosaccharomyces rouxii | WC 1206 | Glycerol (80 g/L) | Batch | 3-4.5 | 0.11-0.217 (g/g) | - | [7][8] |
| Pichia guilliermondii | CBS 566 | Glycerol (80 g/L) | Batch | 3-4.5 | 0.11-0.217 (g/g) | - | [7][8] |
| Candida freyschussii | ATCC 18737 | Glycerol (80 g/L) | Batch | 3-4.5 | 0.11-0.217 (g/g) | - | [7][8] |
Metabolic Pathways for this compound Production
The biosynthesis of this compound in yeast primarily occurs through the Pentose Phosphate Pathway (PPP). The specific route can vary depending on the available carbon source, such as D-glucose or L-arabinose.
This compound Production from D-Glucose
When D-glucose is the carbon source, it enters glycolysis and the PPP. Within the PPP, D-ribulose-5-phosphate is a key intermediate that can be converted to this compound.
Caption: this compound biosynthesis from D-Glucose via the Pentose Phosphate Pathway.
This compound Production from L-Arabinose
L-arabinose can be directly converted to this compound through a reduction reaction catalyzed by an aldose reductase.[10]
Caption: Direct conversion of L-Arabinose to this compound.
Experimental Protocols
Yeast Strain Cultivation and Inoculum Preparation
This protocol provides a general guideline for the cultivation of yeast strains for this compound production.
Caption: Experimental workflow for yeast inoculum preparation.
Media Composition:
-
YPD Medium: 1% yeast extract, 2% peptone, 2% D-glucose.
-
Minimal Medium (example for Candida parapsilosis): L-arabinose (20.0 g/L), yeast extract (3.0 g/L), malt (B15192052) extract (3.0 g/L), (NH₄)₂SO₄ (5.0 g/L), and KH₂PO₄ (3.0 g/L), with the pH adjusted to 5.5.[6]
Fermentation for this compound Production
The prepared inoculum is used to start the main fermentation culture.
-
Inoculation: Aseptically transfer the washed cell pellet to the production medium in a shake flask or a bioreactor. The production medium composition will vary depending on the chosen yeast and carbon source. For example, for Wickerhamomyces anomalus WC 1501 using glycerol, the medium could contain: 20 g/L glycerol, 3 g/L yeast extract, 2 g/L (NH₄)₂SO₄, 3 g/L KH₂PO₄, 1 g/L K₂HPO₄, and 1 g/L MgSO₄·7H₂O.[9]
-
Incubation: Incubate the culture at a controlled temperature (e.g., 28-32°C) with agitation (e.g., 150-200 rpm).[6] For bioreactor fermentations, parameters like pH, dissolved oxygen (DOT), and aeration can be controlled.
-
Sampling: Periodically and aseptically collect samples to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production.[6]
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in fermentation broth.
-
Sample Preparation:
-
HPLC Analysis:
-
System: An HPLC system equipped with a suitable column (e.g., CarboPac PA1) and detector (e.g., Pulsed Amperometric Detector - PAD or Refractive Index - RI detector) is commonly used.[11][12]
-
Mobile Phase: The choice of mobile phase depends on the column and detector.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
Alternative analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13][14]
Conclusion
The production of this compound in yeast is a dynamic field of research with significant potential. While several native yeast species can produce this valuable polyol, metabolic engineering of robust industrial strains like Saccharomyces cerevisiae is opening new avenues for enhanced production. The choice of yeast strain, carbon source, and fermentation conditions are critical factors that must be optimized to achieve economically viable titers, yields, and productivities. The experimental protocols outlined in this guide provide a solid foundation for researchers to embark on or advance their work in this promising area of biotechnology.
References
- 1. Production of arabitol by yeasts: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of arabitol by yeasts: current status and future prospects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The production of arabitol by a novel plant yeast isolate... [degruyterbrill.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Environmental Yeasts for the Fermentative Production of Arabitol from Lactose and Glycerol | Chemical Engineering Transactions [cetjournal.it]
- 9. frontiersin.org [frontiersin.org]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 14. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of L-Arabitol and mannitol in cell culture
For researchers, scientists, and drug development professionals, selecting the appropriate small molecules for cell culture applications is critical for obtaining reliable and reproducible results. L-Arabitol and mannitol (B672), both sugar alcohols, are often considered for use as osmolytes or to study cellular stress responses. However, a direct, comprehensive comparison of their effects in mammalian cell culture has been lacking in the scientific literature. This guide provides a detailed overview of the known effects of mannitol, discusses the potential roles of this compound based on available data from other biological systems, and presents a hypothetical experimental framework for a direct head-to-head comparison.
Overview of Mannitol's Effects in Cell Culture
Mannitol is a well-characterized sugar alcohol widely used in cell culture primarily as an osmotic agent to induce hyperosmotic stress. Its effects on cell viability, apoptosis, and oxidative stress have been documented in various mammalian cell lines.
Impact on Cell Viability and Proliferation
High concentrations of mannitol can negatively impact cell viability and inhibit proliferation in a dose- and time-dependent manner. For instance, studies on neural stem cells (NSCs) have shown that mannitol concentrations of 250 mM and 400 mM significantly decrease cell viability at 12, 24, and 48 hours.[1] A reduction in viability was also observed at 150 mM after 24 hours and at 50 mM after 48 hours.[1] Similarly, in human renal tubular epithelial cells (HK-2), mannitol at concentrations of 100–400 mmol/L significantly decreased cell viability over 24–72 hours.
Induction of Apoptosis
Mannitol is a known inducer of apoptosis in several cell types, including endothelial cells and renal tubular epithelial cells. This process is often mediated by specific signaling pathways. In bovine aortic endothelial cells, exposure to 300 mOsm of mannitol resulted in apoptosis in 42% of cells, a significant increase compared to the 1.2% observed in control cells.[2] This apoptotic response can be attenuated by inhibitors of transcription and translation.[2] In some contexts, however, mannitol has been shown to protect against apoptosis, such as in the case of cisplatin-induced apoptosis.[3]
Role in Oxidative Stress
The role of mannitol in oxidative stress is complex and appears to be cell-type dependent. In human retinal pigment epithelium (hRPE) cells, mannitol has demonstrated an antioxidant effect by up-regulating the expression of catalase, an enzyme that degrades hydrogen peroxide.[4] Conversely, in HK-2 cells, high doses of mannitol have been shown to induce oxidative stress, as indicated by decreased glutathione (B108866) (GSH) levels and increased malondialdehyde (MDA) content.
This compound: An Unexplored Alternative in Mammalian Cell Culture
In contrast to mannitol, there is a significant lack of data regarding the effects of this compound on mammalian cells. Most of the available research focuses on its production and role in microorganisms like yeast and fungi.
In these organisms, this compound functions as an osmoprotectant, accumulating intracellularly in response to osmotic and oxidative stress.[2][5][6] For example, in Candida albicans, oxidative stress specifically triggers the accumulation of D-arabitol (an enantiomer of this compound).[6] This suggests that this compound could potentially play a role in the response to oxidative stress in mammalian cells, but this has yet to be experimentally verified.
Furthermore, other sugar alcohols like sorbitol have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and the release of cytochrome c.[7][8] It is plausible that this compound could exert similar effects, but dedicated studies are required to confirm this.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of mannitol in cell culture. No comparable data is currently available for this compound in mammalian systems.
Table 1: Effect of Mannitol on Cell Viability
| Cell Line | Mannitol Concentration | Incubation Time | % Decrease in Viability | Citation |
| Neural Stem Cells | 50 mM | 48 h | Significant | [1] |
| Neural Stem Cells | 150 mM | 24 h | Significant | [1] |
| Neural Stem Cells | 250 mM | 12, 24, 48 h | Significant | [1] |
| Neural Stem Cells | 400 mM | 12, 24, 48 h | Significant | [1] |
| HK-2 | 100-400 mmol/L | 24-72 h | Significant |
Table 2: Mannitol-Induced Apoptosis
| Cell Line | Mannitol Concentration | Incubation Time | % Apoptotic Cells | Citation |
| Bovine Aortic Endothelial Cells | 300 mOsm | Not Specified | 42% | [2] |
Signaling Pathways and Experimental Workflows
Mannitol-Induced Apoptosis Signaling Pathway
Hyperosmotic stress induced by mannitol can trigger a signaling cascade leading to apoptosis. Key components of this pathway in endothelial cells include the activation of c-Jun N-terminal kinase (JNK), phosphorylation of focal adhesion kinase (FAK) and paxillin, and an increase in intracellular calcium levels.
Proposed Experimental Workflow for Head-to-Head Comparison
To directly compare the effects of this compound and mannitol, a systematic experimental approach is necessary. The following workflow outlines the key experiments to assess their impact on cell viability, apoptosis, and oxidative stress.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, mannitol, or a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Culture and treat cells with this compound, mannitol, or a vehicle control as described above.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[9]
Oxidative Stress Assay (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound, mannitol, or a vehicle control. A positive control such as H₂O₂ should be included.[10]
-
Probe Loading: Wash the cells with serum-free medium and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[10]
-
Measurement: After washing away the excess probe, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in reactive oxygen species (ROS).[11][12]
Conclusion
While mannitol is a well-studied compound in mammalian cell culture with known effects on cell viability, apoptosis, and oxidative stress, this compound remains largely uncharacterized in this context. Based on its role as an osmoprotectant in lower organisms and the pro-apoptotic effects of similar sugar alcohols, this compound warrants further investigation as a potentially valuable tool in cell biology research. The provided experimental framework offers a robust starting point for researchers to conduct a direct head-to-head comparison and elucidate the specific effects of this compound in mammalian cells. Such studies will be crucial in determining its suitability for various cell culture applications and expanding the molecular toolkit available to the scientific community.
References
- 1. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature on D-arabitol production from lactose by Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]
- 6. Specific stress-induced storage of trehalose, glycerol and D-arabitol in response to oxidative and osmotic stress in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorbitol-induced apoptosis of human leukemia is mediated by caspase activation and cytochrome c release [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid induction of apoptosis in human gastric cancer cell lines by sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doc.abcam.com [doc.abcam.com]
Assessing the specificity of L-Arabitol dehydrogenase for different substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of L-Arabitol Dehydrogenase's Catalytic Efficiency with Various Polyol Substrates.
This compound dehydrogenase (LAD) is a key enzyme in the pentose (B10789219) catabolic pathway in many microorganisms, catalyzing the NAD+-dependent oxidation of this compound to L-xylulose. The specificity of this enzyme for its primary substrate, this compound, versus other structurally similar polyols such as xylitol (B92547), ribitol, and sorbitol, is a critical factor in understanding metabolic pathways and for applications in biocatalysis and drug development. This guide provides a comparative analysis of LAD's substrate specificity, supported by experimental data and detailed protocols.
Quantitative Comparison of Substrate Specificity
The catalytic efficiency of an enzyme with different substrates is best compared by examining its kinetic parameters: the Michaelis constant (Km), maximum reaction velocity (Vmax), turnover number (kcat), and the specificity constant (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km signifies greater catalytic efficiency.
While comprehensive kinetic data for a single this compound Dehydrogenase across a wide range of polyols is limited in the literature, a study on a xylitol dehydrogenase from the yeast Meyerozyma caribbica that also exhibits significant this compound dehydrogenase activity provides valuable insights. This enzyme demonstrates a broad specificity for various polyols.[1]
| Substrate | Km (mM) | kcat/Km (min⁻¹mM⁻¹) | Source Organism |
| This compound | 31.1 | 6.5 | Meyerozyma caribbica |
| Xylitol | 16.1 | 67.0 | Meyerozyma caribbica |
| D-Sorbitol | Active | Not Reported | Meyerozyma caribbica |
| Ribitol | Active | Not Reported | Meyerozyma caribbica |
Table 1: Kinetic Parameters of a Dehydrogenase with this compound and Xylitol Activity. The enzyme from Meyerozyma caribbica shows a higher affinity and catalytic efficiency for xylitol compared to this compound.[1] The enzyme was also reported to be active with D-sorbitol and ribitol, though specific kinetic parameters were not provided.[1]
Studies on fungal this compound dehydrogenases from species such as Aspergillus niger, Penicillium chrysogenum, and Trichoderma longibrachiatum have confirmed their activity with this compound.[2][3] However, a direct comparative kinetic analysis with other polyols is often not the focus of these studies. For instance, in Aspergillus niger, this compound dehydrogenase is active on this compound and xylitol, but not on D-sorbitol.
Experimental Protocols
The substrate specificity of this compound Dehydrogenase is typically determined using a spectrophotometric enzyme assay. This method measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of the polyol substrate. The increase in absorbance at 340 nm, characteristic of NADH, is monitored over time.
Spectrophotometric Assay for this compound Dehydrogenase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of this compound Dehydrogenase for different polyol substrates.
Materials:
-
Purified this compound Dehydrogenase
-
Substrates: this compound, xylitol, ribitol, sorbitol (and others as required)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Buffer solution (e.g., 100 mM Glycine-NaOH, pH 9.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of the buffer (e.g., 1 M Glycine-NaOH, pH 9.5).
-
Prepare stock solutions of each polyol substrate (e.g., 1 M).
-
Prepare a stock solution of NAD+ (e.g., 50 mM).
-
For each assay, prepare a reaction mixture in a cuvette containing the buffer, NAD+, and the substrate at various concentrations. The final volume is typically 1 ml. A typical reaction mixture might contain:
-
100 µl of 1 M Glycine-NaOH buffer (pH 9.5)
-
x µl of substrate stock solution (to achieve desired final concentration)
-
20 µl of 50 mM NAD+ stock solution
-
(870 - x) µl of distilled water
-
-
-
Enzyme Preparation:
-
Dilute the purified this compound Dehydrogenase in the assay buffer to a suitable concentration that gives a linear rate of reaction for at least a few minutes.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture in the spectrophotometer at a constant temperature (e.g., 40°C).[1]
-
Initiate the reaction by adding a small volume (e.g., 10 µl) of the diluted enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Repeat the measurement for a range of substrate concentrations, from well below to well above the expected Km.
-
Perform a blank measurement without the substrate to account for any background NAD+ reduction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the substrate specificity of this compound Dehydrogenase.
References
- 1. Purification and characterization of xylitol dehydrogenase with this compound dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, characterization, and engineering of fungal L-arabinitol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of L-Arabitol Measurement: Comparing Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of L-Arabitol, a sugar alcohol of increasing interest in biomedical and pharmaceutical research. This compound serves as a potential biomarker for various physiological and pathological conditions, including fungal infections and metabolic disorders. Accurate and reproducible measurement of this compound across different laboratories is crucial for its validation as a reliable biomarker and for ensuring the consistency of research findings. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and discusses the framework for inter-laboratory validation.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound measurement depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed methods. It is important to note that direct inter-laboratory comparison studies for this compound are not widely published; therefore, the presented data is primarily derived from single-laboratory validation studies.
| Analytical Method | Principle | Sample Matrix | Reported Linearity Range | Limit of Detection (LOD) | Precision (RSD%) | Key Advantages | Key Limitations |
| Enzymatic Assay | Spectrophotometric measurement of NADH production by L-arabinitol dehydrogenase. | Serum, Plasma, Urine | 5 - 75 µ g/assay [1] | 0.42 mg/L[1] | N/A | High throughput, relatively low cost, commercially available kits. | Potential for interference from other polyols, may not distinguish between D- and L-enantiomers depending on the enzyme's specificity.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of this compound followed by mass spectrometric detection. | Urine, Serum | Up to 400 µmol/l[2] | 0.02 µmol/l[2] | <10%[2] | High sensitivity and specificity, can separate D/L enantiomers with a chiral column.[2] | Requires derivatization, which can be time-consuming and introduce variability. |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Separation on a stationary phase with detection based on light scattering of the nebulized eluent. | Food extracts (e.g., Jujube) | N/A | N/A | Good[3] | Suitable for non-UV absorbing compounds, relatively simple setup. | Lower sensitivity compared to MS detectors, non-linear response can be a challenge for quantification. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Liquid chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Urine, Food extracts | 2.5 - 1000 µg/mL (for related sugar alcohols)[4] | N/A | Good[3] | High sensitivity and specificity, can be adapted for high-throughput analysis. | Higher instrument cost and complexity.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results within and between laboratories. Below are representative protocols for the key analytical methods discussed.
Enzymatic Assay for this compound
This protocol is based on the principle of L-arabinitol dehydrogenase activity, where the oxidation of this compound is coupled to the reduction of NAD+, leading to an increase in absorbance at 340 nm.[1]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path)
-
This compound Assay Kit (e.g., Megazyme K-MANOL)[1]
-
Sample (e.g., deproteinized serum, urine)
-
Purified water
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Deproteinize samples by adding a suitable agent (e.g., perchloric acid) followed by centrifugation. Neutralize the supernatant.
-
Urine: Dilute urine samples with purified water to bring the this compound concentration within the linear range of the assay.
-
-
Assay Procedure (Manual):
-
Pipette 2.00 mL of distilled water, 0.20 mL of Buffer, and 0.10 mL of NAD+ solution into a cuvette.
-
Add 0.10 mL of the prepared sample.
-
Mix and read the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding 0.02 mL of L-arabinitol dehydrogenase solution.
-
Mix and read the final absorbance (A2) at 340 nm after approximately 4-5 minutes, or until the reaction is complete.
-
Run a blank with 0.10 mL of purified water instead of the sample.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for both the sample and the blank (ΔA = A2 - A1).
-
Subtract the blank ΔA from the sample ΔA.
-
Calculate the concentration of this compound using the extinction coefficient of NADH and the sample volume.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for D/L-Arabitol in Urine
This method allows for the simultaneous quantification of D- and L-arabinitol enantiomers and typically involves a derivatization step to increase volatility.[2]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., beta-Dex 120)[2]
-
Urine samples
-
Internal standard (e.g., xylitol)
-
Derivatization reagent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)[2]
-
Solvents (e.g., pyridine (B92270), ethyl acetate)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
Freeze-dry the sample.
-
-
Derivatization:
-
To the dried residue, add pyridine and TFAA.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period to form the trifluoroacetyl derivatives.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C).
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of the this compound derivative and the internal standard.
-
Framework for Inter-Laboratory Validation
Key Steps for an Inter-Laboratory Validation Study:
-
Development of a Standardized Protocol: A detailed and unambiguous analytical protocol must be developed and distributed to all participating laboratories.
-
Preparation and Distribution of Homogeneous Samples: A central facility should prepare and verify the homogeneity and stability of the test samples. These samples should cover the expected clinical or experimental range of this compound concentrations. Certified Reference Materials (CRMs) for this compound are available and should be used to assess accuracy.[5]
-
Blinded Analysis: Samples should be sent to participating laboratories in a blinded fashion to prevent bias.
-
Data Collection and Statistical Analysis: Results from all laboratories are collected and statistically analyzed to determine key performance metrics, including:
-
Repeatability (within-lab precision): The variation in results obtained by the same laboratory under the same conditions.
-
Reproducibility (between-lab precision): The variation in results obtained by different laboratories.
-
Accuracy/Trueness: The closeness of the mean of the results to the certified or reference value.
-
-
Proficiency Testing (PT) Schemes: Participation in external quality assessment (EQA) or proficiency testing programs is a crucial component of ongoing quality assurance. These programs provide regular, independent assessment of a laboratory's performance.
Visualizations
This compound in Fungal Pentose (B10789219) Catabolism
The following diagram illustrates the role of this compound as an intermediate in the fungal pentose catabolic pathway.
Caption: Fungal pentose catabolic pathway showing this compound as an intermediate.
General Workflow for this compound Measurement
This diagram outlines the general steps involved in the quantification of this compound from biological samples.
Caption: General experimental workflow for this compound quantification.
References
A Comparative Guide to the Metabolic Fate of L-Arabitol and Other Pentitols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of L-arabitol with other common pentitols, xylitol (B92547) and ribitol (B610474). The information presented herein is based on available scientific literature and aims to provide an objective overview supported by experimental data and methodologies.
Introduction to Pentitols
Pentitols, or five-carbon sugar alcohols, are polyols that play various roles in biological systems. This compound, xylitol, and ribitol are three such pentitols with distinct metabolic characteristics. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for their application in various fields, including as sugar substitutes, diagnostic markers, and potential therapeutic agents. While xylitol has been extensively studied due to its commercial use, data on the metabolic fate of this compound and ribitol in humans is less comprehensive. This guide synthesizes the current knowledge on these three pentitols to facilitate a comparative understanding.
Comparative Metabolic Fate
The metabolic pathways of this compound, xylitol, and ribitol differ significantly in humans. While xylitol is partially absorbed and metabolized, this compound and ribitol are generally considered to be metabolic end products.
This compound
Xylitol
Xylitol is the most extensively studied of the three pentitols. It is passively and incompletely absorbed in the small intestine, with estimates of absorption being very low[4]. Approximately 50% of ingested xylitol is absorbed[1]. The absorbed portion is primarily metabolized in the liver, where it is converted to D-xylulose and subsequently enters the pentose (B10789219) phosphate (B84403) pathway[5]. The unabsorbed fraction passes to the large intestine, where it is fermented by the gut microbiota[1].
Ribitol
Similar to this compound, ribitol is considered a metabolic end-product in humans and is a normal component of human urine[6]. It is formed by the reduction of ribose[6]. Elevated urinary levels of ribitol are associated with certain rare inborn errors of metabolism, such as ribose-5-phosphate (B1218738) isomerase deficiency[6][7]. Studies in mice have shown that oral administration of ribitol leads to increased levels of ribitol and its phosphorylated derivatives (ribitol-5-phosphate and CDP-ribitol) in tissues, suggesting it can be absorbed and distributed[8][9][10]. A human case study involving oral supplementation with ribose, a precursor to ribitol, also demonstrated an increase in CDP-ribitol levels[11]. However, detailed pharmacokinetic parameters for ribitol in humans have not been extensively documented.
Quantitative Data Comparison
Due to the limited availability of direct comparative human studies, the following table summarizes the known quantitative and qualitative ADME parameters for this compound, xylitol, and ribitol, compiled from various sources.
| Parameter | This compound | Xylitol | Ribitol |
| Absorption | Data not available in healthy humans. Presumed to be low. | Low, estimated at ~50%[1]. Absorbed via passive diffusion[5]. | Data not available in healthy humans. Animal studies suggest absorption occurs[8][9][10]. |
| Distribution | Systemic distribution observed in a case of L-arabinosuria (plasma, CSF)[1]. | Distributed systemically; primarily metabolized in the liver[5]. | Distributed to tissues as shown in animal studies[8][9][10]. |
| Metabolism | Considered a metabolic end-product in humans[6][12]. | Metabolized in the liver to D-xylulose, enters pentose phosphate pathway[5]. | Considered a metabolic end-product in humans[6][12]. Can be phosphorylated to ribitol-5-phosphate[8][9][10]. |
| Excretion | Excreted in urine[1][2]. | Unabsorbed portion fermented by gut bacteria; metabolites and small amounts of unchanged xylitol excreted in feces and urine[1]. | Excreted in urine[6]. |
| Oral Bioavailability | Not determined in humans. | Low. | Not determined in humans. |
| Key Metabolic Pathway | Not metabolized in humans. | Pentose Phosphate Pathway. | Not extensively metabolized in humans. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of pentitols in biological samples.
Quantification of Pentitols in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous analysis of this compound, xylitol, and ribitol in urine and plasma.
4.1.1. Sample Preparation (Urine)
-
Urea (B33335) Removal: To a 100 µL urine sample, add a defined volume of urease solution and incubate to remove urea, which can interfere with the analysis[13].
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of one of the pentitols or a different sugar alcohol not present in the sample).
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a solvent like ethanol (B145695) or acetonitrile (B52724), followed by centrifugation.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
4.1.2. Derivatization
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried residue and incubate to protect the carbonyl groups.
-
Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and incubate to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers[14].
4.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the TMS-derivatized pentitols.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions for each pentitol (B7790432) and the internal standard[15].
Quantification of Pentitols in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of sugar alcohols in complex biological matrices.
4.2.1. Sample Preparation
-
Protein Precipitation: To a plasma sample, add a threefold to ninefold volume of a cold organic solvent such as methanol (B129727) or acetonitrile containing an internal standard (e.g., Xylitol-d7) to precipitate proteins[4].
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis.
4.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the sample extract onto a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) or an anion-exchange column, for separation of the pentitols[5][16].
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each pentitol and the internal standard are monitored for quantification[5][16].
Visualizing Metabolic Pathways and Workflows
Metabolic Fate Comparison
The following diagram illustrates the distinct metabolic fates of this compound, xylitol, and ribitol in humans.
References
- 1. L-Arabinosuria: a new defect in human pentose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001851) [hmdb.ca]
- 3. Arabitol - Wikipedia [en.wikipedia.org]
- 4. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 5. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]
- 7. What is Ribitol used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral ribose supplementation in dystroglycanopathy: A single case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Utility of Urinary L-Arabitol Levels for Diagnosing Invasive Candidiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical utility of urinary L-arabitol levels, primarily through the D/L-arabitol ratio, as a diagnostic marker for invasive candidiasis. It offers an objective comparison with alternative diagnostic methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these biomarkers.
Introduction to Urinary Arabitol in Candidiasis
Invasive candidiasis, a life-threatening fungal infection, presents a significant diagnostic challenge due to its non-specific symptoms and the limitations of traditional blood cultures.[1][2] This has spurred the investigation of non-culture-based biomarkers to facilitate earlier diagnosis and treatment. One such biomarker is the stereoisomer of arabitol, a five-carbon sugar alcohol. While this compound is a normal human metabolite, D-arabitol is a metabolic byproduct of several Candida species, the primary causative agents of invasive candidiasis.[3][4] The measurement of the urinary D-arabitol to this compound (D/L-arabitol) ratio has emerged as a promising non-invasive diagnostic tool. This ratio helps to correct for variations in renal function and individual metabolic differences, thereby enhancing its diagnostic accuracy.[4]
Comparative Analysis of Diagnostic Biomarkers
The diagnosis of invasive candidiasis often relies on a combination of clinical suspicion, patient risk factors, and laboratory tests.[5] Besides the urinary D/L-arabitol ratio, several other biomarkers are utilized. This section provides a comparative overview of their diagnostic performance.
| Biomarker | Sample Type | Principle | Reported Sensitivity | Reported Specificity | Key Advantages | Key Limitations |
| Urinary D/A-rabitol Ratio | Urine | Measures the ratio of Candida-produced D-arabitol to human-produced this compound. | 88% - 100%[6][7] | 91% - 97.2%[6][7] | Non-invasive sample collection. Can be positive earlier than blood cultures.[4] | Not all Candida species produce D-arabitol (e.g., C. krusei).[8] Can be affected by severe renal dysfunction. |
| (1,3)-β-D-Glucan (BDG) | Serum | Detects a pan-fungal cell wall component. | 81% - 89%[1] | 60% - 85.5%[1][9] | Broad-spectrum marker for most invasive fungal infections. High negative predictive value. | Lacks specificity for Candida.[10] False positives can occur. |
| Mannan (B1593421) Antigen & Anti-Mannan Antibodies | Serum | Detects a Candida-specific cell wall polysaccharide and the host's antibody response. | Combined: 83%[11] | Combined: 86%[11] | Specific for Candida infections. | Sensitivity can be variable depending on the Candida species and the host's immune status. |
| Polymerase Chain Reaction (PCR) | Whole Blood, Serum, Plasma | Amplifies and detects Candida-specific DNA. | High, but variable across studies. | High, but variable across studies. | Rapid and can identify the Candida species. | Lack of standardization. Can detect non-viable organisms. |
| Blood Culture | Blood | Gold standard; involves growing Candida from a blood sample. | 21% - 71%[2] | High | Definitive diagnosis and allows for antifungal susceptibility testing. | Low sensitivity. Long turnaround time (days). |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are summaries of the key experimental protocols.
Measurement of Urinary D/L-Arabitol Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
This method separates and quantifies the D- and L-isomers of arabitol in urine.
-
Sample Preparation: A urine sample is filtered and diluted.
-
Purification: The sample undergoes extraction procedures to remove interfering substances.
-
Derivatization: The purified arabitol is treated with trifluoroacetic anhydride (B1165640) to create volatile derivatives suitable for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral column, which separates the D- and this compound derivatives. A mass spectrometer is used for detection and quantification.[12]
(1,3)-β-D-Glucan (BDG) Assay
The most common method is a chromogenic assay based on the activation of the Limulus amebocyte lysate (LAL) pathway.
-
Sample Collection: A serum sample is collected.
-
Assay Procedure: The serum is incubated with a reagent containing Factor G, a clotting factor from horseshoe crab amebocytes that is specifically activated by (1,3)-β-D-glucan.
-
Detection: The activated Factor G triggers a series of enzymatic reactions, leading to the cleavage of a chromogenic substrate. The resulting color change is measured spectrophotometrically and is proportional to the amount of BDG in the sample.
Mannan Antigen and Anti-Mannan Antibody ELISA
Enzyme-linked immunosorbent assays (ELISAs) are used to detect the Candida mannan antigen and the host's IgG and IgM antibodies against mannan.
-
Antigen/Antibody Coating: Microtiter plates are coated with either anti-mannan antibodies (for antigen detection) or mannan antigen (for antibody detection).
-
Sample Incubation: The patient's serum is added to the wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of mannan antigen or anti-mannan antibodies in the sample.
Candida PCR
Molecular assays for the detection of Candida DNA typically involve the following steps:
-
DNA Extraction: DNA is extracted from whole blood, serum, or plasma.
-
PCR Amplification: The extracted DNA is subjected to polymerase chain reaction using primers that target specific regions of the Candida genome.
-
Detection: The amplified DNA is detected, often in real-time, using fluorescent probes.
Signaling Pathways and Diagnostic Workflows
Understanding the underlying biological pathways and the clinical decision-making process is essential for interpreting biomarker results.
D-Arabitol Biosynthesis in Candida albicans
Candida albicans produces D-arabitol from D-ribulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[13][14] This pathway is a key metabolic route for the synthesis of pentose sugars and reducing equivalents (NADPH).
References
- 1. Diagnosis and Treatment of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-arabinitol--a marker for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Overview of Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 6. Determination of urinary d-/l-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseas… [ouci.dntb.gov.ua]
- 7. Determination of urinary D-/L-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine D-arabinitol/L-arabinitol ratio in diagnosing Candida infection in patients with haematological malignancy and HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of (1->3)-β-D-glucan, mannan/anti-mannan antibodies, and Cand-Tec Candida antigen as serum biomarkers for candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic Approaches to Invasive Candidiasis: Challenges and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Canadian clinical practice guidelines for invasive candidiasis in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. infectiousdiseases.med.wayne.edu [infectiousdiseases.med.wayne.edu]
A Comparative Genomic Guide to L-Arabitol Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arabitol metabolic pathways across different organisms, focusing on the genetic and enzymatic diversity that underpins these catabolic routes. By presenting objective experimental data, detailed methodologies, and clear visual representations of the pathways, this document serves as a valuable resource for researchers in microbiology, biotechnology, and drug development seeking to understand and manipulate this compound metabolism.
Comparative Metabolic Overview
This compound, a five-carbon sugar alcohol, is utilized as a carbon source by a variety of microorganisms, including bacteria and fungi. The metabolic pathways for this compound catabolism are not universally conserved and exhibit significant differences, particularly between prokaryotic and eukaryotic organisms. These distinctions offer potential targets for antimicrobial drug development and provide a framework for metabolic engineering applications.
In fungi, this compound is often an intermediate in the catabolism of L-arabinose.[1] The pathway typically involves the reduction of L-arabinose to this compound, which is then oxidized to L-xylulose before entering the pentose (B10789219) phosphate (B84403) pathway.[2] In contrast, bacteria have evolved at least two distinct pathways for arabitol catabolism, one involving direct oxidation and another employing a phosphotransferase system (PTS).[3]
Quantitative Metabolic Data
The efficiency of this compound utilization can vary significantly between organisms and in comparison to other sugar alcohols. The following tables summarize key quantitative data from studies on this compound metabolism.
Table 1: Growth and Substrate Consumption Rates in Bacillus methanolicus MGA3
| Carbon Source | Growth Rate (h⁻¹) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) |
| This compound | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 |
| D-Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 |
Data adapted from a study on Bacillus methanolicus metabolism, indicating that while this compound supports growth, it is a less preferred substrate compared to mannitol.[3]
Table 2: Fractional ¹³C Enrichment from L-[2-¹³C]arabinose Metabolism in Yeast
| Metabolite | Fractional ¹³C Enrichment (%) |
| This compound | 85 |
| Ribitol | 15 |
This data provides insight into the downstream metabolic fate of pentitols derived from L-arabinose in yeast.[2]
Key Enzymes in this compound Metabolism
The catabolism of this compound is mediated by a series of specific enzymes. The presence or absence of the genes encoding these enzymes in an organism's genome determines its ability to utilize this compound.
Table 3: Comparison of Key Enzymes in Bacterial and Fungal this compound Metabolic Pathways
| Enzyme | Pathway Role | Typical Organism Type | Cofactor |
| This compound 4-Dehydrogenase | Converts this compound to L-Xylulose | Fungi (e.g., Candida arabinofermentans) | NAD⁺ |
| L-Xylulose Reductase | Converts L-Xylulose to Xylitol | Fungi (e.g., Pichia guilliermondii) | NADPH |
| Arabitol Permease | Transports this compound into the cell | Bacteria | - |
| Arabitol Dehydrogenase | Converts this compound to L-Xylulose | Bacteria | NAD⁺ |
| Arabitol-Phosphate Dehydrogenase | Converts this compound-Phosphate to D-Xylulose-5-Phosphate | Bacteria (PTS pathway) | NAD(P)⁺ |
| This compound Transporter (e.g., LatA) | Imports this compound into the cell | Fungi (e.g., Aspergillus niger) | - |
Experimental Protocols
The elucidation of this compound metabolic pathways relies on a combination of genetic, biochemical, and metabolomic techniques. Below are detailed methodologies for key experiments.
13C-Based Metabolic Flux Analysis
This technique is used to trace the path of carbon atoms from a labeled substrate, such as ¹³C-L-Arabitol, through the central carbon metabolism, providing quantitative insights into pathway activities.[2]
Protocol:
-
Culture Preparation: Prepare a defined culture medium with the ¹³C-labeled this compound as the primary carbon source.[2]
-
Inoculation and Growth: Inoculate the medium with the microorganism of interest and incubate under controlled conditions (temperature, pH, aeration).[2]
-
Harvesting: Harvest the cells during the exponential growth phase by centrifugation.[2]
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract intracellular metabolites using appropriate solvents (e.g., a chloroform-methanol-water mixture).[2]
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Lyophilize the extracted metabolites and dissolve them in a suitable deuterated solvent (e.g., D₂O).[2]
-
Data Acquisition: Acquire ¹³C NMR spectra using a high-field NMR spectrometer.[2]
-
Data Analysis: Integrate the peak areas corresponding to specific carbon atoms to determine the fractional ¹³C enrichment.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Chemically modify the metabolites (e.g., by silylation) to increase their volatility.[2]
-
Chromatographic Separation: Separate the derivatized metabolites using a gas chromatograph.[2]
-
Mass Spectrometry Analysis: Detect and fragment the separated metabolites using a mass spectrometer to determine their isotopic labeling patterns.[2]
-
Gene Expression Analysis via RNA-seq and qRT-PCR
Differential gene expression analysis helps identify genes that are up- or down-regulated during growth on this compound compared to other carbon sources, thus implicating them in the metabolic pathway.[3]
Protocol:
-
RNA Extraction: Grow the microorganism on minimal medium with this compound and a control carbon source (e.g., mannitol). Harvest cells in the exponential growth phase and extract total RNA.
-
RNA-seq:
-
Deplete ribosomal RNA and construct cDNA libraries.
-
Sequence the libraries using a high-throughput sequencing platform.
-
Align reads to the reference genome and perform differential expression analysis.
-
-
qRT-PCR Validation:
-
Synthesize cDNA from the extracted RNA.
-
Design primers for target genes identified by RNA-seq.
-
Perform quantitative real-time PCR to validate the differential expression levels.[3]
-
This compound Metabolic Pathways
The following diagrams illustrate the known metabolic pathways for this compound in bacteria and fungi.
Caption: Bacterial this compound catabolic pathways.
Caption: Fungal this compound metabolic pathway.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
References
A Comparative Guide to L-Arabitol Production Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of various microbial strains used for the production of L-arabitol, a five-carbon sugar alcohol with applications in the food and pharmaceutical industries. The following sections present a comparative analysis of production metrics, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow to aid researchers in selecting and evaluating suitable strains for their specific applications.
Comparative Performance of this compound Producing Strains
The efficiency of this compound production varies significantly among different microbial species and is influenced by the carbon source utilized. The following table summarizes the key production metrics—titer, yield, and productivity—for several native and engineered yeast strains.
| Microbial Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Candida entomaea NRRL Y-7785 | L-arabinose | 35 | 0.70 | Not Reported | |
| Pichia guilliermondii NRRL Y-2075 | L-arabinose | 35 | 0.70 | Not Reported | |
| Candida tropicalis (Control) | L-arabinose | 8.3 - 9.5 | Not Reported | Not Reported | [1] |
| Debaryomyces hansenii SBP-1 | Glycerol (B35011) | ~75 | ~0.50 | Not Reported | [2] |
| Wickerhamomyces anomalus WC 1501 | Glycerol | 38.1 | 0.426 | 0.227 | [3] |
| Zygosaccharomyces rouxii | Glucose | 83.4 | 0.48 | Not Reported | [4] |
| Zygosaccharomyces sp. Gz-5 | Glucose | 114 | 0.386 | Not Reported | [4] |
| Pichia anomala | Glucose | 80.43 | Not Reported | Not Reported | [4] |
| Scheffersomyces stipitis | Glycerol | Not Reported | 0.18 | Not Reported | [5] |
| Meyerozyma caribbica Mu 2.2f (adapted) | L-arabinose | 26.7 | 0.90 | Not Reported | [6] |
Metabolic Pathway for this compound Production
This compound is primarily synthesized from pentose (B10789219) sugars through the pentose phosphate (B84403) pathway (PPP). The diagram below illustrates a simplified metabolic pathway for the conversion of L-arabinose to this compound in yeasts.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to benchmark this compound production strains.
This compound Quantification using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of fermentation broth to quantify this compound and other metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
-
Aminex HPX-87H or a similar ion-exclusion column.
Reagents:
-
Sulfuric acid (H₂SO₄), 5 mM solution for mobile phase.
-
This compound standard solutions (e.g., 0.1, 0.5, 1, 5, 10 g/L) for calibration curve.
-
Ultrapure water.
Procedure:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Cell Density Measurement (OD600)
This protocol describes the measurement of yeast cell density, a proxy for biomass concentration.
Instrumentation:
-
Spectrophotometer.
Procedure:
-
Blank Measurement: Use the sterile fermentation medium as a blank to zero the spectrophotometer at a wavelength of 600 nm.
-
Sample Measurement:
-
If the optical density (OD) is expected to be high (>0.8), dilute the sample with the sterile fermentation medium to bring the reading into the linear range of the spectrophotometer (typically 0.1-0.8).
-
Measure the absorbance of the cell culture at 600 nm.
-
-
Calculation: If the sample was diluted, multiply the measured OD600 by the dilution factor to obtain the actual OD600 of the culture. A correlation between OD600 and dry cell weight (DCW) can be established for more precise biomass quantification.[7]
Standard Fed-Batch Fermentation Protocol for Yeast
This protocol provides a general framework for conducting fed-batch fermentation to achieve high cell densities and product titers.
Equipment:
-
Bioreactor (e.g., 2L) with controls for temperature, pH, and dissolved oxygen (DO).
-
Peristaltic pump for feeding.
Media:
-
Batch Medium: A defined minimal medium containing a limiting amount of the primary carbon source (e.g., glucose or glycerol), nitrogen source, salts, and trace elements.
-
Feed Medium: A concentrated solution of the primary carbon source.
Procedure:
-
Inoculum Preparation:
-
Grow a seed culture in a shake flask to the mid-exponential phase.
-
-
Batch Phase:
-
Inoculate the bioreactor containing the batch medium with the seed culture.
-
Maintain the temperature (e.g., 30°C) and pH (e.g., 5.0) at set points.
-
Provide sufficient aeration to maintain a desired dissolved oxygen level (e.g., >20%).
-
Monitor the depletion of the initial carbon source.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is nearly consumed (indicated by a sharp increase in DO), start the continuous or intermittent feeding of the concentrated feed medium.
-
The feeding rate can be constant or follow a pre-determined profile (e.g., exponential) to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.[8][9]
-
-
Sampling:
-
Periodically take samples from the bioreactor to measure cell density (OD600) and metabolite concentrations (HPLC).
-
Experimental Workflow for Benchmarking
The following diagram illustrates a logical workflow for the systematic benchmarking of this compound production strains.
References
- 1. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of arabitol from glycerol: strain screening and study of factors affecting production yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Arabitol production: influence of acid and salt stress on glycerol fermentation by Komagataella pastoris, Scheffersomyces stipitis, and Pichia kluyveri in a batch system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. asbcnet.org [asbcnet.org]
- 9. doras.dcu.ie [doras.dcu.ie]
Safety Operating Guide
Proper Disposal of L-Arabitol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of L-Arabitol, catering to researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, it is crucial to adhere to established protocols to mitigate any potential risks and ensure regulatory compliance.[1][2]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the immediate safety and handling precautions for this compound. While some safety data sheets (SDS) indicate that this compound is not a hazardous substance, another suggests it may cause serious eye and respiratory irritation.[1][2][3] Therefore, exercising caution is recommended.
Personal Protective Equipment (PPE):
-
Wear protective gloves.
-
Use eye protection, such as safety glasses or goggles.
-
In case of dust, use a respirator.
Handling:
-
Avoid breathing dust or fumes.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure adequate ventilation in the handling area.[3]
II. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Waste Classification
The first critical step is to determine if the this compound waste should be classified as hazardous. This determination must be made in accordance with US EPA guidelines (40 CFR 261.3) as well as state and local regulations.[3][4]
-
Uncontaminated this compound: In its pure form, this compound is not typically classified as hazardous waste.
-
Contaminated this compound: If this compound is mixed with other chemicals or substances, the entire mixture must be evaluated. The waste will be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is mixed with a listed hazardous waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions.
-
Collect this compound waste in a dedicated, properly labeled container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Containerization
The choice of container is crucial for safe storage and transport of chemical waste.
-
Use a container that is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.[5]
-
The container must be in good condition, free from cracks or leaks.[6]
Step 4: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a key safety measure.
-
Label the waste container with the words "Hazardous Waste" if it has been classified as such.[7]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
The concentration and quantity of the waste.
-
The date of waste generation.[7]
-
The location of origin (e.g., laboratory name, room number).[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
Step 5: Storage
Store the waste container in a designated and safe location pending disposal.
-
Store the container in a well-ventilated area.
-
Ensure the container is kept closed except when adding waste.
-
Store in a secondary containment tray to prevent the spread of potential spills.[5]
Step 6: Disposal
The final disposal method depends on the waste classification.
-
Non-Hazardous this compound: Even if classified as non-hazardous, it is recommended to dispose of this compound through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash unless you have explicit permission from your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Hazardous this compound: Arrange for pickup and disposal by a licensed hazardous waste contractor. Contact your institution's EHS office to schedule a pickup.
Step 7: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).[6][8]
-
Collect the rinsate and treat it as chemical waste.
-
After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your EHS department.[8]
III. Quantitative Data: Physical and Chemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₅H₁₂O₅ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White solid |
| Odor | Odorless |
| Melting Point | 99 - 103 °C / 210.2 - 217.4 °F[9] |
| Solubility | Soluble in water |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Arabitol
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for L-Arabitol, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.
This compound is a sugar alcohol with applications in biochemical research. While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, a conservative approach to handling is recommended to mitigate any potential risks, such as irritation or the combustibility of fine dust.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is crucial for minimizing exposure and preventing contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE:
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][3] | Must be compliant with ANSI Z87.1 standards. Goggles are preferred when handling solutions to protect against splashes.[1] |
| Hand Protection | Disposable nitrile gloves.[1][3] | Inspect gloves for integrity before each use. Employ proper glove removal techniques to avoid skin contact. For prolonged or repeated contact, consider double-gloving.[1] |
| Body Protection | Laboratory coat.[1] | Provides a critical barrier against spills and potential contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[1] | Local exhaust ventilation, such as a fume hood, is highly recommended during weighing and transferring of this compound powder to minimize the potential for dust inhalation.[1] |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from potential spills and falling objects in the laboratory. |
Safe Handling and Operational Workflow
A standardized workflow is critical to ensure the safe handling of this compound, minimize exposure risks, and prevent cross-contamination. The following diagram outlines the procedural steps for handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain a safe laboratory and environment. The following flowchart outlines the decision-making process for the disposal of this compound waste.
By adhering to these safety protocols and operational guidelines, researchers can confidently handle this compound while maintaining a high standard of laboratory safety and regulatory compliance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
